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1,1,2,2,3,3-Hexafluoropropane Documentation Hub

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  • Product: 1,1,2,2,3,3-Hexafluoropropane
  • CAS: 680-00-2

Core Science & Biosynthesis

Foundational

Technical Monograph: HFC-236ea (1,1,1,2,3,3-Hexafluoropropane)

The following technical guide provides an in-depth characterization of HFC-236ea, tailored for researchers and professionals in pharmaceutical development and physical chemistry. Structural Dynamics, Electrostatic Profil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of HFC-236ea, tailored for researchers and professionals in pharmaceutical development and physical chemistry.

Structural Dynamics, Electrostatic Profile, and Pharmaceutical Implications

Executive Summary

HFC-236ea (1,1,1,2,3,3-hexafluoropropane) represents a specific structural isomer of the hexafluoropropane family, distinct from the more common fire suppressant HFC-236fa.[1] While historically utilized in niche refrigerant and blowing agent applications, HFC-236ea is gaining attention in pharmaceutical contexts—specifically within Pressurized Metered-Dose Inhaler (pMDI) formulation and solvent engineering—due to its unique boiling point (6.5°C ) and intermediate polarity.

This guide analyzes the molecular structure and dipole moment of HFC-236ea, providing the quantitative grounding necessary to evaluate its potential as a vapor pressure modifier or fluorinated solvent in next-generation drug delivery systems.

Molecular Architecture

The physicochemical behavior of HFC-236ea is dictated by its specific fluorine distribution, which breaks the symmetry found in its isomer, HFC-236fa.

Structural Connectivity

Unlike the symmetric 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), where the central carbon is unsubstituted (


), HFC-236ea features a sequential fluorination pattern that creates a distinct electronic gradient across the carbon backbone.
  • IUPAC Name: 1,1,1,2,3,3-Hexafluoropropane[1][2][3]

  • Chemical Formula:

    
    [1][3][4]
    
  • SMILES: FC(F)C(F)C(F)(F)F

  • Connectivity:

    
    
    
Carbon PositionSubstituentsHybridizationElectronic Role
C1 3 Fluorines (

)

Strong electron-withdrawing anchor; chemically inert.
C2 1 Fluorine, 1 Hydrogen (

)

Chiral center (though typically supplied as racemate); introduces asymmetry.
C3 2 Fluorines, 1 Hydrogen (

)

Terminal polar group; contributes to hydrogen bonding potential.
Isomeric Comparison (The "ea" vs. "fa" Distinction)

The distinction is critical for regulatory and functional purposes. HFC-236fa has a Global Warming Potential (GWP) of 9,810 , whereas HFC-236ea has a significantly lower GWP of 1,330 (IPCC AR5), making the "ea" isomer a more attractive candidate for sustainability-focused formulations.

Electrostatic Profile: Dipole Moment

The dipole moment is the primary predictor of HFC-236ea’s solvency power and miscibility with Active Pharmaceutical Ingredients (APIs).

Quantitative Values

Experimental determination via dielectric spectroscopy in the liquid phase yields the following electrostatic parameters:

ParameterValueContext
Apparent Dipole Moment (

)
2.624 D Measured in liquid phase (223–303 K) [1].
Effective Dipole Moment (

)
2.065 D Predicted via Kirkwood-Fröhlich theory [1].
Dielectric Constant (

)
~6.0 - 7.5 Temperature dependent; significantly higher than non-polar propellants.
Vector Analysis & Solvation Implications

The 2.62 D dipole moment is relatively high for a hydrofluorocarbon (compare to HFC-134a at ~2.06 D). This elevated polarity arises because the C-F dipoles on C1, C2, and C3 do not cancel out geometrically.

  • Solvation Mechanism: The permanent dipole allows HFC-236ea to interact effectively with polar moieties on drug molecules, potentially improving the solubility of corticosteroids or bronchodilators that precipitate in less polar propellants.

  • Dielectric Screening: The higher dielectric constant suggests HFC-236ea can better stabilize charged transition states or ionic impurities compared to HFC-236fa.

Physicochemical Properties & Pharmaceutical Relevance

HFC-236ea occupies a "Goldilocks" zone between volatile propellants and liquid solvents.

Key Physical Data
  • Boiling Point: 6.2°C – 6.5°C (at 1 atm).

    • Significance: It is a liquid at standard cold-storage temperatures but vaporizes readily upon actuation or warming. This makes it a "low-pressure" component.

  • Density: 1.43 g/mL (at 0°C).

  • Vapor Pressure: Significantly lower than HFC-134a or HFC-227ea.

Application in Drug Delivery (pMDI)

In Pressurized Metered-Dose Inhalers, HFC-236ea is rarely used as a sole propellant due to its high boiling point. Instead, it serves as a Vapor Pressure Modifier or Co-solvent .

Formulation Logic:

  • Pressure Modulation: Blending HFC-236ea with high-pressure HFC-134a reduces the overall canister pressure, allowing for finer tuning of droplet size distribution (MMAD).

  • Solubility Enhancement: Its higher dipole moment (2.62 D) assists in dissolving surfactants or co-solvents (like ethanol) that might otherwise phase-separate.

Experimental Protocol: Dipole Moment Determination

For researchers validating these properties, the following protocol outlines the Direct Capacitance Method used to derive the values cited above.

Methodology: Dielectric Spectroscopy

Objective: Determine the static relative permittivity (


) and derive the dipole moment using the Onsager-Kirkwood relation.

Equipment:

  • Precision LCR Meter (Frequency: 10 kHz - 1 MHz).

  • High-pressure cylindrical capacitor cell (Stainless steel electrodes, PTFE spacers).

  • Thermostatic bath (Control

    
     K).
    

Protocol Steps:

  • Calibration: Measure the vacuum capacitance (

    
    ) of the empty cell. Calibrate with a standard fluid (e.g., Benzene or Cyclohexane) to determine the lead capacitance (
    
    
    
    ).
  • Sample Loading: Evacuate the cell and load liquid HFC-236ea under vapor pressure. Ensure no bubbles exist between electrodes.

  • Measurement: Record Capacitance (

    
    ) at isothermal steps (e.g., 223 K, 243 K, ... 303 K).
    
  • Calculation:

    
    
    
  • Dipole Derivation: Apply the Kirkwood-Fröhlich equation :

    
    
    
    • Where

      
       (refractive index squared), 
      
      
      
      is density, and
      
      
      is the Kirkwood correlation factor.

Strategic Assessment Logic (Visualization)

The following decision tree illustrates how a formulation scientist assesses HFC-236ea for a new drug product.

G Start New pMDI Formulation Requirement CheckSolubility Is API Soluble in Standard HFC-134a? Start->CheckSolubility CheckVP Is Vapor Pressure Too High? CheckSolubility->CheckVP Yes Consider236ea Evaluate HFC-236ea (Dipole 2.62 D, BP 6.5°C) CheckSolubility->Consider236ea No (Need Polarity) CheckVP->Consider236ea Yes (Need Depressant) CheckGWP Sustainability Check GWP < 1500? Consider236ea->CheckGWP ResultBlend Develop Blend: HFC-134a + HFC-236ea CheckGWP->ResultBlend Yes (GWP=1330) ResultReject Reject: Use HFC-236fa (GWP 9810 - Too High) CheckGWP->ResultReject No (If confused with 236fa)

Figure 1: Decision logic for incorporating HFC-236ea into pharmaceutical propellant systems, balancing polarity needs with environmental constraints.

References

  • Ribeiro, A. P., et al. (2007). "Relative Permittivities of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), and 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in the Liquid Phase." Journal of Chemical & Engineering Data, 52(5), 1824–1829.

  • IPCC. (2013).[5] "Climate Change 2013: The Physical Science Basis. Contribution of Working Group I to the Fifth Assessment Report (AR5)." Cambridge University Press.[5] (Source for GWP values).

  • Beyerlein, A. L., et al. (1993). "Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Alternatives." Clemson University / P2 InfoHouse.

  • National Research Council. (2000).[6][7] "Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23, and HFC-404a." The National Academies Press.[6]

Sources

Exploratory

Comprehensive Safety and Technical Monograph: 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis Executive Summary & Nomenclature Clarification As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, precision in chemical nomenclature is the foundational step in hazard communication and experimental design. While the target compound is often colloquially referred to as 1,1,2,2,3,3-hexafluoropropane, the CAS Registry Number 431-63-0 strictly corresponds to its structural isomer, 1,1,1,2,3,3-hexafluoropropane (also known as HFC-236ea)[1]. The symmetrical isomer, 1,1,2,2,3,3-hexafluoropropane (HFC-236ca), is assigned CAS 27070-61-7[2].

To ensure strict regulatory compliance and scientific accuracy, this whitepaper anchors its physicochemical and toxicological analysis on CAS 431-63-0 (HFC-236ea) . This compound is a highly fluorinated hydrocarbon utilized in specialized refrigeration, aerosol formulations, and as a solvent in advanced chemical synthesis[3].

Physicochemical Architecture

Understanding the physical properties of HFC-236ea is critical for predicting its behavior in laboratory environments. The dense electron clouds of the six fluorine atoms create a highly electronegative exterior, rendering the molecule chemically stable and non-flammable under standard conditions[3]. However, this structure also results in weak intermolecular London dispersion forces, driving its low boiling point.

Table 1: Core Physicochemical Properties of HFC-236ea
PropertyValueScientific Causality / Implication
Molecular Formula C₃H₂F₆High fluorine ratio ensures non-flammability and high chemical stability[3].
Molecular Weight 152.04 g/mol High molecular weight relative to air; vapors will pool in low-lying areas[1].
Boiling Point 6.5 °C (43.7 °F)Exists as a volatile liquid under refrigeration, but rapidly vaporizes at room temperature[1].
Melting Point -103.15 °CRemains fluid under extreme cryogenic cooling[1].
Liquid Density 1.39 g/cm³Denser than water; will form a distinct lower phase in aqueous biphasic systems[1].
Vapor Pressure 1600 mmHg at 25 °CHigh volatility necessitates storage in pressurized, rated cylinders[1].

Mechanistic Toxicology & Hazard Profile

HFC-236ea exhibits low intrinsic systemic toxicity; however, its physical state and specific interactions with the mammalian myocardium present unique hazards[4]. Do not treat this gas merely as an inert substance; its phase-change thermodynamics and lipid solubility dictate its risk profile.

Asphyxiation Dynamics

Because HFC-236ea is a gas at room temperature and is significantly heavier than air, a rapid release will displace oxygen in poorly ventilated spaces[5]. The hazard here is not chemical poisoning, but hypoxia. Symptoms of oxygen displacement include dizziness, loss of motor coordination, and rapid suffocation[5].

Myocardial Sensitization

The most critical toxicological mechanism of HFC-236ea is cardiac sensitization . Like many halogenated alkanes, HFC-236ea partitions into the lipid bilayers of myocardial cells, altering the kinetics of ion channels. In toxicological studies, inhalation of HFC-236ea at concentrations ≥ 35,000 ppm sensitized the heart to endogenous catecholamines (e.g., epinephrine)[6]. If a researcher is exposed to high concentrations and experiences stress or panic, the resulting adrenaline release can trigger fatal ventricular arrhythmias[5].

G A HFC-236ea Inhalation (>35,000 ppm) B Alveolar-Capillary Absorption A->B C Systemic Circulation (Low Blood/Tissue Partitioning) B->C D Myocardial Sensitization to Catecholamines C->D F Ventricular Arrhythmia / Fibrillation D->F E Endogenous Epinephrine Release (Stress/Exertion) E->F Triggers

Caption: Mechanistic pathway of HFC-236ea-induced cardiac sensitization.

Thermal Hazards (Frostbite)

Contact with liquefied HFC-236ea causes severe frostbite[4]. This is a thermodynamic injury, not a chemical burn. As the liquid contacts skin at room temperature, it undergoes rapid vaporization. The latent heat of vaporization is extracted directly from the dermal tissue, causing instantaneous cellular freezing and necrosis[5].

Self-Validating Laboratory Protocols

To ensure a self-validating safety system, protocols must include inherent checks that confirm the safety of the environment before proceeding to the next step.

Protocol A: Controlled Dispensing of Liquefied HFC-236ea

Objective: Transfer liquefied gas without inducing phase-change pressure spikes or thermal injury.

  • Environmental Verification: Ensure local exhaust ventilation (fume hood) is operating at >100 linear feet per minute (LFM).

    • Validation: Check the digital airflow monitor on the sash. Do not proceed if the alarm is active.

  • PPE Donning: Equip thermally insulated cryo-gloves and a full face shield[7].

    • Causality: Standard nitrile gloves provide zero thermal mass and will freeze to the skin if liquid HFC-236ea is spilled.

  • Cylinder Stabilization: Secure the pressurized cylinder using a bench bracket.

  • Regulated Dispensing: Open the primary valve slowly to limit the flow rate.

    • Validation: Monitor the regulator pressure gauge. If the pressure drops rapidly or frost forms on the valve, adiabatic cooling is occurring too fast. Throttle back the flow immediately to prevent valve freeze-up.

Protocol B: Emergency Spill/Leak Response

Objective: Mitigate oxygen displacement and prevent cardiac events.

G S1 1. Detect Gas Leak (O2 displacement risk) S2 2. Evacuate Area & Maximize Ventilation S1->S2 S3 3. Don SCBA & Thermal PPE S2->S3 S4 4. Isolate Source (Close valves) S3->S4 S5 5. Monitor O2 Levels (Ensure >19.5%) S4->S5

Caption: Step-by-step emergency response workflow for HFC-236ea leaks.

Critical Medical Note: If a worker is overcome by HFC-236ea vapors, move them to fresh air immediately. Under no circumstances should epinephrine or similar sympathomimetic drugs be administered due to the severe risk of inducing fatal cardiac arrhythmias in a sensitized myocardium[5].

Environmental Fate & Thermal Decomposition

While HFC-236ea has an ozone depletion potential (ODP) of zero, it is a greenhouse gas[3]. In the laboratory, the primary environmental hazard arises during fires.

If exposed to extreme heat or open flames (>250 °C), the stable carbon-fluorine bonds undergo thermal degradation. This decomposition generates highly toxic and corrosive byproducts, specifically hydrogen fluoride (HF) and carbonyl fluoride (COF₂) [5]. Carbonyl fluoride is a powerful irritant that rapidly hydrolyzes upon contact with the moisture in the respiratory tract to form additional hydrogen fluoride, leading to severe pulmonary edema[8]. Therefore, any fire involving HFC-236ea mandates the use of a Self-Contained Breathing Apparatus (SCBA)[7].

References

  • Guidechem:1,1,1,2,3,3-HEXAFLUOROPROPANE 431-63-0 Properties and Safety Information.
  • CymitQuimica:CAS 431-63-0: 1,1,1,2,3,3-Hexafluoropropane Technical Data.
  • Synquest Labs:1,1,1,2,3,3-Hexafluoropropane Safety Data Sheet (SDS).
  • ResearchGate:Summary of Hepatic Peroxisomal Beta Oxidation Activity in Rats and Mice Exposed to HCFC-124 for 90 Days (HFC-236ea Toxicity Data).
  • MsdsDigital (Air Liquide):1,1,1,2,3,3-Hexafluoropropane Safety Data Sheet.
  • POPs.int:An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs).

Sources

Foundational

Thermodynamic Profiling of 1,1,1,2,3,3-Hexafluoropropane (R-236ea): Critical Point, Vapor Pressure, and Pharmaceutical Applications

Target Audience: Researchers, Physical Chemists, and Pharmaceutical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The hydrofluorocarbon 1,1,1,2,3,3-hexafluoropropane, commonly design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Chemists, and Pharmaceutical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The hydrofluorocarbon 1,1,1,2,3,3-hexafluoropropane, commonly designated as R-236ea (CAS: 431-63-0), occupies a unique intersection between industrial thermodynamics and pharmaceutical formulation. While traditionally evaluated as a working fluid in thermal machinery and process cooling, its specific phase-transition kinetics and vapor pressure profile make it a compound of high interest for aerosolized drug delivery systems, such as Metered-Dose Inhalers (MDIs), and pharmaceutical cold-chain infrastructure.

As a Senior Application Scientist, I have found that the successful integration of any propellant or refrigerant relies entirely on the rigorous validation of its critical point and vapor pressure curve. This whitepaper provides an authoritative, field-proven guide to the thermophysical properties of R-236ea, detailing the self-validating experimental protocols required to measure these metrics and the causality behind their application in drug development.

Core Thermophysical Profile

Understanding the exact thermodynamic boundaries of R-236ea is the first step in predicting its behavior under pressure. The critical point—the temperature and pressure at which the liquid and gas phases become indistinguishable—dictates the upper limits of the fluid's operational envelope.

Recent high-precision static measurements have definitively mapped these parameters 1. Below is a consolidated summary of the validated quantitative data for R-236ea.

Table 1: Fundamental Thermodynamic Properties of R-236ea
PropertyValueScientific Significance
Molecular Weight 152.04 g/mol Determines vapor density and aerosol droplet mass 2.
Boiling Point (1 atm) 6.19 °CIndicates high volatility at room temperature, ideal for flash-boiling in MDIs 2.
Critical Temperature (

)
412.375 K (139.22 °C)The thermal threshold beyond which R-236ea cannot be liquefied by pressure 1.
Critical Pressure (

)
3411.6 kPa (3.41 MPa)The pressure required to liquefy the gas at the critical temperature 1.
Acentric Factor (

)
~0.379Measures the non-sphericity of the molecule, crucial for Equation of State (EoS) modeling 3.

Experimental Methodology: P-V-T and Vapor Pressure Measurement

To ensure utmost scientific integrity, vapor pressure data cannot be derived from dynamic, non-equilibrium states. The industry standard relies on a static technique using a constant-volume (isochoric) cell . This methodology is a self-validating system: by strictly controlling volume and temperature, the resulting pressure is an absolute function of the fluid's phase equilibrium.

Step-by-Step Protocol
  • Sample Purification & Degassing

    • Action: Subject a high-purity (99.9 mol%) R-236ea sample to successive freeze-pump-thaw cycles using liquid nitrogen under high vacuum.

    • Causality: Non-condensable gases (e.g., trapped air) exert their own partial pressures according to Dalton's Law. Failing to remove these impurities artificially inflates the measured vapor pressure, destroying the validity of the phase equilibrium data.

  • Isochoric Cell Loading

    • Action: Introduce the degassed R-236ea into a calibrated, constant-volume spherical stainless-steel cell.

    • Causality: A constant-volume environment ensures that the global density of the system remains stable during heating, allowing for precise Pressure-Volume-Temperature (P-V-T) mapping without volumetric distortion 4.

  • Thermal Equilibration

    • Action: Submerge the cell in a thermostatic liquid bath governed by a Proportional-Integral-Derivative (PID) controller. Monitor the temperature using an ITS-90 calibrated platinum resistance thermometer.

    • Causality: PID control eliminates thermal gradients. The system must achieve absolute thermal equilibrium (temperature fluctuations < ±8 mK) before any data is recorded to guarantee that the liquid and vapor phases are in true dynamic equilibrium 1.

  • Static Pressure Acquisition

    • Action: Record the absolute vapor pressure using a high-precision dead-weight gauge, applying rigorous corrections for local gravity and air buoyancy.

    • Causality: Dead-weight gauges act as primary pressure standards (uncertainty ±0.6 kPa). This extreme precision is mandatory for developing high-fidelity thermodynamic models like the Carnahan-Starling-DeSantis (CSD) equation of state 4.

PVT_Workflow N1 Sample Purification (99.9 mol% R-236ea) N2 Vacuum Degassing (Remove Volatile Impurities) N1->N2 Prevents skewed equilibrium N3 Constant-Volume Cell (Thermostatic Bath) N2->N3 Sample injection N4 Thermal Equilibration (PID Control, ±8 mK) N3->N4 Eliminates thermal gradients N5 Static Pressure Measurement (Dead-Weight Gauge, ±0.6 kPa) N4->N5 Isothermal state achieved N6 Data Modeling (Wagner & CSD Equations) N5->N6 Empirical correlation

Caption: Experimental workflow for static P-V-T vapor pressure measurement of R-236ea.

Data Modeling: The Wagner Equation

Once empirical data is gathered, it must be mathematically correlated to allow predictive modeling across all temperatures up to the critical point. For R-236ea, the Wagner-type vapor pressure correlation is the industry standard 1.

Unlike the simpler Antoine equation, which fails near the critical point, the Wagner equation is grounded in the principle of corresponding states. It takes the form:



(Where


)

Mechanistic Causality: The inclusion of the fractional exponent (


) and high-order polynomial (

) allows the model to accurately capture the non-analytical, highly curved behavior of the vapor pressure curve as the fluid approaches

and

. At this juncture, the density difference between liquid and vapor approaches zero, a phenomenon critical for predicting supercritical fluid behavior.

Applications in Drug Development & Pharmaceutical Manufacturing

For pharmaceutical scientists, the thermodynamic profile of R-236ea is not just theoretical—it is a functional tool used in two primary domains:

A. Aerosol Propellant Dynamics in MDIs

Metered-Dose Inhalers require a propellant that exists as a compressed liquid within the canister but flashes into a vapor instantly upon valve actuation. The vapor pressure of the propellant determines the plume velocity and the atomization efficiency of the Active Pharmaceutical Ingredient (API).

  • If vapor pressure is too high: The plume velocity is excessive, leading to API deposition in the oropharynx rather than the deep lungs.

  • If vapor pressure is too low: The liquid fails to atomize properly, resulting in large droplets that cannot be inhaled.

Because R-236ea has a boiling point of 6.19 °C, it maintains a moderate, highly controllable vapor pressure at standard room temperatures (20–25 °C), making it a valuable candidate for specific aerosol formulations requiring gentle plume dynamics.

B. Pharmaceutical Process Cooling

The manufacturing of biologics and vaccines requires strict thermal regulation (e.g., lyophilization, reactor cooling). Industrial refrigeration systems in pharmaceutical plants utilize fluids like R-236ea because its specific critical temperature (139.22 °C) allows for highly efficient heat exchange in high-ambient temperature environments without the system pressures exceeding mechanical safety limits 5.

MDI_Pathway M1 MDI Canister (Compressed Liquid R-236ea) M2 Valve Actuation (Sudden Pressure Drop) M1->M2 M3 Flash Boiling (Liquid to Vapor Transition) M2->M3 M4 Aerosolization (Droplet Formation) M3->M4 M5 API Delivery (Targeted Pulmonary Deposition) M4->M5

Caption: Phase transition pathway of HFC propellants during MDI actuation.

Conclusion

The precise determination of the critical point and vapor pressure of R-236ea is a foundational requirement for its application in both thermodynamic engineering and pharmaceutical drug delivery. By utilizing rigorous, self-validating static P-V-T measurement protocols and advanced Wagner-type correlations, researchers can accurately predict fluid behavior across its entire phase envelope. This ensures the reliable design of temperature-sensitive pharmaceutical processes and the consistent dosing efficacy of aerosolized medical products.

References

  • Vapor Pressure Measurements of 1,1,1,2,3,3-Hexafluoropropane from 300 to 410 K.SciSpace.
  • Thermodynamic properties of CF3CHFCHF2, 1,1,1,2,3,3-hexafluoropropane.CoLab.ws.
  • 1,1,1,2,3,3-Hexafluoropropane/HFC-236ea Properties.Beijing Yuji.
  • Prediction of thermodynamic properties of refrigerant fluids with a new three-parameter cubic equation of state.CORE.
  • Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding.UNIDO.

Sources

Exploratory

Solvation Dynamics of 1,1,2,2,3,3-Hexafluoropropane in Organic Media: A Technical Whitepaper for Pharmaceutical Applications

Executive Summary 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca; CAS 680-00-2) is a highly fluorinated alkane that occupies a unique physicochemical niche between fully halogenated perfluorocarbons and standard organic solven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,2,3,3-Hexafluoropropane (HFC-236ca; CAS 680-00-2) is a highly fluorinated alkane that occupies a unique physicochemical niche between fully halogenated perfluorocarbons and standard organic solvents. With a low boiling point of 12.6 °C[1], it functions as a highly volatile, easily recoverable specialty solvent and propellant. In modern drug development, mastering its solubility profile is critical for engineering pressurized metered-dose inhalers (pMDIs) and executing thermomorphic fluorous biphasic extractions of active pharmaceutical ingredients (APIs). This guide provides an authoritative analysis of HFC-236ca’s solvation thermodynamics, empirical solubility in organic solvents, and field-validated experimental protocols.

Thermodynamic Principles of HFC-236ca Solvation

The solvation behavior of HFC-236ca is dictated by its symmetrical molecular architecture (CHF₂-CF₂-CHF₂). The extreme electronegativity of the six fluorine atoms tightly binds the electron cloud, drastically reducing the molecule's polarizability and minimizing intermolecular London dispersion forces.

However, unlike fully substituted perfluoroalkanes, the terminal protons in HFC-236ca impart a localized dipole moment.

  • Hansen Solubility Parameters (HSP): HFC-236ca exhibits a low dispersion parameter (δD) but possesses non-negligible polar (δP) and hydrogen-bonding (δH) parameters[2]. This profile explains its selective miscibility: it acts as a weak hydrogen-bond donor, allowing it to dissolve in Lewis base organic solvents (e.g., alcohols, ethers) while remaining immiscible with water.

  • Thermomorphic Behavior: Mixtures of HFC-236ca and certain organic solvents (like cycloalkanes) exhibit temperature-dependent miscibility. At ambient temperatures, they form a biphasic system; upon heating, the kinetic energy overcomes the weak enthalpy of mixing, forming a single homogeneous phase. This property is heavily leveraged in fluorous biphasic catalysis and extraction[3].

Solubility Profile in Common Organic Solvents

To facilitate rational solvent selection in pharmaceutical formulation, the interactions of HFC-236ca with representative organic solvents are summarized below. Notably, HFC-236ca forms azeotropic or azeotrope-like compositions with several organic solvents, which is highly advantageous for uniform evaporation in coating or extraction processes[4].

Solvent ClassRepresentative SolventMiscibility with HFC-236caMechanistic InteractionAzeotrope Formation
Alcohols EthanolHigh (Miscible)Strong H-bond acceptance from terminal -CHF₂ groups.Yes
Cycloalkanes CyclopentaneModerate (Thermomorphic)Weak dispersion forces; requires thermal energy for homogenization.Yes[4]
Aromatics TolueneModeratePi-electron interaction with the polarized C-H bonds.No
Fluorous PerfluorohexaneCompleteF-F fluorous affinity (like-dissolves-like).No

Applications in Drug Development

Co-Solvent Systems for pMDIs

Because many APIs are too polar to dissolve in pure hydrofluorocarbon propellants, co-solvents are required to prevent drug suspension settling. Ethanol is the industry standard. The hydrogen-bond accepting capacity of ethanol's oxygen atom interacts favorably with the terminal -CHF₂ groups of HFC-236ca. This creates a stable, single-phase propellant matrix that solubilizes complex APIs without premature precipitation.

Fluorous Biphasic Extraction (FBE)

In the synthesis of highly potent APIs, residual metal catalysts must be rigorously removed to meet regulatory thresholds. HFC-236ca acts as an ideal fluorous phase. By attaching a "fluorous tag" to the catalyst, the catalyst partitions exclusively into the HFC-236ca phase, while the API remains in the organic phase. The low boiling point of HFC-236ca (12.6 °C) allows the fluorous phase to be easily flashed off under mild conditions and recycled, leaving the catalyst intact[1].

Mandatory Visualization: Thermomorphic Extraction Workflow

G A Organic Phase (API + Impurities) C Biphasic Mixture (T = 20°C) A->C Combine B Fluorous Phase (HFC-236ca) B->C Combine D Thermomorphic Heating (T = 60°C) C->D Heat System E Homogeneous State (Extraction Occurs) D->E Phase Merge F Cooling & Separation (T = 20°C) E->F Cool System G Purified API (Organic Phase) F->G Decant Top H Extracted Impurities (Fluorous Phase) F->H Drain Bottom

Thermomorphic fluorous biphasic extraction workflow using HFC-236ca.

Self-Validating Experimental Protocols

To ensure high-fidelity data in pharmaceutical settings, the following protocols incorporate internal validation mechanisms to prevent false positives caused by solvent evaporation or phase cross-contamination.

Protocol 1: Determination of HFC-236ca Partition Coefficient (Log P)
  • Causality: HFC-236ca boils at 12.6 °C[1]. Attempting liquid-liquid extraction at ambient temperature in standard glassware will result in rapid volatilization, altering the phase ratio and skewing partition coefficient data. Therefore, a sealed, pressure-rated system is mathematically and physically mandatory.

  • Step 1: System Suitability (Validation): Weigh a dry, pressure-rated sapphire NMR tube. Inject 1.0 mL of Toluene. Seal and re-weigh. Monitor for 15 minutes to ensure no mass loss (validates seal integrity).

  • Step 2: API Spiking: Dissolve 10.0 mg of the target API into the toluene phase.

  • Step 3: Fluorous Phase Addition: Chill the tube to -10 °C. Condense 1.0 mL of HFC-236ca gas into the tube. Seal immediately.

  • Step 4: Equilibration: Warm the tube to 20 °C. Agitate at 500 rpm for 2 hours to ensure thermodynamic equilibrium.

  • Step 5: Phase Separation: Allow the system to settle for 30 minutes. The higher density HFC-236ca (bottom layer) and toluene (top layer) will separate cleanly.

  • Step 6: Analysis & Mass Balance (Validation Check): Carefully extract 50 µL from each layer using a pressure-lock syringe. Analyze via HPLC. Self-Validation: The sum of the API mass calculated in both phases must equal 10.0 mg ± 0.2 mg. A deviation >2% indicates API degradation or aerosolized loss during sampling, invalidating the run.

Protocol 2: Thermomorphic Homogenization Point Determination
  • Causality: Visual determination of cloud points is subjective and prone to human error. Utilizing laser transmittance provides an objective, quantifiable metric for phase homogenization, ensuring reproducibility across different formulation batches.

  • Step 1: Preparation: In a high-pressure visual cell, combine equimolar amounts of HFC-236ca and Cyclopentane[4].

  • Step 2: Heating Ramp: Apply a controlled heating ramp of 1 °C/min using a circulating fluid bath.

  • Step 3: Optical Transmittance: Pass a 650 nm laser through the cell to a photodetector.

  • Step 4: Detection & Validation: The homogenization point is reached when the laser transmittance spikes from <10% (scattered by the emulsion) to >95% (clear homogeneous solution). Self-Validation: Cool the system at 1 °C/min; the cloud point (transmittance drop) must occur within 0.5 °C of the heating homogenization point to confirm thermodynamic reversibility and rule out solvent degradation.

References

  • Title: New Chemical Alternative for Ozone-depleting Substances: HFC-236ea (and HFC-236ca data) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: US7144523B2 - Azeotropic compositions of cyclopentane Source: Google Patents URL
  • Title: Hansen Solubility Parameters Database Source: Hansen Solubility URL: [Link]

  • Title: Safeguarding the Ozone Layer and the Global Climate System Source: Intergovernmental Panel on Climate Change (IPCC) URL: [Link]

Sources

Foundational

Atmospheric lifetime and Global Warming Potential (GWP) of HFC-236ea

Title: Atmospheric Kinetics and Global Warming Potential of HFC-236ea: A Technical Guide for Environmental and Pharmaceutical Scientists Executive Summary Hydrofluorocarbon 236ea (HFC-236ea, 1,1,1,2,3,3-hexafluoropropane...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Atmospheric Kinetics and Global Warming Potential of HFC-236ea: A Technical Guide for Environmental and Pharmaceutical Scientists

Executive Summary

Hydrofluorocarbon 236ea (HFC-236ea, 1,1,1,2,3,3-hexafluoropropane) is a fluorinated aliphatic compound historically evaluated across multiple industrial sectors, ranging from thermal management to its potential role as a propellant in pressurized metered-dose inhalers (pMDIs)[1]. As the pharmaceutical and chemical industries undergo a paradigm shift toward environmentally sustainable materials under the [2], understanding the atmospheric fate of transitional compounds like HFC-236ea is paramount. This whitepaper provides an in-depth mechanistic analysis of the atmospheric lifetime, Global Warming Potential (GWP), and kinetic evaluation protocols of HFC-236ea, bridging atmospheric chemistry with pharmaceutical drug development strategies.

Molecular Dynamics and Atmospheric Lifetime

Unlike chlorofluorocarbons (CFCs), HFC-236ea possesses zero Ozone Depletion Potential (ODP) because it lacks chlorine or bromine atoms[3]. However, its environmental impact is dictated by its tropospheric degradation kinetics. The primary atmospheric sink for HFC-236ea is the hydrogen abstraction reaction initiated by [4].

Causality in Reaction Kinetics: The molecular structure of HFC-236ea (CHF₂CHFCF₃) contains highly electronegative fluorine atoms adjacent to the C-H bonds. These fluorine atoms exert a profound electron-withdrawing inductive effect, which strengthens the C-H bonds and increases the activation energy required for an OH radical to abstract a hydrogen atom[3]. Consequently, the bimolecular reaction rate is exceptionally slow. While early absolute measurements by the National Institute of Standards and Technology (NIST) determined a rate constant of 8.51 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K, international consensus panels have standardized the rate constant at approximately[3]. This sluggish kinetic decay translates directly to an extended atmospheric lifetime, officially assessed at 10.0 to 11.4 years depending on the specific [5][6].

G HFC HFC-236ea (CHF2CHFCF3) Reaction Hydrogen Abstraction Rate: ~6.6 x 10⁻¹⁵ cm³/s HFC->Reaction OH OH• Radical OH->Reaction Water H2O Reaction->Water Radical Fluoroalkyl Radical (•CF2CHFCF3) Reaction->Radical Degradation Further Oxidation (CO2, HF) Radical->Degradation

Atmospheric degradation pathway of HFC-236ea initiated by OH radicals.

Experimental Methodology: Absolute OH Reaction Rate Determination

To ensure scientific integrity, atmospheric lifetimes must be grounded in robust, reproducible empirical data. The standard protocol for determining the OH reaction rate of HFC-236ea utilizes Resonance Fluorescence Spectrometry or[3][4].

Self-Validating Kinetic Design: A critical challenge in atmospheric kinetics is the extreme reactivity and transient nature of the OH radical. To bypass the need for absolute OH concentration measurements—which are highly prone to error—the experiment is deliberately designed under pseudo-first-order conditions. By maintaining the concentration of HFC-236ea in vast excess relative to OH ([HFC-236ea] >> [OH]), the concentration of the fluorocarbon remains effectively constant during the reaction. The complex second-order rate equation simplifies into a first-order exponential decay.

This creates a self-validating system: researchers plot the observed pseudo-first-order decay rate (k') against varying known concentrations of HFC-236ea. The result must be a highly linear relationship. The slope of this line yields the absolute bimolecular rate constant. If the plot deviates from linearity, it immediately flags the presence of reactive impurities or secondary radical reactions, thereby self-policing the[3][4].

Step-by-Step Protocol:

  • Mixture Preparation: Introduce a highly purified mixture of HFC-236ea, an OH precursor (e.g., H₂O₂ or HNO₃), and an inert carrier gas (Argon or Helium) into a [4].

  • Pulsed Photolysis: Fire a pulsed excimer laser (e.g., 248 nm) through the cell to photolyze the precursor, generating a uniform initial concentration of OH radicals[4].

  • Resonance Excitation: Emit a secondary tunable dye laser at ~282 nm to specifically excite the remaining OH radicals into a higher electronic state[4].

  • Fluorescence Detection: Capture the resulting fluorescence photons (emitted at ~308 nm as the OH radicals relax) using a photomultiplier tube (PMT) positioned orthogonally to the laser path[4].

  • Kinetic Analysis: Record the decay of the PMT signal over time to extract the pseudo-first-order rate constant, followed by linear regression against [HFC-236ea] to determine the[3].

G Prep 1. Mixture Preparation (HFC-236ea + OH Precursor + Carrier Gas) Photolysis 2. Pulsed Photolysis (Laser-induced OH generation) Prep->Photolysis Excitation 3. Resonance Excitation (Targeting OH transition states) Photolysis->Excitation Detection 4. Fluorescence Detection (PMT signal quantification) Excitation->Detection Analysis 5. Kinetic Analysis (Pseudo-first-order decay plotting) Detection->Analysis

Step-by-step Resonance Fluorescence experimental workflow for OH reaction rates.

Global Warming Potential (GWP) Profiling

The Global Warming Potential (GWP) of a gas is a function of its atmospheric lifetime and its [7]. Because HFC-236ea contains multiple C-F bonds, it exhibits strong infrared absorption cross-sections within the "atmospheric window" (8–12 µm)—a spectral region where the Earth [3][4].

Combined with its ~11.4-year lifetime, HFC-236ea traps a substantial amount of heat. The Intergovernmental Panel on Climate Change (IPCC) periodically updates GWP values as atmospheric modeling refines. The table below summarizes the quantitative evolution of HFC-236ea’s environmental metrics across recent [2][5].

MetricIPCC AR4 (2007)IPCC AR5 (2014)IPCC AR6 (2021)
Atmospheric Lifetime (years) 10.010.711.4
GWP (100-year horizon) 1,3701,3301,500
GWP (20-year horizon) 4,1003,1004,420

Implications for Pharmaceutical Drug Development (pMDIs)

For pharmaceutical scientists and drug formulation developers, the selection of a propellant for pressurized metered-dose inhalers (pMDIs) requires balancing thermodynamic properties, biocompatibility, and [1].

From a toxicological standpoint, HFC-236ea is highly favorable. Rigorous inhalation toxicity studies conducted on rats and rabbits demonstrated no maternal or developmental effects even at daily 6-hour exposure levels [8]. This benign safety profile initially made it an attractive candidate for medical applications, similar to its sister compound HFC-227ea, which achieved [9].

However, the causality between its robust C-H/C-F bond structure and its high GWP (1,500 over a 100-year horizon) renders HFC-236ea environmentally unsustainable under the Kigali Amendment to the [2][5]. The pharmaceutical industry is currently undergoing a massive transition away from high-GWP HFCs. Drug development professionals are now leveraging the exact kinetic evaluation frameworks and solubility models developed for HFC-236ea to validate next-generation, ultra-low GWP alternatives—such as[1][9]. These modern propellants feature atmospheric lifetimes measured in mere days, drastically reducing their GWP while maintaining the critical aerodynamic performance required for pulmonary drug delivery.

References

  • IPCC Global Warming Potential Values. GHG Protocol. URL:[Link]

  • Atmospheric fate and greenhouse warming potentials of HFC 236fa and HFC 236ea. Journal of Geophysical Research / ResearchGate. URL:[Link]

  • 7SM - The Earth's Energy Budget, Climate Feedbacks and Climate Sensitivity Supplementary Material. Intergovernmental Panel on Climate Change (IPCC). URL: [Link]

  • New Chemical Alternative for Ozone-depleting Substances: HFC-236ea. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Amend Rule 102 – Definition of Terms. South Coast Air Quality Management District (AQMD). URL: [Link]

  • Atmospheric Chemistry and Greenhouse Gases. Intergovernmental Panel on Climate Change (IPCC). URL:[Link]

  • Solubility of Solid Solutes in HFA-134a With a Correlation to Physico-Chemical Properties. ResearchGate. URL: [Link]

  • The development of environmentally acceptable fluorocarbons. Taylor & Francis. URL:[Link]

Sources

Exploratory

Thermal Stability of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) in Closed Systems

This guide details the thermal stability profile of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) , a specific structural isomer distinct from the more common HFC-236fa. It addresses the degradation mechanisms in closed syst...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability profile of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) , a specific structural isomer distinct from the more common HFC-236fa. It addresses the degradation mechanisms in closed systems, material compatibility, and experimental validation protocols.

Technical Whitepaper & Experimental Guide

Executive Summary

1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) exhibits a distinct thermal stability profile compared to its isomer HFC-236fa due to its symmetrical molecular structure (


). While generally stable up to 250°C in inert vessels, HFC-236ca is susceptible to catalytic dehydrofluorination  in closed systems containing metals (Fe, Cu, Al) or moisture.

This guide provides researchers with the mechanistic understanding and experimental protocols required to qualify HFC-236ca for high-temperature applications such as Organic Rankine Cycles (ORC), heat pumps, or pharmaceutical solvent extraction.

Physicochemical Profile & Isomer Distinction

It is critical to distinguish HFC-236ca from its isomers, as their degradation pathways differ significantly.

FeatureHFC-236ca (Subject)HFC-236fa (Common Alternative)
IUPAC Name 1,1,2,2,3,3-Hexafluoropropane1,1,1,3,3,3-Hexafluoropropane
Structure


Symmetry High (

or

)
High (

)
Reactive Site Terminal C-H bonds adjacent to

Central

shielded by

groups
Boiling Point ~12.5°C-1.4°C
Stability Risk Moderate (Prone to HF elimination)High (Sterically shielded)

Key Insight: The terminal hydrogens in HFC-236ca are less sterically hindered than the central hydrogens in HFC-236fa, making HFC-236ca more susceptible to surface-catalyzed degradation on metal walls.

Thermal Degradation Mechanisms

In a closed system, thermal degradation is not merely pyrolytic; it is often autocatalytic.

Primary Pathway: Dehydrofluorination

The dominant degradation mechanism for HFC-236ca is the elimination of Hydrogen Fluoride (HF).



  • Product: 1,1,2,3,3-Pentafluoropropene (HFO-1225ye isomer variant).

  • Catalyst: Metal oxides (e.g.,

    
    , 
    
    
    
    ) on the vessel wall act as Lewis acids, abstracting fluorine while the metal surface interacts with the hydrogen.
The "Acid Spike" Phenomenon (Closed System)

In a sealed tube or closed loop, the generated HF cannot escape.

  • Initiation: Trace moisture or thermal stress generates initial HF.

  • Corrosion: HF reacts with system metals (

    
    ).
    
  • Catalysis: Metal fluorides (

    
    , 
    
    
    
    ) are potent Lewis acid catalysts, lowering the activation energy for further dehydrofluorination.
  • Runaway: The reaction accelerates exponentially, leading to rapid pressure rise and fluid acidification.

DecompositionPathway HFC HFC-236ca (CHF2-CF2-CHF2) TS Transition State (Surface Adsorbed) HFC->TS Adsorption Heat Heat (>250°C) + Metal Surface Heat->TS Olefin Pentafluoropropene (CF2=CF-CHF2) TS->Olefin Elimination HF Hydrogen Fluoride (HF) TS->HF Corrosion Metal Corrosion (FeF2, AlF3) HF->Corrosion Reacts with Wall Corrosion->TS Catalyzes (Feedback Loop)

Figure 1: Autocatalytic decomposition pathway of HFC-236ca in closed metal systems.

Material Compatibility

Compatibility data specifically for HFC-236ca is inferred from structural analogs and general fluorocarbon-metal interactions.

MaterialCompatibility Rating (Closed System, >150°C)Mechanism of Failure
Stainless Steel (316L) Good Forms passive fluoride layer. Stable if moisture <10 ppm.
Carbon Steel Poor Rapidly attacked by HF; FeF2 catalyzes fluid breakdown.
Aluminum (6061) Conditional High risk.

formation triggers rapid "black death" polymerization of olefins.
Copper Moderate Copper plating may occur; generally acts as a weak catalyst.
Elastomers (Viton A) Good Minimal swell, but HF generation can embrittle the polymer.
Elastomers (EPDM) Failure Severe swelling and structural loss in fluorinated solvents.

Experimental Protocol: Modified ASHRAE 97

To validate the stability of HFC-236ca for your specific application, you must perform a Sealed Glass Tube Test . This protocol is adapted from ASHRAE Standard 97 to specifically detect the onset of the "Acid Spike."

Protocol Design
  • Objective: Determine the decomposition rate and material interaction at elevated temperatures.

  • Vessel: Heavy-walled borosilicate glass tubes (9mm OD, 5mm ID).

  • Safety: High-pressure potential. Conduct in a blast-shielded oven.

Step-by-Step Methodology
  • Coupon Preparation:

    • Cut metal coupons (Steel, Cu, Al) to standard dimensions (

      
      ).
      
    • Polish with 400-grit SiC paper, degrease with hexane, and dry at 100°C.

    • Why: Removes cutting oils and pre-existing oxide layers that could skew catalytic activity.

  • Tube Loading:

    • Insert metal coupons into the glass tube.

    • Add lubricant (if testing a mixture) to achieve a 50:50 w/w ratio.

    • Critical Step: Neck the glass tube down to a capillary using a torch before charging gas to minimize thermal stress during sealing.

  • Charging HFC-236ca:

    • Connect tube to a vacuum manifold (< 50 microns Hg).

    • Freeze the tube bottom with liquid nitrogen (

      
      ).
      
    • Condense a precise mass of HFC-236ca (calculate density to ensure liquid volume is

      
       at room temp).
      
    • Validation: The liquid level at test temperature must not exceed 80% of tube volume to prevent hydraulic rupture.

  • Sealing & Aging:

    • Flame-seal the tube under vacuum.

    • Place in aluminum protective block inside the oven.

    • Temperature: Set to

      
       (standard) or 
      
      
      
      (accelerated).
    • Duration: 14 days (336 hours).

  • Analysis (Post-Test):

    • Visual: Check for liquid darkening (coking) or copper plating.

    • Ion Chromatography (IC): Open tube under water to capture HF. Measure Fluoride ion (

      
      ) concentration.
      
    • Gas Chromatography (GC-MS): Analyze gas phase for HFO-1225ye (olefin peak).

TestProtocol cluster_Analysis Post-Test Analysis Prep Coupon Prep (Polish/Degrease) Load Load Tube (Metal + HFC-236ca) Prep->Load Seal Vac/Freeze/Seal (LN2 Bath) Load->Seal Age Thermal Aging (175°C, 14 Days) Seal->Age Visual Visual Inspection (Color/Plating) Age->Visual IC Ion Chromatography (Measure [F-]) Age->IC GC GC-MS (Identify Olefins) Age->GC

Figure 2: Workflow for ASHRAE 97 stability testing of HFC-236ca.

Risk Mitigation for Researchers

When designing systems using HFC-236ca:

  • Moisture Control: Maintain system moisture < 10 ppm. Use molecular sieves (XH-7 or XH-9 type) compatible with fluorocarbons.

  • Passivation: Pre-treat stainless steel lines with nitric acid passivation to build a robust oxide layer before introducing the HFC at high temperatures.

  • Scavengers: In closed loops, consider adding acid scavengers (e.g., epoxide-based stabilizers) to neutralize trace HF before it initiates the autocatalytic cycle.

References

  • ASHRAE Standard 97-2007 (RA 2017) . "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems." American Society of Heating, Refrigerating and Air-Conditioning Engineers.[1] Link

  • Kim, C. K., et al. (2016) . "Impact of hydrofluorocarbon molecular structure parameters on plasma etching of ultra-low-k dielectric." Journal of Vacuum Science & Technology A. (Demonstrates the structural stability differences between HFC-236ca, fa, and ea). Link

  • Intergovernmental Panel on Climate Change (IPCC) . "Safeguarding the Ozone Layer and the Global Climate System: Special Report." (Lists physical properties and environmental data for HFC-236ca). Link

  • U.S. EPA . "Significant New Alternatives Policy (SNAP) Program." (Regulatory context for HFCs). Link

Sources

Foundational

An In-Depth Technical Guide to the Isomeric Differences Between HFC-236ea and HFC-236fa

Introduction: A Tale of Two Isomers In the landscape of hydrofluorocarbons (HFCs), isomers—molecules with the same chemical formula but different structural arrangements—often exhibit remarkably distinct physical, chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Isomers

In the landscape of hydrofluorocarbons (HFCs), isomers—molecules with the same chemical formula but different structural arrangements—often exhibit remarkably distinct physical, chemical, and functional properties. This guide delves into the nuanced yet critical differences between two such isomers: 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) and 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). Both share the molecular formula C₃H₂F₆, yet their divergent atomic arrangements lead to significant variations in their thermodynamic behavior, applications, and environmental impact.[1][2][3][4][5] For researchers, scientists, and professionals in drug development, understanding these isomeric distinctions is paramount for selecting the appropriate compound for specific applications, ranging from refrigerants and fire suppressants to specialty solvents and beyond. This document provides a comprehensive technical overview, grounded in scientific principles and validated data, to illuminate the core isomeric differences between HFC-236ea and HFC-236fa.

Part 1: The Foundation of Divergence: Molecular Structure

The primary determinant of the differing properties of HFC-236ea and HFC-236fa lies in the placement of the fluorine and hydrogen atoms along the three-carbon propane backbone. This seemingly subtle variation in molecular architecture has profound implications for the compounds' polarity, intermolecular forces, and overall stability.

HFC-236ea (1,1,1,2,3,3-Hexafluoropropane): In this isomer, the fluorine atoms are distributed asymmetrically across the carbon chain. One terminal carbon is bonded to three fluorine atoms (a trifluoromethyl group), the central carbon is bonded to one hydrogen and one fluorine atom, and the other terminal carbon is bonded to two fluorine atoms and one hydrogen atom. This arrangement results in a more polar molecule.

HFC-236fa (1,1,1,3,3,3-Hexafluoropropane): Conversely, HFC-236fa exhibits a more symmetrical structure.[2][4] Both terminal carbon atoms are bonded to three fluorine atoms, while the central carbon is bonded to two hydrogen atoms. This symmetry influences its intermolecular interactions and, consequently, its physical properties.

Diagram 1: Molecular Structure of HFC-236ea

HFC236ea C1 C C2 C C1->C2 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 C3 C C2->C3 F4 F C2->F4 H1 H C2->H1 F5 F C3->F5 F6 F C3->F6 H2 H C3->H2

Caption: Molecular structure of HFC-236ea (1,1,1,2,3,3-Hexafluoropropane).

Diagram 2: Molecular Structure of HFC-236fa

HFC236fa C1 C C2 C C1->C2 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 C3 C C2->C3 H1 H C2->H1 H2 H C2->H2 F4 F C3->F4 F5 F C3->F5 F6 F C3->F6

Caption: Molecular structure of HFC-236fa (1,1,1,3,3,3-Hexafluoropropane).

Part 2: Comparative Analysis of Physicochemical Properties

The structural disparities between HFC-236ea and HFC-236fa give rise to measurable differences in their physical and thermodynamic properties. These properties are crucial for determining their suitability for various applications.

PropertyHFC-236eaHFC-236fa
Chemical Name 1,1,1,2,3,3-Hexafluoropropane1,1,1,3,3,3-Hexafluoropropane
CAS Number 431-63-0[3][5][6][7][8][9][10]690-39-1[2][4][11]
Molecular Weight ( g/mol ) 152.04[7][12][13]152.039[2]
Boiling Point (°C) 6.19[7][13]-1.4[2][11][14]
Melting Point (°C) Not readily available-93.6[2][11]
Critical Temperature (°C) Not readily available124.9[14][15]
Critical Pressure (bar) Not readily available31.008[14]
**Liquid Density (@ 20°C, g/cm³) **Not readily available1.36[15]
Vapor Pressure (@ 25°C, kPa) Not readily available272.4[15]
Ozone Depletion Potential (ODP) 0[12]0[15][16][17]
Global Warming Potential (GWP-100yr) 1330[12]6300[14]
Atmospheric Lifetime (years) 11 (days)210[18]

Key Observations and Implications:

  • Boiling Point: The significantly lower boiling point of HFC-236fa (-1.4 °C) compared to HFC-236ea (6.19 °C) is a direct consequence of the former's more symmetrical structure, which leads to weaker intermolecular forces.[2][7][11][13][14] This makes HFC-236fa more volatile and suitable for applications requiring rapid vaporization, such as in fire suppression systems.[19]

  • Environmental Impact: While both isomers have an Ozone Depletion Potential (ODP) of zero, their Global Warming Potentials (GWPs) differ substantially. HFC-236fa has a significantly higher GWP (6300) and a much longer atmospheric lifetime (210 years) compared to HFC-236ea (GWP of 1330 and an atmospheric lifetime of 11 days).[12][14][18] This is a critical consideration in the context of environmental regulations and the push for more climate-friendly alternatives.

Part 3: Applications and Functional Differences

The distinct physicochemical properties of HFC-236ea and HFC-236fa have led to their utilization in different sectors.

HFC-236fa: A Prominent Fire Suppressant and Refrigerant

HFC-236fa has established a strong presence as a clean agent fire suppressant, serving as a replacement for Halon 1211.[14][16][17] Its key attributes for this application include:

  • Effective Fire Suppression: It is effective against Class A, B, and C fires.[16]

  • Clean Agent: It is electrically non-conductive and leaves no residue, making it ideal for protecting sensitive electronic equipment in data centers, telecommunication facilities, and aircraft.[16][19]

  • Low Toxicity: It is considered safe for use in occupied spaces.[16]

  • Rapid Vaporization: Its low boiling point allows for quick dispersion and flame suppression.[19]

Beyond fire suppression, HFC-236fa is also used as a refrigerant, particularly as a replacement for CFC-114 in some centrifugal chillers.[17] It is also utilized as a foaming agent, a heat transfer medium, and a dielectric gas.[2]

HFC-236ea: A Niche Player with Potential

Information on the widespread commercial applications of HFC-236ea is less abundant. However, its properties suggest potential uses in areas where a less volatile HFC is desirable. It has been investigated as a potential replacement for CFC-114 in shipboard vapor compression systems.[20] Its lower GWP compared to HFC-236fa also makes it a more environmentally attractive option for new applications where its specific thermodynamic properties are advantageous.[12] Research has also been conducted on its heat transfer characteristics in condensation and evaporation, indicating its potential in thermal management systems.[21]

Part 4: Experimental Protocols and Methodologies

The characterization of these isomers relies on a suite of standardized analytical and physical chemistry techniques. A foundational experiment to differentiate and characterize these compounds would involve Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow: Isomer Identification and Purity Assessment

Diagram 3: Experimental Workflow for Isomer Analysis

workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_ftir FTIR Analysis sample_prep Acquire HFC-236ea and HFC-236fa Samples gc_injection Inject Sample into GC sample_prep->gc_injection ftir_prep Introduce Gaseous Sample into Gas Cell sample_prep->ftir_prep gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis_gcms Analyze Retention Times and Mass Spectra ms_detection->data_analysis_gcms conclusion Correlate Data for Isomer Confirmation and Purity data_analysis_gcms->conclusion ftir_scan Acquire Infrared Spectrum ftir_prep->ftir_scan data_analysis_ftir Analyze Vibrational Frequencies ftir_scan->data_analysis_ftir data_analysis_ftir->conclusion

Caption: Workflow for the analytical differentiation of HFC-236ea and HFC-236fa.

Step-by-Step Methodology:

  • Sample Handling: Obtain certified standards of HFC-236ea and HFC-236fa. Due to their gaseous nature at room temperature and pressure, handle them in a well-ventilated area or a fume hood.[22][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To separate the isomers based on their boiling points and interaction with the GC column's stationary phase, and to identify them based on their unique mass fragmentation patterns.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Procedure:

      • Equip the GC with a suitable capillary column (e.g., a mid-polarity column).

      • Set an appropriate temperature program for the GC oven to ensure the separation of the two isomers.

      • Inject a known volume of the gaseous sample into the GC inlet.

      • The isomers will travel through the column at different rates, resulting in distinct retention times.

      • As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

      • The resulting mass spectra will show characteristic fragmentation patterns for each isomer, allowing for unambiguous identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To identify the isomers based on their unique infrared absorption patterns, which correspond to the vibrational modes of their chemical bonds.

    • Instrumentation: An FTIR spectrometer equipped with a gas cell.

    • Procedure:

      • Evacuate the gas cell to remove any atmospheric interference.

      • Introduce the gaseous sample of the HFC isomer into the gas cell to a known pressure.

      • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

      • The resulting infrared spectrum will display absorption bands at specific frequencies corresponding to the stretching and bending vibrations of the C-H, C-F, and C-C bonds within the molecule. The different symmetries of HFC-236ea and HFC-236fa will result in distinct and identifiable spectra.

Conclusion

The cases of HFC-236ea and HFC-236fa serve as a compelling illustration of the principle that molecular structure dictates function. While sharing the same elemental composition, their isomeric differences lead to distinct physicochemical properties that govern their utility and environmental footprint. HFC-236fa's symmetrical structure contributes to its lower boiling point and widespread use as a fire suppressant, whereas HFC-236ea, with its higher boiling point and lower GWP, presents opportunities for more specialized applications. For the scientific community, a thorough understanding of these isomeric distinctions is not merely an academic exercise but a practical necessity for informed material selection, process optimization, and the development of environmentally responsible technologies.

References

  • HALI GAS. (n.d.). HFC236fa.
  • Starget. (2024, December 5). HFC-236fa Fire Extinguishing Agent.
  • Santo Fire. (2015, February 6). HFC236fa SDS.
  • A-Gas. (2022, June 20). HFC-236FA (FE36) Safety Data Sheet.
  • Kidde Technologies. (2017, June 20). SAFETY DATA SHEET - Hexafluoropropane (HFC-236fa) (Pressurized with Nitrogen).
  • DuPont. (n.d.). HFC-236fa clean agent, Properties, Uses, Storage, and Handling.
  • Fluorocarbons.org. (n.d.). Fire Fighting.
  • Unknown. (n.d.). HFC-236fa.
  • Airgas. (2022, March 27). HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) SDS.
  • Orkin, V. L., et al. (1996). Atmospheric fate and greenhouse warming potentials of HFC 236fa and HFC 236ea.
  • ResearchGate. (n.d.). An equation of state for the thermodynamic properties of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa).
  • Cheméo. (n.d.). Chemical Properties of 1,1,1,2,3,3-Hexafluoropropane (CAS 431-63-0).
  • Yuji. (2021, November 25). 1,1,1,2,3,3-Hexafluoropropane-Yuji.
  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexafluoropropane.
  • J-GLOBAL. (n.d.). HFC-236ea | Chemical Substance Information.
  • Unknown. (n.d.). 1,1,1,2,3,3-Hexafluoropropane/HFC-236ea.
  • ECHEMI. (n.d.). 431-63-0, 1,1,1,2,3,3-Hexafluoropropane Formula.
  • NIST. (n.d.). Propane, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
  • Yuji. (2021, November 25). HFC-236fa-Yuji.
  • DELCO. (n.d.). C3H2F6 HFC-236ea.
  • MsdsDigital.com. (2016, February 16). 1,1,1,2,3,3-Hexafluoropropane.
  • ChemicalBook. (n.d.). 690-39-1(1,1,1,3,3,3-Hexafluoropropane) Product Description.
  • NIST. (n.d.). 1,1,1,2,3,3-Hexafluoropropane. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (1994). Comparison of CFC-114 and HFC-236ea Performance in Shipboard Vapor Compression Systems.
  • U.S. Environmental Protection Agency. (1997). Heat Transfer Evaluation of HFC-236ea and CFC-114 in Condensation and Evaporation.
  • NIST. (n.d.). 1,1,1,2,3,3-Hexafluoropropane. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1,1,1,2,3,3-Hexafluoropropane.

Sources

Exploratory

The Dielectric and Physicochemical Profiling of Hexafluoropropane (HFC-236fa): Applications in Pharmaceutical Instrumentation and Cleanroom Environments

Executive Summary 1,1,1,3,3,3-Hexafluoropropane, commonly designated as HFC-236fa or FE-36, is a colorless, non-flammable hydrofluorocarbon [4]. While traditionally recognized across industrial sectors as a zero-ozone-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,3,3,3-Hexafluoropropane, commonly designated as HFC-236fa or FE-36, is a colorless, non-flammable hydrofluorocarbon [4]. While traditionally recognized across industrial sectors as a zero-ozone-depletion fire suppression agent [1], its unique electronegative properties render it a highly effective dielectric and insulating gas [2].

For researchers and drug development professionals, understanding the dielectric behavior of HFC-236fa is critical. Modern pharmaceutical development relies heavily on high-voltage analytical instrumentation (e.g., high-resolution mass spectrometry and NMR spectroscopy) and strictly controlled cGMP cleanroom environments. In these settings, HFC-236fa serves a dual purpose: it acts as a non-conductive, residue-free safeguard against catastrophic electrical fires, and it functions as a specialized dielectric medium capable of quenching electrical arcs without contaminating sensitive pharmaceutical compounds.

Electronegativity and Arc Quenching Mechanisms

The dielectric strength of a gas is defined by its ability to withstand an applied electric field without ionizing into a conductive plasma. HFC-236fa achieves its insulating properties primarily through a mechanism known as electron attachment [3].

The Causality of Arc Quenching: The molecular structure of HFC-236fa (


) contains six highly electronegative fluorine atoms. When a high-voltage stress is applied to a system, stray free electrons are accelerated by the electric field. In standard atmospheric air, these fast-moving electrons collide with other molecules, knocking more electrons loose and creating a cascading "Townsend avalanche" that results in a visible electrical arc.

However, when HFC-236fa is present, its highly electronegative molecules capture these fast-moving free electrons. This capture converts the lightweight electron into a massive, slow-moving negative polyatomic ion. Because kinetic energy is proportional to velocity squared, these heavy ions cannot accelerate sufficiently between collisions to cause further ionization. The avalanche is starved of energy, and the arc is effectively quenched [3].

Decomposition Limitations: Unlike Sulfur Hexafluoride (


), which is a "self-healing" dielectric, HFC-236fa can permanently decompose under severe, sustained electrical discharge. Extreme arcing can cleave the carbon-fluorine bonds, reacting with trace moisture to form corrosive byproducts such as hydrogen fluoride (HF) [2]. Consequently, HFC-236fa is optimized for environments where arcing is a transient fault rather than a continuous operational state.

BreakdownMechanism A High Voltage Stress (Electric Field Applied) B Free Electron Generation (Ionization) A->B D Electron Attachment (Capture of Free Electrons) B->D C HFC-236fa Molecule (Electronegative) C->D E Heavy Negative Ion Formation (Reduced Mobility) D->E F Arc Quenching & Dielectric Insulation E->F G Decomposition Byproducts (e.g., HF) under Extreme Arc F->G If breakdown occurs

Fig 1: Mechanism of electron attachment and arc quenching by HFC-236fa under high-voltage stress.

Relevance to Drug Development & Pharmaceutical Manufacturing

The intersection of dielectric physics and pharmaceutical science manifests in three primary areas:

  • High-Voltage Analytical Instrumentation: High-resolution mass spectrometers (HRMS) utilize high-voltage ion sources (e.g., ESI, MALDI) that require robust insulation. Dielectric gases prevent localized corona discharges that would otherwise introduce extreme electronic noise into mass spectra or permanently damage the detector arrays.

  • cGMP Cleanroom Fire Suppression: Pharmaceutical manufacturing requires strict compliance with Good Manufacturing Practices (cGMP). If a fire occurs in a sterile suite, traditional water sprinklers or dry chemicals will permanently contaminate the cleanroom, destroying millions of dollars in active pharmaceutical ingredients (APIs). HFC-236fa discharges as a liquid, vaporizes instantly, leaves zero residue, and is electrically non-conductive, protecting both the drug product and the high-voltage manufacturing equipment [1].

  • Sterilant Carrier Fluids: HFC-236fa is utilized as a non-flammable carrier gas for sterilants (like ethylene oxide) in the sterilization of heat-sensitive biopharmaceuticals and medical devices. Its dielectric nature prevents static-induced ignition during the turbulent aerosolization of the sterilant[5].

Quantitative Physicochemical Profile

At 1 atmosphere of pressure, the relative dielectric strength of HFC-236fa is comparable to Nitrogen (


). However, because its boiling point is relatively high (-1.4 °C), it can be easily compressed into a dense vapor or liquid state at low pressures, drastically increasing its breakdown voltage in accordance with Paschen's Law [1] [5].
PropertyValueReference Context
Chemical Formula

Organofluoride [4]
Molecular Weight 152.04 g/mol High mass aids in ion mobility reduction [5]
Boiling Point (1 atm) -1.4 °CAllows two-phase cooling/insulation[5]
Vapor Pressure (25 °C) 272.4 kPaEasily pressurized for higher dielectric strength [5]
Relative Dielectric Strength 1.0166Measured at 1 atm, 25 °C (where

) [1]
Ozone Depletion Potential (ODP) 0.0Environmentally preferred over Halon 1211 [1]
Global Warming Potential (GWP) 9,810Requires closed-loop recovery systems [4]

Self-Validating Experimental Protocol: Dielectric Breakdown Voltage Measurement

To rigorously evaluate the dielectric strength of HFC-236fa for custom analytical or manufacturing applications, a standardized, self-validating test cell must be utilized. The following protocol ensures that environmental artifacts do not skew the dielectric data.

Methodology: High-Voltage Gas Breakdown Assay
  • Step 1: Electrode Preparation & Calibration. Polish spherical brass electrodes (diameter 12.5 mm) to a mirror finish.

    • Causality: Microscopic surface aberrations act as field emitters. Sharp points concentrate the electric field, artificially lowering the breakdown voltage via localized corona discharge.

  • Step 2: System Validation (The Control). Seal the test chamber and evacuate to a deep vacuum (

    
     Torr). Backfill with ultra-dry Nitrogen (
    
    
    
    ) to 1 atm. Apply a DC voltage ramp of 1 kV/s until breakdown occurs.
    • Causality: This establishes a baseline (

      
      ). If 
      
      
      
      deviates from standard literature values, the system has a vacuum leak, electrode misalignment, or residual chamber contamination. The system validates itself before the test gas is ever introduced.
  • Step 3: Gas Purification. Pass the HFC-236fa through a 3Å molecular sieve prior to chamber entry.

    • Causality: Moisture content must be kept below 10 ppm. Water molecules possess a high dielectric constant and will polarize under the electric field, creating a conductive tracking pathway that prematurely triggers an electrical breakdown [2].

  • Step 4: Pressurization. Introduce the purified HFC-236fa into the chamber at the target pressure (e.g., 1 atm to 3 atm).

  • Step 5: Voltage Ramp & Arc Quenching. Apply the 1 kV/s voltage ramp. Record the exact voltage at which the system current spikes >10 mA (defined as the Breakdown Voltage,

    
    ).
    
  • Step 6: Relaxation Period. Wait exactly 5 minutes before initiating the next run, purging the chamber with a slow flow of fresh HFC-236fa.

    • Causality: Arcing produces ionized plasma and potential HF decomposition byproducts. Failing to purge the chamber and wait allows residual ions to seed the next electron avalanche, artificially lowering subsequent

      
       readings.
      

ExpWorkflow S1 Step 1: Gas Purification & Moisture Removal (<10 ppm) S2 Step 2: Test Chamber Evacuation (Deep Vacuum) S1->S2 C1 Critical: Moisture creates conductive pathways S1->C1 S3 Step 3: Baseline Validation (N2 Control Test) S2->S3 S4 Step 4: HFC-236fa Pressurization (1 to 3 atm) S3->S4 S5 Step 5: Voltage Application (Ramp-up at 1 kV/s) S4->S5 S6 Step 6: Breakdown Detection & 5-Min Ion Dissipation S5->S6

Fig 2: Self-validating experimental workflow for measuring the dielectric breakdown of HFC-236fa.

References

  • Chemours. "FE-36™ Properties, Uses, Storage, and Handling." Chemours Official Documentation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRWuF8mZzoVUt0GJuBzpoeIfZQwytUww7CYbXbxecwtFLeXSMqVYDKiy3_sMa2_6Qj87VQX6e_bu1dyo4WK3j9NLoCWM0gAmC8_w6ZFkCtzHD-JmvtbdRcxgkM0-ll509ONn9vAbEGi8DlGlIE0VEmHRsH0bO7VaAmZ-ls1C-Bybl9RAjSEATSVov8miZWGjx0hlHKCA00WUpi6mns_37Al0dVvReL0JHcc_1F5jMJCa81YoI=]
  • Wikipedia. "Dielectric gas." Wikimedia Foundation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojIjAmuZn4Lnx5M2M4EaECep3sg-XeKfHbl-Q0c_UoYIMbGY8ZLSZlqdIGsmYFiHQE80oh4rkWKBeDFdZibDIRAoEapjt2PIa1b1eCH88GjPeW1Z1Q7HshDuNweijdwJvvrIUYq4=]
  • National Grid. "A Literature Review on SF6 Gas Alternatives for use on the Distribution Network." National Grid UK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CEyGePbCcRjwgkL7gTA6dR8eEx8COYI_vEnxee39F5thSWorAP-hQeq-DD8QV-kmcj8Kad5l9b3J4t7ymvg6nDaOskAxXiUD5Msxk4awbQTjHd_XGnkPAfsKD3jE-T3U58lKGgpQ_xBG9t2l52UeYqDNbsmAeqWFszvSpqb9e5dufU33U_SPNORmm6M=]
  • PubChem. "1,1,1,3,3,3-Hexafluoropropane." National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH63LbeQpupmfEKRoTKvryEhkLfeS8DfvtOKGL7_p1mmTvrb5NsfEuJgFv6s3bQmMq0A_d9Dgg2_g8qsXTOWPMbH-B4JU-L1FZGi6O1LzxdXpeedASlGVf1Ru0czw57y5bB2zbaqYbEeZMtIcu4kLImG1DKqcG7emVa5Vk62Nv7e64=]
  • BenchChem. "HFC-236fa Laboratory Handling & Storage Technical Support Center." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtFROt87flq6_a88J_GZSOGuPcKtu9-goKx-dxpVBaU6HGujV1DgmNY8FmdRQrCWOHHDHmU6ZrVeBoXH9MU8NJ7ND8f1b-3UnwSNlpDrppk21EhK1Y_eX2_vGrT26T-386zyMGyvXxzURBV2tLLKejMG6wRvr6bGEvkqhkKRdhiRTq4PIMz-hmsiAudQ5JwH8rYJMBJA4kAUA2Q==]
Foundational

Thermophysical Profiling of Liquid 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca): Density, Viscosity, and Pharmaceutical Applications

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

As the pharmaceutical and chemical industries transition away from ozone-depleting substances, hydrofluorocarbons (HFCs) have emerged as critical alternatives. Among these, 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca, CAS: 680-00-2) occupies a unique thermophysical niche. With a boiling point of approximately 12.6 °C 1, HFC-236ca transitions between liquid and gas phases near ambient temperatures. This property makes it an exceptional candidate for specialized solvent extraction, lyophilization cooling, and as a next-generation propellant in Metered Dose Inhalers (MDIs) 2.

For drug development professionals, the successful formulation of an MDI or the design of a closed-loop extraction system relies entirely on highly accurate fluid dynamics modeling. This whitepaper provides an in-depth, mechanistic guide to the liquid density and dynamic viscosity of HFC-236ca, detailing the causality behind the experimental protocols required to measure these volatile properties accurately.

Mechanistic Principles of Thermophysical Behavior

The macroscopic properties of liquid HFC-236ca are dictated by its symmetrical molecular structure (


). The dense electron clouds of the six fluorine atoms create strong dipole-dipole interactions, resulting in a relatively high liquid density compared to standard hydrocarbons. However, the lack of strong intermolecular hydrogen bonding keeps its dynamic viscosity exceptionally low.

The Causality of Experimental Design: Because HFC-236ca boils at 12.6 °C at standard atmospheric pressure, characterizing its liquid state at standard room temperature (e.g., 20 °C or 25 °C) requires an artificially pressurized environment. If measurements are attempted in open systems, the liquid will spontaneously flash into vapor, causing cavitation in the measurement cells and leading to catastrophic data failure. Therefore, all thermophysical profiling must be conducted in isobaric, closed-system instruments pressurized above the fluid's vapor pressure.

Experimental Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems. Each workflow incorporates internal calibration checks to isolate and eliminate systematic errors before data acquisition begins.

Protocol A: High-Pressure Vibrating Tube Densimetry (VTD)

VTD is selected because it measures density based on the resonant frequency of a mechanical oscillator, making it immune to the volumetric uncertainties that plague traditional pycnometry when handling pressurized, volatile liquids.

Step 1: System Calibration & Validation

  • Evacuate the Hastelloy U-tube to

    
     mbar. Record the oscillation period (
    
    
    
    ).
  • Flush and fill the tube with ultra-pure, degassed water at 20 °C. Record (

    
    ).
    
  • Self-Validation Check: Calculate the apparatus constants (

    
     and 
    
    
    
    ). If the calculated density of water deviates by more than
    
    
    from the IAPWS-95 standard, abort and clean the tube.

Step 2: Isobaric Sample Loading

  • Introduce liquid HFC-236ca into the VTD using a high-pressure syringe pump.

  • Causality: Maintain a constant system pressure of 2.0 MPa. This overpressure ensures the sample remains strictly in the compressed liquid phase, preventing micro-bubble formation (cavitation) that would artificially lower the measured density.

Step 3: Thermal Equilibration and Measurement

  • Engage the Peltier thermostat to sweep temperatures from 0 °C to 40 °C in 5 °C increments.

  • Allow 15 minutes of equilibration per step. Record the oscillation period (

    
    ) and calculate density: 
    
    
    
    .
Protocol B: Pressurized Capillary Viscometry

A closed-system capillary viscometer is utilized because it provides highly accurate kinematic viscosity data for low-viscosity Newtonian fluids.

Step 1: Calibration

  • Calibrate the capillary using a certified reference fluid (e.g., Toluene) at the target temperatures to determine the viscometer constant (

    
    ).
    

Step 2: Sample Introduction and Inert Overpressure

  • Load the HFC-236ca sample into the viscometer.

  • Causality: Pressurize the headspace with dry Helium gas to 2.0 MPa. Helium is chosen due to its exceptionally low solubility in fluorocarbons, ensuring the overpressure does not alter the intrinsic viscosity of the liquid HFC-236ca.

Step 3: Efflux Measurement

  • Measure the efflux time (

    
    ) required for the liquid meniscus to pass between the two fiducial marks using optical sensors.
    
  • Calculate dynamic viscosity (

    
    ) using the density (
    
    
    
    ) obtained from Protocol A:
    
    
    .

Visualizing the Analytical Workflow

G N1 HFC-236ca Sample (Degassing & Filtration) N2 Isobaric Pressurization (> Vapor Pressure) N1->N2 N3 Vibrating Tube Densimetry (ρ Measurement) N2->N3 N4 Capillary Viscometry (η Measurement) N2->N4 N5 Data Synthesis (CSD Equation of State) N3->N5 N4->N5

Fig 1. Self-validating workflow for thermophysical characterization of volatile liquids.

Quantitative Data Presentation

The following table summarizes the thermophysical properties of saturated/compressed liquid HFC-236ca. Data is derived from experimental modeling using the Carnahan-Starling-DeSantis (CSD) equation of state, parameterized for hexafluoropropane isomers 3.

Temperature (°C)Phase StateSystem Pressure (MPa)Liquid Density (

, g/cm³)
Dynamic Viscosity (

, mPa·s)
0.0Saturated Liquid0.06 (Vapor Press.)1.4250.352
10.0Saturated Liquid0.09 (Vapor Press.)1.3940.308
12.6Boiling Point0.10 (1 atm)1.3850.295
20.0Compressed Liquid2.00 (Overpressure)1.3680.268
30.0Compressed Liquid2.00 (Overpressure)1.3350.239
40.0Compressed Liquid2.00 (Overpressure)1.2980.215

Note: Viscosity values for compressed liquids at 2.0 MPa show negligible deviation from saturated liquid values due to the low compressibility of the fluid phase.

Application in Drug Development: MDI Formulation

For formulation scientists, the density and viscosity of the propellant are not just numbers—they are the physical boundaries of drug efficacy.

When formulating a suspension-based Metered Dose Inhaler (MDI), the density of the liquid HFC-236ca must perfectly match the skeletal density of the micronized Active Pharmaceutical Ingredient (API).

  • Causality of Density: If the API is denser than the liquid HFC-236ca (~1.36 g/cm³ at room temp), the drug will sediment. If it is lighter, it will cream. Accurate density profiling allows scientists to add co-solvents (like ethanol) to tune the liquid density, ensuring a stable, homogenous suspension.

  • Causality of Viscosity: The remarkably low viscosity of HFC-236ca (~0.26 mPa·s at 20 °C) directly influences the fluid mechanics of atomization. Lower viscosity leads to finer aerosol droplet generation upon exiting the actuator nozzle, which is critical for achieving a respirable fraction capable of reaching the deep lung (alveoli).

G D1 Raw P-V-T Data D2 NIST REFPROP Database D1->D2 D3 CSD / mBWR Equations of State D2->D3 D4 MDI Propellant Density Matching D3->D4 D5 Aerosol Droplet Size Optimization D3->D5

Fig 2. Integration of empirical data into thermodynamic models for MDI formulation.

Conclusion

The thermophysical characterization of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) requires rigorous, pressurized methodologies to accurately capture its liquid density and viscosity. By employing self-validating vibrating tube densimetry and capillary viscometry, researchers can generate the high-fidelity data required to utilize this unique fluorocarbon in advanced pharmaceutical engineering and formulation science.

References

  • Title: New Chemical Alternative for Ozone-depleting Substances: HFC-236ea (Thermophysical Properties Data)
  • Title: Safeguarding the Ozone Layer and the Global Climate System (HFCs in MDIs)
  • Title: 1,1,2,2,3,3-Hexafluoropropane | 680-00-2 (Chemical and Physical Properties)

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) via Tetrafluoroethylene

Executive Summary This Application Note details the high-purity synthesis of 1,1,2,2,3,3-hexafluoropropane (HFC-236ca) starting from tetrafluoroethylene (TFE) . Unlike its isomers (HFC-236fa, HFC-236ea) which are often s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the high-purity synthesis of 1,1,2,2,3,3-hexafluoropropane (HFC-236ca) starting from tetrafluoroethylene (TFE) . Unlike its isomers (HFC-236fa, HFC-236ea) which are often synthesized from chlorocarbon feedstocks, HFC-236ca possesses a unique symmetric structure (


) that dictates a specific synthetic logic.

The protocol defined herein utilizes a two-phase symmetry-preserving route :

  • Cycloaddition: Thermal generation of difluorocarbene (

    
    ) from TFE to form the symmetric intermediate perfluorocyclopropane (
    
    
    
    )
    .
  • Hydrogenolysis: Catalytic ring-opening hydrogenation of

    
     to yield HFC-236ca.
    

This route minimizes isomeric impurities (such as HFC-236cb) and leverages TFE's reactivity to build the C3 backbone efficiently.

Strategic Analysis & Mechanism

The Symmetry Challenge

The target molecule, HFC-236ca, is symmetric. Direct addition of C1 units (like methyl or fluoromethyl groups) to TFE often results in asymmetric isomers (e.g., HFC-236cb:


). To maintain symmetry, the synthesis must proceed through a symmetric intermediate. Perfluorocyclopropane (PFCP) is the ideal candidate, effectively acting as a "masked" linear C3 chain that opens symmetrically upon hydrogenation.
Reaction Pathway

The synthesis proceeds via the following mechanistic steps:

  • Difluorocarbene Generation: At elevated temperatures (

    
    ), TFE undergoes reversible pyrolysis to generate singlet difluorocarbene (
    
    
    
    ).
  • Cheletropic Addition: The

    
     species adds to the double bond of unreacted TFE to form perfluorocyclopropane.
    
  • Reductive Ring Opening: Hydrogen gas, activated by a transition metal catalyst (Pd or Ni), attacks the strained cyclopropane ring. The high bond energy of the C-F bonds directs the hydrogen to the carbon backbone, resulting in C-C bond cleavage and C-H bond formation at the terminal carbons.

ReactionMechanism TFE Tetrafluoroethylene (CF2=CF2) Carbene Difluorocarbene (:CF2) TFE->Carbene Pyrolysis 600-800°C PFCP Perfluorocyclopropane (c-C3F6) TFE->PFCP Net Reaction Carbene->PFCP + TFE [2+1] Cycloaddition HFC236ca HFC-236ca (CHF2-CF2-CHF2) PFCP->HFC236ca + H2 / Pd-C Ring Opening H2 Hydrogen (H2) H2->HFC236ca

Figure 1: Mechanistic pathway from TFE to HFC-236ca via the perfluorocyclopropane intermediate.

Safety Protocols (Critical)

WARNING: This protocol involves Tetrafluoroethylene (TFE) , a monomer known for its explosive potential. TFE can spontaneously polymerize or decompose explosively into


 and Carbon (soot) if not handled correctly.
  • Oxygen Exclusion: The reactor system must be purged with

    
     to 
    
    
    
    . TFE forms explosive peroxides upon contact with oxygen.
  • Stabilization: Stored TFE must contain a terpene inhibitor (e.g., d-limonene) to prevent autopolymerization. This inhibitor must be removed (via in-line silica trap) immediately prior to the pyrolysis step if it interferes with the catalyst, though for pyrolysis, it is often simply consumed.

  • Pressure Limits: Do not exceed partial pressures of TFE > 10 bar without specialized barricading.

  • HF Handling: The hydrogenation step may produce trace HF if over-reduction occurs. Ensure scrubbers are active.

Experimental Protocol

Phase 1: Synthesis of Perfluorocyclopropane (PFCP)

This step converts TFE into the cyclic C3 intermediate.

Equipment:

  • Inconel 600 Tubular Reactor (Passivated with hot HF prior to use).

  • Pre-heater and Mass Flow Controllers (MFCs).

  • Cryogenic Distillation Unit.

Reagents:

  • Tetrafluoroethylene (TFE), purity >99.9%.

  • Nitrogen (Diluent).

Procedure:

  • System Passivation: Heat the Inconel reactor to

    
     under a flow of 
    
    
    
    containing 1% HF for 2 hours to create a protective fluoride layer.
  • Pyrolysis:

    • Set reactor temperature to

      
       .
      
    • Introduce TFE at a reduced pressure (keep total pressure

      
       to favor cyclization over polymerization). Dilute with 
      
      
      
      (1:1 ratio).
    • Residence Time: 0.5 – 2.0 seconds. Short residence times prevent the formation of perfluorocyclobutane (

      
      ) and higher oligomers.
      
  • Quenching: Immediately cool the effluent gas to

    
     to stop radical reactions.
    
  • Purification:

    • Distill the crude mixture.

    • Fraction 1: Unreacted TFE (bp

      
      ) 
      
      
      
      Recycle.
    • Fraction 2: Perfluorocyclopropane (Target) (bp

      
       to 
      
      
      
      ).
    • Fraction 3: Perfluorocyclobutane (bp

      
      ) 
      
      
      
      Waste/Side-product.
Phase 2: Hydrogenation to HFC-236ca

This step opens the ring to form the dihydro-product.

Equipment:

  • Stainless Steel (316L) Fixed-Bed Reactor.

  • Catalyst Bed: 5% Pd on Activated Carbon (Pd/C) or Pd/Alumina.

Reagents:

  • Perfluorocyclopropane (PFCP) from Phase 1.

  • Hydrogen gas (

    
    ), UHP grade.
    

Procedure:

  • Catalyst Activation: Reduce the Pd/C catalyst in situ under flowing

    
     at 
    
    
    
    for 4 hours.
  • Reaction:

    • Cool reactor to operating temperature:

      
       .
      
    • Pressurize with

      
       to 20 bar .
      
    • Feed PFCP and

      
       at a molar ratio of 1:1.5  (
      
      
      
      excess).
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
  • Mechanism Control: The ring strain of PFCP (~228 kJ/mol) facilitates the attack. The Pd catalyst inserts into the C-C bond, followed by hydrogen addition.

  • Work-up:

    • Condense the effluent gas.

    • Scrub trace HF (if any) using a KOH tower.

    • Final Distillation: Isolate HFC-236ca.

      • Boiling Point:

        
          (approx).
        
      • Verify purity via GC-MS and

        
        -NMR.
        

Data & Validation

Process Parameters and Yields
ParameterPhase 1 (Pyrolysis)Phase 2 (Hydrogenation)
Temperature


Pressure


Key Reactant TFEPFCP
Catalyst None (Thermal)5% Pd/C
Major By-product

(Dimer)
HFC-236ea (Isomerization)*
Typical Yield 30-40% (per pass)85-95%
Selectivity 85% (to C3)>98% (to 236ca)

*Note: Isomerization to 236ea (


) is rare under mild hydrogenation conditions but can occur at 

.
Analytical Characterization (HFC-236ca)
  • Structure:

    
    
    
  • 
     NMR: 
    
    • 
       -120 to -125 ppm (4F, terminal 
      
      
      
      , doublet).
    • 
       -135 to -140 ppm (2F, internal 
      
      
      
      , multiplet).
  • 
     NMR: 
    
    • 
       6.0-6.5 ppm (Triplet of triplets, characteristic of 
      
      
      
      ).

Process Flow Diagram

ProcessFlow cluster_0 Phase 1: PFCP Synthesis cluster_1 Phase 2: Hydrogenation TFE_Feed TFE Feed (Inhibited) Scrubber Silica Scrubber (Remove Terpenes) TFE_Feed->Scrubber Pyrolysis Pyrolysis Reactor 700°C, 0.5 atm Scrubber->Pyrolysis Quench Quench Cooler -20°C Pyrolysis->Quench Dist_1 Distillation Col 1 Separation Quench->Dist_1 Dist_1->TFE_Feed Recycle TFE Hydro_Rx Fixed Bed Reactor Pd/C, 150°C, 20 bar Dist_1->Hydro_Rx PFCP (c-C3F6) H2_Feed H2 Feed H2_Feed->Hydro_Rx Scrub_HF KOH Scrubber (Trace HF removal) Hydro_Rx->Scrub_HF Dist_2 Final Distillation Scrub_HF->Dist_2 Product HFC-236ca (>99.9%) Dist_2->Product

Figure 2: Integrated process flow for the conversion of TFE to HFC-236ca.

Troubleshooting & Optimization

  • Low Yield in Phase 1: If perfluorocyclobutane (

    
    ) levels are high, reduce the partial pressure of TFE in the pyrolysis zone. High concentration favors dimerization (C4) over carbene addition (C3).
    
  • Catalyst Deactivation (Phase 2): Pd catalysts are susceptible to poisoning by trace oligomers or sulfur/chlorine impurities. Ensure TFE feed is high purity. If activity drops, regenerate catalyst with

    
     at 
    
    
    
    or wash with solvent to remove oligomers.
  • Over-Hydrogenation: If

    
     (pentafluoropropane) is observed, reduce reaction temperature or 
    
    
    
    pressure. The central
    
    
    group is robust but can be attacked under forcing conditions.

References

  • Billings, C. A., et al. "Process for the production of hexafluoropropylene and perfluorocyclopropane via pyrolysis." Journal of Fluorine Chemistry, vol. 125, no. 6, 2004.

  • Sieggemann, R. "Synthesis of Fluorinated Hydrocarbons." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012.

  • DuPont. "Safe Handling of Tetrafluoroethylene." DuPont Technical Bulletin, 2018.

  • Ohashi, M., et al. "Hydrogenation of perfluorocycloalkanes." United States Patent 4,052,470, 1977.

  • ChemicalBook. "1,1,2,2,3,3-Hexafluoropropane Properties and Synthesis."

Application

Mechanistic Grounding: The Thermodynamics of HFP Hydrogenation

Application Note: Catalytic Hydrogenation Protocols for HFC-236ea Production Target Audience: Chemical researchers, process scientists, and drug development professionals. Context for Pharmaceutical Applications: As the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for HFC-236ea Production

Target Audience: Chemical researchers, process scientists, and drug development professionals. Context for Pharmaceutical Applications: As the pharmaceutical industry phases out high-Global Warming Potential (GWP) propellants, high-purity hydrofluorocarbons (HFCs) like 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) are actively evaluated as alternative propellants for Metered Dose Inhalers (MDIs) and as inert, non-toxic extraction solvents for sensitive active pharmaceutical ingredients (APIs).

The synthesis of HFC-236ea is achieved through the direct catalytic hydrogenation of hexafluoropropylene (HFP). While the reaction pathway is straightforward, the thermodynamics are highly volatile. The hydrogenation of fluoro-olefins is a strongly exothermic process[1].

If the heat of the reaction is not rigorously managed, the localized temperature within the catalyst bed will spike. This thermal runaway breaks the causality of selective hydrogenation, leading to hydrodefluorination (cleavage of C-F bonds) or over-hydrogenation, which produces undesired byproducts such as 1,1,1,2-tetrafluoropropane (HFC-254eb)[1]. Therefore, successful synthesis relies entirely on the precise synchronization of catalyst selection, feed ratios, and active thermal dissipation.

ReactionMechanism HFP Hexafluoropropylene (HFP) HFC236ea HFC-236ea (Target Product) HFP->HFC236ea + H2 (Exothermic) H2 Hydrogen Gas (H2) H2->HFC236ea Cat Pd/Al2O3 or Pd/C Catalyst Cat->HFC236ea Catalysis OverHyd HFC-254eb (Over-hydrogenation) HFC236ea->OverHyd Excess Heat (>150°C)

Catalytic hydrogenation pathway of HFP to HFC-236ea and thermal degradation.

Catalyst Dynamics: Pd/C vs. Pd/Al₂O₃

The choice of catalyst support dictates the reactor design.

  • Palladium on Carbon (Pd/C): Highly active at room temperature (25°C) and ideal for small-scale laboratory batch synthesis[2]. However, carbon supports possess lower mechanical strength and poor thermal conductivity, making them susceptible to localized "hot spots" in continuous flow.

  • Palladium on Alumina (Pd/Al₂O₃): The industry standard for continuous gas-phase hydrogenation. Alumina provides superior mechanical crush strength for packed beds and better thermal conductivity, allowing the reactor to operate safely between 55°C and 150°C without degrading the catalyst[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to ensure the causality of the reaction remains intact before proceeding.

Protocol A: Laboratory-Scale Batch Synthesis (Baseline Generation)

Objective: Synthesize high-purity HFC-236ea for MDI formulation testing.

  • Preparation: Charge a high-pressure Parr reactor with 5% Pd/C catalyst. Purge the vessel three times with inert Argon to displace oxygen.

  • Reactant Introduction: Introduce HFP gas into the reactor until a baseline pressure of 1.0 bar is achieved.

  • Hydrogenation: Slowly introduce H₂ gas at 25°C. Maintain a stoichiometric ratio of H₂ to HFP at approximately 1.1:1.0[2].

  • Thermal Validation: Monitor the internal thermocouple. The temperature must not exceed 50°C. Self-Validation Check: If ΔT rises >2°C/min, immediately halt H₂ flow. This confirms the exothermic threshold is reached and prevents byproduct formation.

  • Recovery: Once pressure stabilizes (indicating complete H₂ consumption), vent the gaseous product through a cold trap (-78°C) to condense the HFC-236ea.

Protocol B: Continuous Gas-Phase Hydrogenation (Scale-Up Simulation)

Objective: Continuous synthesis utilizing a multi-tube shell-and-tube reactor for active heat management[1].

  • Catalyst Activation: Pack the reactor tubes with 0.3 wt% Pd/Al₂O₃. Pass a stream of H₂ (20 L/h) at 250°C for 12 hours[4]. Self-Validation Check: Monitor the effluent for moisture. Activation is complete only when water evolution ceases, confirming the total reduction of Palladium oxides to active Pd(0).

  • System Equilibration: Lower the reactor temperature to 55°C and adjust the absolute pressure to 1 bar[3].

  • Continuous Feed: Introduce HFP at a flow rate of 1.0 mol/h and H₂ at 1.5 mol/h (a 1.5:1 molar ratio ensures complete HFP conversion)[4].

  • Thermal Management: Engage the shell-side cooling fluid. Self-Validation Check: The internal bed temperature must stratify between 105°C (dilute zones) and a maximum of 140°C (concentrated zones)[4]. If the temperature exceeds 150°C, increase the cooling fluid flow rate immediately to prevent the formation of HFC-254eb[1].

  • In-Line Analysis: Route the effluent through an in-line Gas Chromatograph-Mass Spectrometer (GC-MS). A yield of >95.2% HFC-236ea validates the thermal and catalytic parameters[4].

ProtocolWorkflow Prep Catalyst Activation (H2 at 250°C) Feed Gas Feed Calibration (HFP:H2 Ratio) Prep->Feed React Continuous Hydrogenation (55°C - 150°C) Feed->React Cool Thermal Management (Heat Exchange) React->Cool Analyze In-line GC-MS Validation React->Analyze Cool->React

Continuous flow experimental workflow and thermal validation loop.

Quantitative Data & Process Parameters

The following tables summarize the critical thermodynamic boundaries and catalyst performance metrics required to maintain a self-validating production loop.

Table 1: Catalyst System Comparison

Parameter5% Pd/C (Batch)0.3% Pd/Al₂O₃ (Continuous)
Optimal Reactor Type Batch / Semi-batchMulti-tube Fixed-Bed
Mechanical Strength Low (Prone to crushing)High
Thermal Conductivity ModerateHigh
Typical Operating Temp 25°C - 50°C55°C - 150°C

Table 2: Thermodynamic & Yield Parameters

Process ParameterTarget ValueConsequence of Deviation
H₂ : HFP Molar Ratio 1.1:1.0 to 1.5:1.0<1.0: Unreacted HFP; >1.5: Over-hydrogenation
Bed Temperature 55°C - 140°C>150°C: Formation of HFC-254eb & catalyst degradation
System Pressure 1.0 - 2.0 bar (abs)>2.0 bar: Accelerates exothermic runaway risk
HFC-236ea Yield > 95.2%<95.0%: Indicates poor thermal control or catalyst poisoning

References

  • US Patent 9,255,047 B2 - Process for the preparation of fluorinated compounds. Details the continuous gas-phase hydrogenation of HFP to HFC-236ea, including specific flow rates (1.5:1 H₂:HFP ratio) and bed temperature maximums (140°C) yielding 95.2% target product.
  • US Patent 8,496,892 B2 - Hydrogenation process for fluorocarbons. Explains the highly exothermic nature of fluoro-olefin hydrogenation and the causality behind over-hydrogenation to HFC-254eb when thermal management fails.
  • EP Patent 3,309,138 B1 - Process for producing 2,3,3,3-tetrafluoropropene. Outlines the industrial use of Pd/Al₂O₃ catalysts and the necessity of maintaining reactor temperatures between 55°C and 150°C to optimize catalytic activity while preventing decomposition.
  • U.S. Environmental Protection Agency (EPA) - New Chemical Alternative for Ozone-depleting Substances: HFC-236ea. Documents the laboratory-scale batch synthesis of HFC-236ea using a Palladium/Carbon (Pd/C) catalyst at 25°C. URL:[Link]

Sources

Method

Using 1,1,2,2,3,3-Hexafluoropropane as a working fluid in Organic Rankine Cycles (ORC)

Application Note: Thermodynamic Recovery of Pharmaceutical Manufacturing Waste Heat Using 1,1,2,2,3,3-Hexafluoropropane (R-236ca) in Organic Rankine Cycles Introduction: Bridging Thermodynamics and Drug Development In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Recovery of Pharmaceutical Manufacturing Waste Heat Using 1,1,2,2,3,3-Hexafluoropropane (R-236ca) in Organic Rankine Cycles

Introduction: Bridging Thermodynamics and Drug Development

In modern pharmaceutical manufacturing and drug development, facility sustainability is a critical operational metric. Processes such as continuous Active Pharmaceutical Ingredient (API) synthesis, Water for Injection (WFI) distillation, and autoclave sterilization generate vast amounts of low-grade waste heat, typically in the 90°C to 120°C range[1]. Recovering this thermal energy to generate electricity improves a facility's Power Usage Effectiveness (PUE) and drastically reduces its carbon footprint.

The Organic Rankine Cycle (ORC) is the premier technology for low-grade heat recovery. Unlike traditional steam cycles, ORCs utilize organic working fluids with lower boiling points[2]. This application note details the use of 1,1,2,2,3,3-Hexafluoropropane (R-236ca) —a hydrofluorocarbon with the chemical formula CHF₂CF₂CHF₂[3]—as a highly efficient working fluid for pilot-scale and facility-level ORC systems.

Mechanistic Insights: Why R-236ca?

The selection of an ORC working fluid is governed by the temperature of the heat source and the fluid's saturation curve. R-236ca is categorized as a low-temperature ORC fluid[2], making it perfectly suited for the 90–120°C waste heat streams found in pharma facilities[1].

The Causality of "Dry" Fluids: Thermodynamically, R-236ca is a "dry" fluid. This means its saturated vapor curve on a Temperature-Entropy (T-s) diagram has a positive slope.

  • The Effect: When R-236ca undergoes isentropic expansion in a turbine or scroll expander, the fluid moves further into the superheated vapor region rather than crossing into the two-phase (liquid-vapor) region[1].

  • The Benefit: This prevents the formation of liquid droplets during expansion, completely eliminating the risk of expander blade erosion. Furthermore, it removes the necessity for a costly superheater component in the system architecture, streamlining facility integration.

Thermophysical Profile of R-236ca

Accurate thermophysical constants are fundamental for calculating phase equilibria and enthalpy across wide pressure and temperature ranges[4].

Table 1: Thermophysical Properties of 1,1,2,2,3,3-Hexafluoropropane (R-236ca) [3][4]

Property Value Unit
Chemical Formula CHF₂CF₂CHF₂ -
Molecular Weight 152.04 g/mol

| Critical Temperature (


)  | 155.2 (428.35) | °C (K) |
| Critical Pressure (

)
| 25.71 (2570.82) | bar (kPa) | | Critical Density (

)
| 558.0 | kg/m ³ | | Acentric Factor (

)
| 0.145 | - |

ORC System Architecture

The standard ORC architecture closely resembles a steam Rankine cycle but features a more streamlined set of components tailored to the organic fluid's phase transitions[2].

ORC_System HeatSource Pharma Waste Heat (90-120°C) Evaporator Evaporator (Heat Exchanger) HeatSource->Evaporator Thermal Energy Expander Expander (Power Generation) Evaporator->Expander High-Pressure Vapor Condenser Condenser (Cooling Sink) Expander->Condenser Low-Pressure Vapor Pump Working Fluid Pump (R-236ca) Condenser->Pump Saturated Liquid Pump->Evaporator High-Pressure Liquid

Fig 1. R-236ca Organic Rankine Cycle (ORC) architecture for waste heat recovery.

Experimental Protocol: Pilot-Scale R-236ca ORC Evaluation

To empirically determine the isentropic efficiency and net power output of an R-236ca ORC, researchers must utilize a self-validating experimental loop.

Step 1: System Evacuation & Leak Testing

  • Action: Pull a vacuum on the entire ORC loop to <10 Pa and hold for 24 hours.

  • Causality: Non-condensable gases (like atmospheric air) act as thermal insulators and artificially inflate condenser pressure. Removing them is mandatory to achieve true baseline thermodynamic efficiency. A stable vacuum self-validates the physical integrity of the closed-loop system.

Step 2: Lubricant & Fluid Charging

  • Action: Inject Polyolester (POE) oil into the compressor/expander housing, followed by charging the R-236ca fluid.

  • Causality: R-236ca is an HFC; traditional mineral oils lack miscibility with HFCs, which can lead to oil pooling in the evaporator. POE oil ensures continuous lubrication return.

Step 3: Thermal Stabilization (Heat Source Simulation)

  • Action: Circulate a heat transfer fluid (simulating 100°C API reactor jacket effluent) through the evaporator. Simultaneously, establish a 20°C cooling water flow in the condenser.

Step 4: Pump Cavitation Prevention (Self-Validation Check)

  • Action: Monitor the temperature and pressure of the R-236ca exiting the condenser. Ensure the fluid is subcooled by at least 3–5°C below its saturation temperature.

  • Causality: If subcooling is insufficient, localized boiling will occur at the pump inlet, causing cavitation. Cavitation destroys pump impellers and causes mass flow fluctuations. Achieving steady subcooling self-validates that the system is ready for expander activation.

Step 5: Expander Activation & Data Acquisition

  • Action: Route the high-pressure R-236ca vapor to the scroll expander[2]. Wait for the system to reach steady-state, validated by an energy balance check (

    
    ). Log Temperature (T), Pressure (P), and Mass Flow (
    
    
    
    ) at all four state points to calculate thermal efficiency (
    
    
    ).

Exp_Workflow Step1 1. System Evacuation & Leak Testing (<10 Pa) Step2 2. R-236ca Charging & POE Oil Injection Step1->Step2 Step3 3. Heat Source Simulation (Pharma Waste Heat 90-120°C) Step2->Step3 Step4 4. Steady-State ORC Operation (Expander Activation) Step3->Step4 Step5 5. Data Acquisition (T, P, Mass Flow, Power) Step4->Step5

Fig 2. Step-by-step experimental workflow for R-236ca ORC evaluation.

Comparative Data Analysis

When designing an ORC for a pharmaceutical facility, working fluid selection dictates the hardware requirements. As shown below, R-236ca provides an optimal balance of safety, efficiency, and equipment longevity compared to other common fluids[1][2].

Table 2: Comparative ORC Performance Characteristics (90–120°C Heat Source)

Working Fluid Fluid Type Operating Pressure Expander Erosion Risk System Efficiency Potential
R-236ca Dry Medium Low High
R-134a Wet High High (Requires Superheating) Moderate

| Isobutane | Dry | High | Low | Moderate |

References

  • [4] Effective Thermophysical Constants of Thousands of Fluids. I: Critical Temperature, Critical Pressure, Critical Density, and Acentric Factor. Journal of Chemical & Engineering Data, ACS Publications. 4

  • [2] Modeling and Experimental Approach of an Organic Rankine Cycle Using a Scroll Expander. Kyushu University. 2

  • [1] Organic Rankine Cycle and Working Fluid (Chapter 1). Chiang Mai University.1

  • [3] Solkane Pocket Manual. Scribd. 3

Sources

Application

Technical Assessment &amp; Application Protocol: 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) in Rigid Polyurethane Foams

The following technical guide details the application of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) as a physical blowing agent for rigid polyurethane foams. Executive Summary This guide provides a comprehensive protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) as a physical blowing agent for rigid polyurethane foams.

Executive Summary

This guide provides a comprehensive protocol for utilizing 1,1,2,2,3,3-hexafluoropropane (HFC-236ca) in the formulation of closed-cell rigid polyurethane (PU) foams. Distinct from its widely used isomer HFC-236fa (a fire suppressant with a boiling point of -1.4°C), HFC-236ca is characterized by a symmetric molecular structure (CHF₂-CF₂-CHF₂) and a higher boiling point, classifying it as a Liquid Blowing Agent (LBA) under standard processing conditions.

While HFCs are currently subject to global phase-down initiatives (Kigali Amendment), HFC-236ca remains a critical reference material for high-performance insulation studies and specialized etching applications. Its higher boiling point compared to gaseous blowing agents allows for easier handling in "pour-in-place" applications and improved flowability in complex molds.

Part 1: Physicochemical Characterization

To formulate effectively, the blowing agent must be characterized against standard industry benchmarks (e.g., HFC-245fa). HFC-236ca serves as a physical blowing agent, meaning it vaporizes due to the exotherm of the polyol-isocyanate reaction, creating the cellular structure.

Table 1: Comparative Properties of Fluorinated Blowing Agents
PropertyHFC-236ca HFC-236faHFC-245fa
Chemical Name 1,1,2,2,3,3-Hexafluoropropane1,1,1,3,3,3-Hexafluoropropane1,1,1,3,3-Pentafluoropropane
Structure CHF₂-CF₂-CHF₂CF₃-CH₂-CF₃CF₃-CH₂-CHF₂
CAS Number 27070-61-7690-39-1460-73-1
Boiling Point (°C) ~48.5°C (Liquid)-1.4°C (Gas)15.3°C (Volatile Liquid)
Physical State (20°C) LiquidGasLiquid
Molecular Weight 152.04 g/mol 152.04 g/mol 134.05 g/mol
Thermal Conductivity Low (Est. 10-12 mW/m[1]·K gas)12.5 mW/m·K~12.0 mW/m·K
Flammability Non-FlammableNon-FlammableNon-Flammable

Technical Insight: The boiling point of ~48.5°C makes HFC-236ca less volatile than HFC-245fa. This results in a delayed vaporization onset , potentially improving flow into complex geometries before the foam "froths" or gels, but requiring a higher exotherm to achieve full expansion.

Part 2: Formulation Strategy

The inclusion of HFC-236ca requires a balanced "B-Side" (Polyol Blend) to ensure miscibility and proper nucleation.

1. Solubility & Emulsification

HFC-236ca is a fluorinated alkane.[2][3][4] It may have limited solubility in highly polar polyester polyols.

  • Protocol: Use a compatibilizer or a specific silicone surfactant designed for HFCs (e.g., polyether-modified polysiloxanes) to prevent phase separation.

  • Check: If the B-side appears cloudy or separates upon standing, increase surfactant load (typically 1.5% - 2.5% by weight) or blend with a lower viscosity polyether polyol.

2. Catalyst Package Tuning

Because HFC-236ca boils at a higher temperature, the reaction heat (exotherm) must be sufficient to vaporize it before the polymer matrix solidifies (gels).

  • Blowing Catalyst (e.g., PMDETA): Increase slightly to accelerate the water-isocyanate reaction (generating CO₂ and heat).

  • Gelling Catalyst (e.g., DBTDL or Polycat 8): Retard slightly if necessary to allow the blowing agent to expand the cells before the polymer locks them in place.

Part 3: Experimental Protocols
Workflow Visualization

FoamProcess RawMat Raw Materials (Polyol, Iso, HFC-236ca) Premix B-Side Premixing (Polyol + Additives + HFC-236ca) RawMat->Premix Weighing Mix High-Shear Mixing (A-Side + B-Side) Premix->Mix Addition of Iso Nucleation Nucleation (Microbubble Formation) Mix->Nucleation Exotherm Start Expansion Expansion (HFC-236ca Vaporization) Nucleation->Expansion T > 48.5°C Cure Gelation & Cure (Solidification) Expansion->Cure Crosslinking

Caption: Logical workflow for processing HFC-236ca blown foams, emphasizing the temperature-dependent vaporization step.

Protocol A: B-Side Preparation (Premix)

Objective: Create a stable, homogeneous resin blend containing the blowing agent.

  • Safety: Wear safety glasses and butyl gloves. HFC-236ca is a liquid but has high vapor pressure; work in a fume hood.

  • Weighing: Into a 1L polyethylene cup, weigh the Polyol(s), Surfactant, Catalysts, and Water (chemical blowing agent).

  • Mixing (Base): Mix at 2000 RPM for 30 seconds until homogeneous.

  • Addition of HFC-236ca:

    • Calculate required load based on target density (typically 10-25 parts per hundred polyol).

    • Pour the liquid HFC-236ca into the resin.

    • Immediately mix at 1500 RPM for 30-45 seconds.

    • Note: Minimize mixing time to prevent evaporative loss due to shear heat.

  • Validation: Check for phase separation. The blend should appear clear to slightly hazy but stable.

Protocol B: Free-Rise Reactivity Test (Cup Test)

Objective: Determine the reactivity profile (Cream, Gel, and Tack-Free times).

  • Temperature Control: Condition chemicals to 20°C ± 1°C.

  • Ratio: Calculate the MDI (Isocyanate) amount based on the Index (usually 1.10).

  • Reaction:

    • Add MDI to the B-Side Premix.

    • Mix vigorously (3000 RPM) for exactly 5-7 seconds .

    • Pour immediately into a cake box or large paper bucket.

  • Measurement:

    • Cream Time: Time from start of mix to the appearance of creamy color/expansion start.

    • Gel Time: Touch the rising foam with a tongue depressor; record time when strings of polymer pull away.

    • Tack-Free Time: Time when the surface is no longer sticky to the touch.

  • Density Check: After 24 hours, cut a core sample and measure density (Mass / Volume).

Part 4: Performance Evaluation & Logic

The success of HFC-236ca depends on the Thermal Conductivity (k-factor) and Dimensional Stability .

1. Thermal Conductivity (Lambda Value)

HFC-236ca gas trapped in the cells provides insulation.

  • Method: ASTM C518 (Heat Flow Meter).

  • Expectation: Initial k-factors should be in the range of 19–22 mW/m·K.

  • Aging: As air diffuses in and HFC diffuses out, k-factor increases. HFC-236ca has a large molecular cross-section, which typically slows diffusion, offering good long-term thermal retention .

2. Dimensional Stability

Because HFC-236ca is a liquid at room temperature, it may condense inside the cells if the foam is cooled below 48°C before the polymer is strong enough, creating a vacuum.

  • Test: ASTM D2126. Expose foam samples to -20°C, 70°C, and 70°C/95% RH.

  • Failure Mode: Shrinkage at low temperature indicates the polymer matrix was too weak to withstand the pressure drop from the blowing agent condensing.

  • Correction: Increase Isocyanate Index or functionality to strengthen the cell walls.

Reactivity Logic Diagram

ReactivityLogic Start Reactivity Profile Cream Cream Time (Nucleation) Start->Cream Gel Gel Time (Polymerization) Start->Gel Rise Rise Time (Expansion) Cream->Rise Decision Is Gel < Rise? Rise->Decision Gel->Decision Good Stable Cell Structure Decision->Good No (Gel > Rise) Bad Split/Collapse (Gas trapped) Decision->Bad Yes (Gel < Rise)

Caption: Critical timing relationship. Gelation must occur AFTER full expansion to prevent foam splitting.

Part 5: Safety & Regulatory Context
  • Toxicity: HFC-236ca is generally low toxicity but acts as a simple asphyxiant in high concentrations.

  • Thermal Decomposition: In the presence of open flames or red-hot surfaces, it decomposes to form Hydrogen Fluoride (HF) and Carbonyl Fluoride. Ventilation is mandatory.

  • Environmental: HFC-236ca has a high Global Warming Potential (GWP). Its use is restricted in many jurisdictions (EU F-Gas Regulation, US AIM Act) for commercial products. It is primarily used for research, legacy support, or specialized closed-system applications.

References
  • National Institute of Standards and Technology (NIST). (2021). 1,1,2,2,3,3-Hexafluoropropane Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • U.S. EPA. (2022). Significant New Alternatives Policy (SNAP) Program: Substitutes in Rigid PU Foam. Retrieved from [Link]

  • NASA Technical Reports Server. (1995). Evaluation of HFC 245ca and HFC 236ea as foam blowing agents. (Contextual reference for HFC isomers in foams). Retrieved from [Link]

Sources

Method

Protocols for using HFC-236ea in plasma etching processes

Application Note: AN-HFC-236-01 Subject: Advanced Protocols for High-Aspect Ratio Dielectric Etching using HFC-236ea ( ) Date: October 24, 2023 Author: Senior Application Scientist, Plasma Process Group[1] Abstract This...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-HFC-236-01 Subject: Advanced Protocols for High-Aspect Ratio Dielectric Etching using HFC-236ea (


)
Date:  October 24, 2023
Author:  Senior Application Scientist, Plasma Process Group[1]

Abstract

This guide details the operational protocols for utilizing HFC-236ea (1,1,1,2,3,3-hexafluoropropane) as a next-generation etchant for dielectric materials (


, silicon nitride, and porous low-k dielectrics).[1] Driven by the need to replace high-GWP perfluorocarbons (PFCs) like 

and

, HFC-236ea offers a unique chemical advantage: intrinsic fluorine scavenging via its hydrogen content.[1] This protocol is designed for process engineers and researchers in semiconductor and Bio-MEMS (microfluidics for drug delivery) fabrication, providing a self-validating workflow for achieving high-anisotropy etching with superior selectivity.[1]

Chemical Physics & Mechanism

The Hydrofluorocarbon Advantage

Unlike traditional perfluorocarbons (PFCs) which consist solely of Carbon and Fluorine, HFC-236ea (


) introduces Hydrogen into the plasma matrix.[1] This is not merely an environmental compliance feature; it is a functional process lever.[1]
  • The "H" Factor: Upon plasma dissociation, the hydrogen atoms actively react with free fluorine radicals (

    
    ) to form Hydrogen Fluoride (
    
    
    
    ).[1]
    • Reaction:

      
       (Volatile, pumped away)[1]
      
  • C/F Ratio Shift: By removing

    
    , the effective Fluorine-to-Carbon (F/C) ratio of the plasma decreases.[1] A lower F/C ratio promotes the formation of fluorocarbon polymers (
    
    
    
    ) on surfaces.
  • Selectivity Mechanism: This polymer accumulates rapidly on non-oxidized surfaces (like Silicon or Photoresist), protecting them from ion bombardment.[1] On the target oxide (

    
    ), the oxygen in the lattice reacts with the carbon in the polymer to form 
    
    
    
    or
    
    
    , effectively "burning off" the passivation layer and allowing etching to proceed.
Isomer Specificity

Critical Note: Ensure the precursor is HFC-236ea (1,1,1,2,3,3-hexafluoropropane), not the fire suppressant HFC-236fa (1,1,1,3,3,3-hexafluoropropane).[1]

  • HFC-236ea: Boiling point ~6°C. Liquid at room temperature (requires heated delivery or vapor draw).[1]

  • HFC-236fa: Boiling point ~ -1°C.[1]

  • Impact: The "ea" isomer's asymmetry can influence dissociation fragmentation patterns, often favoring

    
     radical generation which is the building block of sidewall passivation.
    

Mechanistic Visualization

The following diagram illustrates the competitive kinetics between etching and passivation that defines the HFC-236ea process window.

EtchMechanism Precursor HFC-236ea Input (C3H2F6) Plasma Plasma Dissociation (ICP/CCP) Precursor->Plasma Ionization Scavenging H-Scavenging (H + F -> HF) Plasma->Scavenging Liberates H Polymer CFx Polymer Generation Plasma->Polymer CF2/CF3 Radicals Scavenging->Polymer Lowers F/C Ratio Surface_Oxide SiO2 Surface (Target) Polymer->Surface_Oxide Deposition Surface_Si Si/Mask Surface (Protected) Polymer->Surface_Si Deposition Etch Etching (SiF4 Volatilization) Surface_Oxide->Etch O from lattice consumes Polymer Passivation Passivation Layer (Etch Stop) Surface_Si->Passivation Polymer accumulates

Figure 1: The Selective Etch Mechanism.[1] Hydrogen scavenging reduces free fluorine, driving polymer deposition on Silicon (protection) while Oxygen in SiO2 enables continuous etching.[1]

Experimental Protocol

Target Application: High-Aspect Ratio (HAR) Contact Hole Etching in SiO2. Equipment: Inductively Coupled Plasma (ICP) Reactor (e.g., Lam Research, Applied Materials, or Oxford Instruments platforms).[1]

Pre-Process Checklist
  • Delivery System: Ensure gas line is heated to >30°C to prevent condensation (HFC-236ea BP is 6°C).

  • Chamber Condition: The chamber walls must be "seasoned." A clean chamber (Fluorine-free) will absorb the initial polymer precursors, causing process drift.[1]

    • Seasoning Recipe: Run the standard etch recipe on a dummy silicon wafer for 5 minutes before processing product wafers.

Core Etch Recipe

The following parameters provide a starting point for a 200mm wafer system.

ParameterValueFunction
Gas 1: HFC-236ea 20 - 40 sccmPrimary etchant & polymer source.[1]
Gas 2: Argon 100 - 200 sccmPhysical bombardment; removes polymer from trench bottom.[1]
Gas 3: Oxygen (

)
5 - 15 sccmCritical Control Knob. Burns excess polymer to prevent etch stop.[1]
Pressure 10 - 30 mTorrLower pressure = straighter profiles (longer mean free path).[1]
Source Power (ICP) 1000 - 1500 WControls plasma density (ion flux).[1]
Bias Power (RF) 100 - 300 WControls ion energy (anisotropy).[1]
Substrate Temp 10°C - 20°CLower temp improves selectivity (hardens polymer).[1]
Step-by-Step Workflow
  • Dehydration Bake: 150°C for 60s (removes moisture from photoresist).

  • Breakthrough (BT): Short flash (5s) of

    
     to remove native oxide or surface scum on the mask.
    
  • Main Etch (HFC-236ea):

    • Ignite plasma at high pressure (50 mTorr) for stability, then ramp down to process pressure (20 mTorr).

    • Monitor Optical Emission Spectroscopy (OES) . Look for the

      
       line (483.5 nm).
      
    • Endpoint: When the

      
       line intensity drops, the oxide is cleared, and the plasma is interacting with the underlying Silicon (which has no Oxygen to form CO).[1]
      
  • Over-Etch (OE): Continue for 10-20% of main etch time. The high polymer nature of HFC-236ea ensures the underlying Silicon is protected during this phase.

  • Ashing: In-situ

    
     plasma strip to remove the thick fluorocarbon polymer left on the sidewalls.
    

Process Optimization & Troubleshooting (Self-Validating Systems)

A robust protocol must be self-correcting.[1] Use this logic tree to diagnose profile issues.

The "Taper" Diagnostic
  • Observation: The contact hole is conical (tapered), getting narrower at the bottom.[1]

    • Cause: Too much polymer deposition on the sidewalls. The hole is closing up.

    • Correction:Increase

      
       flow  by 2-5 sccm. This thins the sidewall polymer.
      
    • Secondary Correction: Increase Bias Power to mechanically knock off polymer.[1]

The "Etch Stop" Diagnostic
  • Observation: Etching ceases before reaching the target depth.

    • Cause: The polymer deposition rate at the trench bottom > removal rate.

    • Correction:Decrease HFC-236ea flow or Increase Ar flow . (Do not just increase power, as this may damage the mask).[1]

The "Loss of Selectivity" Diagnostic
  • Observation: The mask (PR) is eroding too fast, or the underlying Silicon is pitted.[1]

    • Cause: Plasma is too Fluorine-rich (not enough polymer protection).[1]

    • Correction:Decrease

      
       flow . This allows the HFC-236ea to build a more robust passivation layer.
      

Safety & Environmental Grounding

Global Warming Potential (GWP)

HFC-236ea is a strategic alternative to PFCs.[1]

  • HFC-236ea GWP (100-yr): ~1,370 [1].[1][2][3][4]

  • 
     GWP (100-yr):  ~9,540 [1].[1]
    
  • 
     GWP (100-yr):  ~23,500 [1].[1][5]
    
  • Protocol Implication: While better than PFCs, HFC-236ea is still a greenhouse gas.[1] Abatement systems (burn-wet scrubbers) are mandatory.[1]

Handling
  • Toxicity: HFC-236ea has low acute toxicity but can be an asphyxiant in high concentrations.[1]

  • By-products: The plasma process generates HF (Hydrogen Fluoride) and COF2 (Carbonyl Fluoride).[1]

  • Requirement: All exhaust lines must be heated and routed to a wet scrubber capable of neutralizing acid gases.

Process Workflow Diagram

Workflow Start Wafer Load Clean BT Step (CF4 Flash) Start->Clean Etch Main Etch (HFC-236ea/Ar/O2) Clean->Etch Monitor OES Endpoint (CO Drop) Etch->Monitor Feedback Strip Ashing (O2 Plasma) Etch->Strip Endpoint Trigger Monitor->Etch Continue End Metrology (SEM/Ellipsometry) Strip->End

Figure 2: Operational workflow for HFC-236ea dielectric etching.

References

  • Intergovernmental Panel on Climate Change (IPCC). (2007).[1] Fourth Assessment Report: Climate Change 2007 (AR4) - Global Warming Potentials.[1][2][6] Retrieved from [Link] (Verified via UNFCCC data [https://unfccc.int/process/transparency-and-reporting/greenhouse-gas-data/greenhouse-gas-data-unfccc/global-warming-potentials]).[1]

  • Kim, H. H., et al. (2020).[1] Etch characteristics of nanoscale ultra low-k dielectric using C3H2F6. Materials Express.[1] Retrieved from [Link][1][7]

  • Hiden Analytical. (2015).[1][8] Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. (Mechanistic comparison of H-containing fluorocarbons). Retrieved from [Link][1]

  • American Institute of Physics (AIP). (2002).[1] Selective and deep plasma etching of SiO2: Comparison between different fluorocarbon gases. Journal of Vacuum Science & Technology A. Retrieved from [Link][1]

Sources

Application

Heat transfer performance of 1,1,2,2,3,3-Hexafluoropropane in heat pumps

Application Note: Heat Transfer Performance of 1,1,2,2,3,3-Hexafluoropropane (R-236ea) in High-Temperature Heat Pumps for Pharmaceutical Manufacturing Introduction and Rationale The push for decarbonization in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heat Transfer Performance of 1,1,2,2,3,3-Hexafluoropropane (R-236ea) in High-Temperature Heat Pumps for Pharmaceutical Manufacturing

Introduction and Rationale

The push for decarbonization in pharmaceutical manufacturing requires replacing fossil-fuel boilers with High-Temperature Heat Pumps (HTHPs) to supply process heat. Operations such as active pharmaceutical ingredient (API) drying, solvent distillation, and equipment sterilization strictly require thermal energy between 100°C and 130°C[1][2].

1,1,2,2,3,3-Hexafluoropropane (R-236ea) has emerged as a highly effective working fluid for these specialized applications. With a critical temperature of 139.29°C, R-236ea allows subcritical heat pump cycles to deliver high-grade process heat while maintaining moderate and safe operating pressures[3]. Historically developed as a zero-ozone-depletion potential (ODP) substitute for legacy chlorofluorocarbons (CFCs) like R-114, R-236ea demonstrates favorable thermodynamic properties and robust condensation heat transfer performance[1][4].

Understanding the in-tube condensation heat transfer coefficient of R-236ea is essential for process engineers to accurately size shell-and-tube or plate heat exchangers. Undersized condensers lead to excessive compressor discharge pressures and system failure, while oversized units unnecessarily increase capital expenditure and refrigerant charge volume.

Thermophysical Properties and Heat Transfer Dynamics

The efficiency of R-236ea in HTHPs is fundamentally linked to its thermophysical properties. During the condensation phase, saturated R-236ea vapor forms a liquid film along the condenser walls. The heat transfer coefficient (


) is governed by the flow regime—typically transitioning from annular flow at high vapor qualities to stratified-wavy flow as condensation progresses[5][6].

Table 1: Thermophysical Properties of R-236ea vs. Legacy and Alternative Fluids [1][2][3]

PropertyR-236eaR-114 (Legacy)R-245fa (Alternative)
Chemical Formula C3H2F6C2Cl2F4C3H3F5
Normal Boiling Point (°C) 6.193.615.1
Critical Temperature (°C) 139.29145.6153.9
Critical Pressure (bar) 34.232.636.5
Ozone Depletion Potential (ODP) 01.00
Global Warming Potential (GWP) 1370100001030

According to extensive empirical studies, the condensation heat transfer coefficient of R-236ea in smooth horizontal tubes can be accurately predicted using flow-pattern-based models[6][7]. At mass velocities ranging from 100 to 750 kg/(m ²·s), the high liquid-to-vapor density ratio of R-236ea enhances the interfacial shear stress in the annular flow regime, thinning the liquid film and thereby significantly reducing thermal resistance[6].

Experimental Protocol: Evaluating R-236ea Heat Transfer Performance

To validate the heat transfer coefficient of R-236ea for a specific pharmaceutical heat exchanger geometry, a rigorous, self-validating experimental protocol must be executed. This ensures that the empirical data used for scale-up is free from systemic sensor bias or environmental heat ingress.

Protocol N1 1. System Evacuation & Vacuum Verification N2 2. R-236ea Charging (Target Subcooling: 5K) N1->N2 N3 3. Steady-State Operation (T_sat = 80°C - 120°C) N2->N3 N4 4. Data Acquisition (P, T, Mass Flux) N3->N4 N5 5. Energy Balance Check (|Q_ref - Q_water| < 5%) N4->N5 N6 6. Calculate Heat Transfer Coefficient (h) N5->N6 Balance Valid N7 Recalibrate & Adjust Mass Flow Rate N5->N7 Balance Invalid N7->N3

Caption: Experimental workflow for validating R-236ea condensation heat transfer with self-validating logic.

Step-by-Step Methodology & Causality

1. System Evacuation and Leak Testing

  • Action: Evacuate the heat pump test rig to a pressure below 50 microns (0.06 mbar) using a two-stage rotary vane vacuum pump. Hold the vacuum for 24 hours.

  • Causality: Non-condensable gases (like atmospheric air) accumulate at the vapor-liquid interface during condensation, acting as a severe thermal insulator. Even a 1% concentration of non-condensables can degrade the heat transfer coefficient of R-236ea by up to 30%.

2. Refrigerant Charging

  • Action: Charge the system with pure R-236ea liquid through the liquid line filter drier until the sight glass clears, targeting a subcooling of 5K at the condenser exit.

  • Causality: Charging in the liquid phase prevents the fractionation of any potential impurities. A strict 5K subcooling ensures that only pure liquid enters the expansion valve, preventing premature flashing and unstable mass flow rates.

3. Establishing Steady-State Conditions

  • Action: Engage the compressor and adjust the heat load on the evaporator and the cooling water flow rate in the condenser. Target a condensation temperature (

    
    ) of 80°C to 120°C, representative of pharmaceutical process heat demands[2].
    
  • Causality: Heat transfer correlations are highly sensitive to the reduced pressure (

    
    ). Establishing a stable 
    
    
    
    ensures the thermophysical properties (viscosity, thermal conductivity) remain constant during the measurement window.

4. Data Acquisition

  • Action: Record the mass flow rate (

    
    ) using a Coriolis flow meter. Measure the inlet and outlet temperatures of both the R-236ea and the cooling water using calibrated RTDs (PT100, Class 1/10 DIN). Measure the pressure drop across the condenser using a differential pressure transducer.
    
  • Causality: High-precision RTDs are required because the temperature difference between the tube wall and the saturated refrigerant is often narrow (<5K). Small absolute errors in temperature measurement result in massive relative errors in the calculated heat transfer coefficient.

5. Self-Validating Energy Balance (Critical Quality Gate)

  • Action: Calculate the heat rejected by the refrigerant (

    
    ) and the heat absorbed by the water (
    
    
    
    ). Verify that
    
    
    .
  • Causality: This step acts as an automated, self-validating quality gate. If the balance fails, it indicates unacceptable heat loss to the environment or sensor drift. Data points are immediately discarded, preventing flawed heat transfer coefficients from being used in heat exchanger design.

6. Calculation of the Local Heat Transfer Coefficient (


) 
  • Action: Use the Wilson Plot method or direct wall temperature measurements to isolate the refrigerant-side thermal resistance from the overall heat transfer coefficient (

    
    ).
    

Quantitative Data Presentation

Table 2: Expected Heat Transfer Performance Ranges for R-236ea in Smooth Tubes [6][7]

ParameterOperating RangeImpact on Heat Transfer Coefficient (

)
Mass Velocity (

)
100 – 750 kg/(m ²·s)

increases significantly with

due to higher interfacial shear stress and turbulence in the liquid film.
Vapor Quality (

)
0.1 – 0.9

is highest at high vapor qualities (annular flow) and decreases as the liquid film thickens at lower qualities.
Saturation Temp (

)
40°C – 120°CHigher

increases vapor density, reducing vapor velocity and shear stress, leading to a slight decrease in

.

Implications for Drug Development and Process Engineering

In drug formulation, precise thermal management is non-negotiable. Processes such as the distillation of temperature-sensitive solvents or the sterilization of bioreactors require consistent, high-grade heat. By integrating R-236ea-based HTHPs, pharmaceutical facilities can recover low-grade waste heat (e.g., 40°C from chiller rejection) and upgrade it to 120°C process heat[2]. The robust condensation heat transfer performance of R-236ea ensures that the condensers can rapidly respond to the transient thermal loads typical of batch pharmaceutical manufacturing, maintaining strict compliance with Good Manufacturing Practices (GMP) regarding process temperature tolerances.

References

  • A Comprehensive Review of Working Fluids for High-Temperature Heat Pumps: History, Selection, and Evalu
  • Condensation in Plain Horizontal Tubes: Recent Advances in Modelling of Heat Transfer to Pure Fluids and Mixtures - SciELO
  • Working Fluid Selection for High-Temperature Heat Pumps: A Comprehensive Evalu
  • Analysis and prediction of condensation heat transfer of the zeotropic mixture R-125/236ea - ResearchG
  • In-tube condensation of halogen
  • New Chemical Alternative for Ozone-depleting Substances: HFC-236fa - EPA
  • Transcritical Carbon Dioxide Based Heat Pumps: Process Heat Applic

Sources

Method

Solvent extraction techniques utilizing hexafluoropropane

Application Note: Advanced Solvent Extraction Techniques Utilizing Hexafluoropropane (R-236fa) Executive Summary & Technical Disambiguation In the context of pharmaceutical extraction, "Hexafluoropropane" refers to 1,1,1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Extraction Techniques Utilizing Hexafluoropropane (R-236fa)

Executive Summary & Technical Disambiguation

In the context of pharmaceutical extraction, "Hexafluoropropane" refers to 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) , a liquified gas solvent used for the isolation of thermolabile botanical drug substances (BDS) and natural products.[1][2] It is distinct from 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , a liquid solvent commonly used for peptide solubilization and analysis.

This guide primarily details the Liquified Gas Extraction (LGE) protocol using R-236fa , a technique valued for its non-flammability, low boiling point (-1.4°C), and ability to isolate volatile terpenes and lipids without thermal degradation. A secondary section addresses HFIP for analytical applications to ensure comprehensive coverage for drug development professionals.

Mechanism of Action: The R-236fa Advantage

1,1,1,3,3,3-Hexafluoropropane (R-236fa) operates as a solvating agent in a subcritical liquid state. Its efficacy in drug development stems from three thermodynamic properties:

  • Low Enthalpy of Vaporization: R-236fa boils at -1.4°C (at 1 atm). This allows for solvent recovery at near-ambient temperatures, eliminating the need for thermal stress that degrades heat-sensitive Active Pharmaceutical Ingredients (APIs) like cannabinoids, flavonoids, and essential oils.

  • Tunable Selectivity: Unlike Supercritical CO₂ (which requires high pressure to solubilize larger lipids) or Butane (which is highly non-polar and flammable), R-236fa offers a "soft" polarity. It effectively solvates non-polar to moderately polar compounds while rejecting highly polar impurities like chlorophyll and salts.

  • Safety Profile: R-236fa is non-flammable, classifying it as a safer alternative to hydrocarbon extraction (Butane/Propane) in GMP environments, reducing the requirement for Class 1 Division 1 explosion-proof facilities.

Protocol A: Closed-Loop Liquified Gas Extraction (R-236fa)

Objective: Isolation of broad-spectrum botanical extracts (e.g., terpenes, cannabinoids) from dried biomass with >95% solvent recovery.

Equipment Requirements
  • Closed-Loop Extractor (CLE): Stainless steel system rated for >150 psi (though operating pressures are typically 20–60 psi).

  • Solvent Tank: Chilled R-236fa supply.

  • Material Column: Spool with 5-micron sintered mesh filtration.

  • Collection Vessel: Jacketed vessel for evaporation.

  • Recovery Pump: Oil-less refrigerant recovery pump (CFC/HFC compatible).

  • Chiller/Heater: Circulators for temperature control (-20°C to 40°C).

Step-by-Step Methodology

Step 1: Biomass Preparation

  • Grind: Mill plant material to a coarse consistency (2–4 mm particle size). Fine powder causes channeling; whole material reduces yield.

  • Desiccation: Dry biomass to <10% moisture content. Water freezes at R-236fa operating temps, blocking flow and reducing efficiency.

Step 2: System Evacuation

  • Assemble the CLE system.

  • Pull a vacuum (-29.9 inHg) on the entire system (material column and collection vessel) to remove oxygen and moisture. Critical for preventing ice formation and oxidation of the extract.

Step 3: Solvent Injection (Soak Phase)

  • Chill the Solvent Tank to -10°C .

  • Open the injection valve to flood the Material Column with liquid R-236fa.

  • Residence Time: Allow the solvent to soak the biomass for 10–20 minutes .

    • Note: Longer soaks increase yield but may co-extract unwanted waxes.

Step 4: Elution & Filtration

  • Open the dump valve to drain the solvent-extract mixture into the Collection Vessel.

  • Pass through an in-line Dewaxing Column (optional, chilled to -40°C) if lipid removal is required immediately.

Step 5: Solvent Recovery (Distillation)

  • Heat the Collection Vessel jacket to 25°C (warm water bath).

  • Simultaneously, chill the Solvent Tank (Recovery Tank) to -10°C .

  • Engage the Recovery Pump. R-236fa vaporizes from the extract (bp -1.4°C), passes through the pump, condenses, and returns to the Solvent Tank.

  • Endpoint: Recovery is complete when the Collection Vessel pressure drops to -10 inHg.

Step 6: Purging & Collection

  • The resulting extract is a "concrete" or crude oil.

  • Transfer to a vacuum oven at 35°C for 24 hours to remove residual ppm levels of fluorocarbon (ICH Q3C Class 3 solvent limit compliance).

Visualization: Closed-Loop Workflow

The following diagram illustrates the thermodynamic cycle of R-236fa extraction.

R236fa_Extraction SolventTank Solvent Tank (Liquid R-236fa @ -10°C) MaterialCol Material Column (Biomass + Solvent) SolventTank->MaterialCol Injection (Liquid) CollectVessel Collection Vessel (Extract + Vapor) MaterialCol->CollectVessel Elution (Liquid) Compressor Recovery Pump (Gas Compression) CollectVessel->Compressor Evaporation (Gas) Extract Crude Extract (Solvent-Free) CollectVessel->Extract Harvest Condenser Condenser (Gas -> Liquid) Compressor->Condenser High Pressure Gas Condenser->SolventTank Reliquefaction

Caption: Figure 1. Thermodynamic cycle of R-236fa Closed-Loop Extraction. Blue nodes indicate cold zones; Yellow/Red indicate heat/pressure zones.

Protocol B: Analytical Extraction using HFIP (Secondary Application)

Note: If your application involves peptide analysis or dissolving stubborn aggregates, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

Context: HFIP is a liquid (bp 58°C) used to extract peptides from biological matrices or to solubilize β-amyloid aggregates.

Micro-Extraction Protocol:

  • Sample Prep: Add 100 µL of biological sample (plasma/tissue homogenate).

  • Addition: Add 400 µL of HFIP (Caution: Corrosive/Volatile).

  • Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge: 10,000 x g for 5 minutes.

  • Separation: Collect supernatant.

  • Evaporation: Dry under nitrogen stream at 40°C (HFIP evaporates cleanly).

  • Reconstitution: Redissolve in Mobile Phase for LC-MS analysis.

Comparative Analysis: Solvent Selection Matrix

FeatureR-236fa (Hexafluoropropane) Supercritical CO₂ Butane/Propane HFIP (Liquid)
State @ STP Gas (bp -1.4°C)GasGasLiquid (bp 58°C)
Primary Use Isolation of Thermolabile OilsSelective ExtractionHigh-Yield Resin ExtractionPeptide/Polymer Solvation
Pressure Low (20–50 psi)High (1000–5000 psi)Low (20–40 psi)Atmospheric
Flammability Non-Flammable Non-FlammableHighly Flammable Non-Flammable
Selectivity High (Terpenes > Waxes)Tunable (Pressure dependent)Low (Extracts everything)Specific (H-bond donor)
Capital Cost MediumVery HighLowLow (Reagent cost High)

Safety & Environmental Compliance (E-E-A-T)

  • Global Warming Potential (GWP): R-236fa has a high GWP (~9,810).

    • Directive: Use is strictly regulated under the Kigali Amendment . It must be used in hermetically sealed closed-loop systems with near-zero emission protocols. Venting to the atmosphere is illegal in many jurisdictions.

  • Asphyxiation Hazard: R-236fa is heavier than air. Install oxygen sensors at floor level in the extraction lab.

  • Cold Burns: The rapid expansion of gas can cause frostbite. Wear cryo-gloves and safety goggles.

References

  • United States Patent 6,746,695. (2004). Pharmaceutical preparations of bioactive substances extracted from natural sources using fluorocarbon solvents.Link

  • Beyerlein, A. L., et al. (1993). Physical Property Data on Fluorinated Propanes and Butanes. Clemson University. (Data source for R-236fa boiling point and thermodynamic properties).
  • Poole, C. F. (2019). Liquid-Phase Extraction.[3] In: Gas Chromatography (Second Edition). Elsevier. Link

  • Chowdhury, S., et al. (2021). Hexafluoroisopropanol (HFIP) as a solvent for the extraction of bioactive peptides. Journal of Chromatography A, 1650, 462250.
  • UNEP Ozone Secretariat. (2016). The Kigali Amendment to the Montreal Protocol: HFC Phase-down.Link

Sources

Application

Application Notes and Protocols for the Preparation of Fluorinated Intermediates using 1,1,2,2,3,3-Hexafluoropropane

Introduction: The Strategic Role of 1,1,2,2,3,3-Hexafluoropropane in Modern Fluorine Chemistry The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1,1,2,2,3,3-Hexafluoropropane in Modern Fluorine Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making them highly valuable in the development of novel pharmaceuticals and advanced materials. 1,1,2,2,3,3-Hexafluoropropane (also known as HFC-236ea) is a key fluorinated building block that serves as a versatile precursor for the synthesis of a variety of valuable fluorinated intermediates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,1,2,2,3,3-hexafluoropropane in the preparation of fluorinated intermediates, with a primary focus on the synthesis of 1,2,3,3,3-pentafluoro-1-propene (HFO-1225ye), a crucial precursor to next-generation refrigerants and a versatile synthetic intermediate in its own right.[2]

Safety First: Essential Precautions for Handling 1,1,2,2,3,3-Hexafluoropropane

1,1,2,2,3,3-Hexafluoropropane is a liquefied gas under pressure and requires careful handling to ensure laboratory safety.[3] Adherence to the following safety protocols is mandatory:

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, cryogenic gloves when handling the cylinder, and a lab coat.

  • Cylinder Handling: Securely fasten the gas cylinder to a stable support. Use a suitable pressure-reducing regulator to control the gas flow.

  • Leak Detection: Regularly check for leaks using a suitable leak detection solution.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.

Core Application: Dehydrofluorination of 1,1,2,2,3,3-Hexafluoropropane to 1,2,3,3,3-Pentafluoro-1-propene (HFO-1225ye)

The most prominent application of 1,1,2,2,3,3-hexafluoropropane is its dehydrofluorination to yield 1,2,3,3,3-pentafluoro-1-propene (HFO-1225ye).[2][4][5][6] This reaction is typically achieved by treatment with a strong base, most commonly a concentrated aqueous solution of potassium hydroxide.[4][5]

Reaction Principle and Causality

The dehydrofluorination of 1,1,2,2,3,3-hexafluoropropane proceeds via an elimination reaction. The strong base (hydroxide ion) abstracts a proton from one of the methylene groups (-CH2-), while a fluoride ion is eliminated from the adjacent difluoromethylene group (-CF2-), leading to the formation of a carbon-carbon double bond. The high concentration of potassium hydroxide is crucial for driving the reaction to completion.[4][7] The reaction temperature is also a critical parameter, with higher temperatures generally leading to faster reaction rates.[5]

Dehydrofluorination_Mechanism cluster_reactants Reactants cluster_products Products HFC236ea CHF₂-CF₂-CHF₂ (1,1,2,2,3,3-Hexafluoropropane) HFO1225ye CF₃-CF=CHF (1,2,3,3,3-Pentafluoro-1-propene) HFC236ea->HFO1225ye - HF KOH KOH (aq) KOH->HFO1225ye Base KF_H2O KF + H₂O

Caption: Dehydrofluorination of 1,1,2,2,3,3-Hexafluoropropane.

Experimental Protocol: Laboratory-Scale Synthesis of HFO-1225ye

This protocol is an adaptation of industrial processes described in the patent literature for a laboratory setting.[4][7]

Materials and Equipment:

  • 1,1,2,2,3,3-Hexafluoropropane (HFC-236ea) gas cylinder with a regulator

  • Potassium hydroxide (KOH), pellets or flakes

  • Deionized water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser

  • Heating mantle with a temperature controller

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas washing bottle (bubbler)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Preparation of the Base Solution: In a fume hood, carefully prepare a 60-75% (w/w) aqueous solution of potassium hydroxide. For example, to prepare a 66% solution, dissolve 66 g of KOH in 34 g of deionized water. The dissolution is highly exothermic, so it is advisable to add the KOH pellets slowly to the water in an ice bath.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, gas inlet tube extending below the surface of the future liquid level, thermometer, and a reflux condenser. The outlet of the condenser should be connected to a cold trap followed by a gas washing bottle containing a dilute acid solution to neutralize any unreacted base that may be carried over.

  • Reaction Execution:

    • Charge the three-necked flask with the prepared potassium hydroxide solution.

    • Heat the solution to the desired reaction temperature, typically between 150-165°C, with vigorous stirring.[4][5]

    • Once the temperature is stable, slowly bubble 1,1,2,2,3,3-hexafluoropropane gas through the hot KOH solution. The flow rate should be controlled to ensure efficient reaction without excessive carryover of the starting material.

    • The product, 1,2,3,3,3-pentafluoro-1-propene (HFO-1225ye), is a gas at the reaction temperature and will pass through the condenser and can be collected in the cold trap. The boiling points of the E and Z isomers are -18.5 °C and -14.7 °C, respectively.[2]

  • Workup and Purification:

    • After the reaction is complete, the collected condensate in the cold trap is the crude HFO-1225ye.

    • The crude product can be purified by passing it through a column of a suitable drying agent (e.g., anhydrous calcium chloride) to remove any traces of water.

    • Further purification can be achieved by fractional distillation if separation of the E and Z isomers is required.

Data Presentation: Typical Reaction Parameters and Outcomes

The following table summarizes typical reaction conditions and reported outcomes for the dehydrofluorination of HFC-236ea, based on patent literature.[4][7]

ParameterValueReference
Starting Material 1,1,2,2,3,3-Hexafluoropropane (HFC-236ea)[4][7]
Reagent Aqueous Potassium Hydroxide (KOH)[4][7]
KOH Concentration 58 - 86% (w/w)[4][5]
Reaction Temperature 110 - 180°C (152 - 165°C preferred)[4][5]
Product 1,2,3,3,3-Pentafluoro-1-propene (HFO-1225ye)[2][4]
Reported Yield Up to 98% selectivity[7]
Phase Transfer Catalyst Optional, may increase reaction rate[6]

Further Synthetic Transformations of HFO-1225ye

The synthesized 1,2,3,3,3-pentafluoro-1-propene is a valuable intermediate for the preparation of other important fluorinated molecules. For instance, it can be hydrogenated to produce 1,1,1,2,3-pentafluoropropane (HFC-245eb), which in turn can be dehydrofluorinated to yield 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf), a leading next-generation refrigerant with a low global warming potential.[5][6]

Synthetic_Pathway HFC236ea 1,1,2,2,3,3-Hexafluoropropane (HFC-236ea) HFO1225ye 1,2,3,3,3-Pentafluoro-1-propene (HFO-1225ye) HFC236ea->HFO1225ye Dehydrofluorination (KOH) HFC245eb 1,1,1,2,3-Pentafluoropropane (HFC-245eb) HFO1225ye->HFC245eb Hydrogenation (e.g., Pd/C, H₂) HFO1234yf 2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf) HFC245eb->HFO1234yf Dehydrofluorination (KOH or catalyst)

Caption: Synthetic pathway from HFC-236ea to HFO-1234yf.

Broader Synthetic Potential: A Gateway to Diverse Fluorinated Scaffolds

While the dehydrofluorination to fluoroalkenes is the most prominent application, the reactivity of 1,1,2,2,3,3-hexafluoropropane and its derivatives opens avenues for the synthesis of other fluorinated building blocks. For example, fluoroalkenes are known to participate in various cycloaddition reactions, providing access to fluorinated cyclic and heterocyclic systems.[8] The development of new catalytic methods for C-F bond activation and functionalization may further expand the synthetic utility of readily available hydrofluorocarbons like HFC-236ea.[9]

Conclusion

1,1,2,2,3,3-Hexafluoropropane is a valuable and versatile starting material for the synthesis of important fluorinated intermediates. The dehydrofluorination to 1,2,3,3,3-pentafluoro-1-propene is a robust and high-yielding reaction that provides access to a key building block for the preparation of next-generation materials and other fine chemicals. The protocols and information provided in this application note are intended to serve as a practical guide for researchers in the field of fluorine chemistry, enabling the safe and efficient utilization of this important fluorinated precursor.

References

  • Wikipedia. (2025, November 6). 1,2,3,3,3-Pentafluoropropene. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7008. [Link]

  • Bonnet, P., & Deur-Bert, D. (2016). Process for the preparation of fluorinated compounds. U.S. Patent No. 9,255,047 B2. Washington, DC: U.S.
  • MDPI. (2019). Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated compounds.
  • Google Patents. (n.d.). Process for the preparation of fluorinated compounds.
  • Kuehnel, M. F., Lentz, D., & Braun, T. (2013). Synthesis of Fluorinated Building Blocks by Transition-Metal-Mediated Hydrodefluorination Reactions. Angewandte Chemie International Edition, 52(12), 3328-3348. [Link]

  • Kise, H., & Ogata, H. (1983). Phase transfer catalysis in dehydrofluorination of poly(vinylidene fluoride) by aqueous sodium hydroxide solutions. Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3443-3453. [Link]

  • Török, D., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562–2575. [Link]

  • Liu, Z., et al. (2007). Facile synthesis of fluoroalkenes by palladium-catalyzed reductive defluorination of allylic gem-difluorides. Organic Letters, 9(19), 3719–3722. [Link]

  • Zhu, L., et al. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 28(22), 7529. [Link]

  • Google Patents. (n.d.). Process for purifying (hydro) fluoroalkenes.
  • MDPI. (2025). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated compounds.
  • Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2,3,3-Hexafluoropropane. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

  • Li, G. L., et al. (1998). Catalytic dehydrofluorination of CF3CH3(HFC143a) into CF2CH2(HFC1132a). Applied Catalysis B: Environmental, 16(4), 309-317. [Link]

  • Chemical Science. (2020). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Retrieved from [Link]

  • Google Patents. (n.d.). Dehydrofluorination process to manufacture hydrofluoroolefins.
  • SynQuest Laboratories, Inc. (n.d.). 1,1,2,2,3,3-Hexafluoropropane Safety Data Sheet.
  • Beilstein Journals. (2024, August 12). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Retrieved from [Link]

  • MDPI. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Propene, 1,2,3,3,3-pentafluoro-, (1Z)-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. Retrieved from [Link]

  • Zhang, J.-D., et al. (2020). Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. Nature Communications, 11(1), 3829. [Link]

  • PubChem. (n.d.). (1Z)-1,2,3,3,3-Pentafluoro-1-propene. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca, CAS: 27070-61-7)[1]. This guide is engineered for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca, CAS: 27070-61-7)[1]. This guide is engineered for researchers, scientists, and drug development professionals who require ultra-high purity fluorocarbons for use as specialty solvents, dielectric media, or pharmaceutical propellants. The protocols detailed herein focus on the mechanistic causality of impurity removal, ensuring that every step functions as a self-validating and reproducible workflow.

Core Purification Workflow

The purification of crude 1,1,2,2,3,3-Hexafluoropropane requires a multi-stage approach to systematically eliminate acidic byproducts, moisture, and azeotrope-forming olefins before final thermal separation.

G Crude Crude 1,1,2,2,3,3-Hexafluoropropane (Contains HF, Olefins, H2O) Scrubber Alkaline Scrubbing (KOH/NaOH) Crude->Scrubber Removes Acidic Impurities Drying Molecular Sieve (3A) Moisture Removal Scrubber->Drying Removes H2O Catalytic Catalytic Hydrogenation (Olefin Conversion) Drying->Catalytic Trace Moisture Free Distillation Fractional Distillation (Boiling Point Separation) Catalytic->Distillation Saturated Intermediates Pure Purified HFC-236ca (>99.9% Purity) Distillation->Pure High-Purity Yield

Workflow for the multi-stage purification of 1,1,2,2,3,3-Hexafluoropropane.

Quantitative Separation Parameters

To design an effective purification matrix, one must understand the physicochemical properties of the target compound and its common synthetic byproducts. 1,1,2,2,3,3-Hexafluoropropane has a boiling point of approximately 5°C[1], which dictates the need for pressurized or chilled handling during liquid-phase operations.

CompoundFormulaBoiling Point (°C)Kinetic DiameterPrimary Removal Strategy
Hydrogen FluorideHF19.5< 2.6 ÅAlkaline Scrubbing
WaterH2O100.0~ 2.6 Å3A Molecular Sieve Adsorption
HexafluoropropeneC3F6-29.4> 4.0 ÅCatalytic Hydrogenation
1,1,2,2,3,3-Hexafluoropropane C3H2F6 5.0 > 4.0 Å Product (Target)

Self-Validating Purification Protocols

This step-by-step methodology is designed so that each phase includes an analytical checkpoint. This ensures the causality of the experimental choice is verified before proceeding to the next step.

Step 1: Acidic Impurity Neutralization (Alkaline Scrubbing)
  • Causality: Crude HFC-236ca often contains residual hydrogen fluoride (HF) and hydrogen chloride (HCl) resulting from the fluorination of precursors. If not removed, these acids will corrode distillation columns and catalyze the degradation of the fluorocarbon product.

  • Protocol:

    • Bubble the crude gaseous HFC-236ca through a packed column containing a 10-15% aqueous Potassium Hydroxide (KOH) solution at ambient temperature.

    • Pass the effluent gas through a secondary demister to remove entrained alkaline droplets.

  • Self-Validation Check: Route a slipstream of the effluent across moistened universal indicator paper. A neutral pH (7.0) validates the complete exhaustion of acidic impurities.

Step 2: Desiccation via Molecular Sieves
  • Causality: Water introduced during the scrubbing phase must be eliminated to prevent the formation of azeotropes during distillation and to avoid poisoning downstream catalysts.2[2] are specifically chosen because their 3 Angstrom pore size traps water molecules (~2.6 Å) while strictly excluding the larger HFC-236ca molecules, preventing product loss.

  • Protocol:

    • Pass the neutralized gas through a dual-bed desiccant system packed with pre-activated 3A molecular sieves[2].

    • Maintain a flow rate that ensures a minimum residence time of 15 seconds to allow for optimal mass transfer into the sieve pores.

  • Self-Validation Check: Analyze the output stream using an inline Karl Fischer moisture analyzer. The process is validated when moisture levels drop below 10 ppm.

Step 3: Catalytic Hydrogenation of Olefinic Impurities
  • Causality: Olefinic impurities (e.g., hexafluoropropene) often exhibit boiling points or azeotropic behaviors that make standard fractional distillation highly inefficient. By passing the gas over a3[3] in the presence of hydrogen, these unsaturated impurities are converted into saturated hydrofluorocarbons, which possess distinct boiling points and are easily separated[3].

  • Protocol:

    • Mix the dried HFC-236ca stream with a stoichiometric excess of hydrogen gas.

    • Feed the mixture into a catalytic reactor loaded with a Palladium on Carbon (Pd/C) or a bifunctional fluorination/hydrogenation catalyst heated to 100°C - 150°C[3].

  • Self-Validation Check: Perform inline Gas Chromatography (GC). The disappearance of the olefinic peak (e.g., at the retention time for C3F6) and the appearance of a saturated alkane peak validate the catalytic conversion.

Step 4: Cryogenic Fractional Distillation
  • Causality: With acids, water, and olefins removed, the remaining mixture consists solely of saturated fluorocarbons with differing boiling points.

  • Protocol:

    • Condense the gas mixture into the reboiler of a fractional distillation column operating at 4-5 atmospheres of pressure (allowing for condensation using standard chilled water rather than extreme cryogenics).

    • Establish total reflux until the column temperature profile stabilizes.

    • Draw off the light fractions at the top of the column.

    • Collect the pure 1,1,2,2,3,3-Hexafluoropropane fraction at its specific boiling point plateau (equivalent to 5°C at 1 atm)[1].

  • Self-Validation Check: Perform GC-MS on the collected fraction. A purity of >99.9% with no detectable heavy or light ends validates the theoretical plate efficiency of the column.

Troubleshooting Guides & FAQs

Q1: We are experiencing significant product loss during the molecular sieve drying phase. What is causing this, and how can we fix it? A1: This is typically caused by using the wrong pore size in your desiccant bed. If you use 4A or 5A molecular sieves, the kinetic diameter of 1,1,2,2,3,3-Hexafluoropropane is small enough to partially enter or block the pores, leading to co-adsorption of the product alongside water.

  • Resolution: Immediately switch to 3A molecular sieves. The 3A pore size is strictly selective for water and completely excludes the HFC-236ca molecule, ensuring zero product retention[2]. Furthermore, ensure your sieves are properly regenerated at 250°C under a nitrogen purge prior to use[4].

Q2: Post-distillation GC analysis reveals persistent trace levels of unsaturated fluorocarbons. Why did distillation fail to remove them? A2: Distillation relies on differences in volatility. Many fluorinated olefins form near-azeotropic mixtures with saturated hydrofluorocarbons, meaning they co-distill regardless of the number of theoretical plates in your column.

  • Resolution: You must break the azeotrope chemically before distillation. Implement the catalytic hydrogenation step (Step 3 in our protocol) upstream of your distillation column. By reacting the mixture with hydrogen over a catalyst, the olefins are converted into saturated derivatives, which alters their boiling point and completely eliminates the azeotropic constraint[3].

Q3: The target compound (HFC-236ca) is degrading into acidic byproducts during distillation. How do we prevent thermal decomposition? A3: Fluorocarbons are generally thermally stable, but in the presence of trace moisture and elevated temperatures (such as in a reboiler), they can undergo hydrolysis to form corrosive hydrogen fluoride (HF). This HF then acts as a catalyst for further degradation.

  • Resolution: This indicates a failure in your upstream desiccation step. Validate that your inline moisture analyzer is calibrated and that the feed entering the distillation column has strictly <10 ppm water. If moisture is controlled, HFC-236ca will remain highly stable during distillation.

References

  • Title: Cas 27070-61-7, 1,1,2,2,3,3-HEXAFLUOROPROPANE Source: LookChem URL
  • Title: Methods and equipment for transporting, transferring, storing and using refrigerants (WO2025019188A1)
  • Title: Hydrofluoropropane Purification Process Source: Scribd URL
  • Title: Methods for regenerating solid adsorbents (WO2016172421A1)

Sources

Optimization

Technical Support Center: HFC-236ea Synthesis Optimization

The following Technical Support Guide is designed for researchers and process engineers specializing in fluorocarbon synthesis. It focuses specifically on the catalytic hydrogenation of hexafluoropropylene (HFP) to produ...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers specializing in fluorocarbon synthesis. It focuses specifically on the catalytic hydrogenation of hexafluoropropylene (HFP) to produce 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) , the most prevalent industrial route for this molecule.[1]

Topic: Minimizing Byproduct Formation in Catalytic Hydrogenation of HFP Audience: Process Chemists, Chemical Engineers, Drug Development Professionals[1]

Core Reaction Dynamics & Pathway Analysis

To minimize impurities, one must first master the reaction network.[1] The synthesis of HFC-236ea via Hexafluoropropylene (HFP) hydrogenation is an exothermic addition reaction, but it competes with hydrodefluorination (over-hydrogenation) and oligomerization.[1]

Primary Reaction:



Critical Side Reactions:

  • Over-Hydrogenation (Hydrodefluorination): Formation of HFC-245eb or HFC-254eb via F-substitution.[1]

  • Oligomerization: HFP dimerization to C6 perfluoro-olefins (often induced by local hot spots).[1]

  • Isomerization: Shift to thermodynamically stable isomers (less common in direct hydrogenation but possible at high thermal loads).[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways governing yield and purity.

HFC236ea_Synthesis HFP Hexafluoropropylene (HFP) HFC236ea HFC-236ea (Target: 1,1,1,2,3,3-hexafluoropropane) HFP->HFC236ea Pd/C, 100-200°C Primary Route HFP_Dimer HFP Dimers (Oligomers) HFP->HFP_Dimer Low H2 Partial Press. Local Hotspots H2 Hydrogen (H2) H2->HFC236ea Pd/C, 100-200°C Primary Route HFC245eb HFC-245eb (Over-hydrogenation) HFC236ea->HFC245eb Excess H2 / High T (-HF) HFC254 HFC-254 Series (Deep Hydrodefluorination) HFC245eb->HFC254 Deep Reduction

Caption: Reaction network showing the primary hydrogenation pathway competing with hydrodefluorination (red) and oligomerization.[1]

Troubleshooting Guide: Issue-Specific Protocols

Issue A: High Levels of "Over-Hydrogenated" Species (HFC-245eb/HFC-254)

Symptom: GC-MS analysis shows significant peaks for pentafluoropropanes (HFC-245) or tetrafluoropropanes (HFC-254).[1] Root Cause: Hydrodefluorination (HDF).[1] The catalyst is stripping fluorine atoms and replacing them with hydrogen.[1] This is thermodynamically favored at high temperatures or excessive hydrogen partial pressure.[1]

Corrective Protocol:

  • Temperature Step-Down: Reduce reactor bed temperature. HDF activation energy is generally higher than alkene hydrogenation.[1]

    • Target: Maintain

      
      .[1][2][3] Above 
      
      
      
      , C-F bond cleavage accelerates significantly [1].[1]
  • H2:HFP Ratio Tuning:

    • Standard: 1.1 : 1.0 molar ratio.[1]

    • Adjustment: If HDF is observed, reduce

      
       molar excess to 1.05 : 1.0. Do not go below 1.0 (see Issue B).[1]
      
  • Catalyst Modification (Advanced):

    • Switch to a catalyst with lower acidity.[1] Carbon supports can sometimes promote acidity; washing the support or using doped Pd (e.g., Pd-Au) can geometrically inhibit the multi-site adsorption required for C-F cleavage.

Issue B: Presence of HFP Dimers/Oligomers

Symptom: High-boiling oily residues in the product trap or fouling of the reactor exit lines. Root Cause: HFP is an electron-deficient olefin prone to self-addition if hydrogen availability is low on the catalyst surface.[1]

Corrective Protocol:

  • Increase Hydrogen Partial Pressure: Ensure the catalyst surface is saturated with hydrogen species (

    
    ).[1]
    
  • Improve Mass Transfer: If using a trickle-bed (liquid phase) reactor, increase agitation or flow rate to eliminate HFP-rich stagnant zones.

  • Check for "Hot Spots": Oligomerization is often exothermic and autocatalytic.[1] Use a multi-tube reactor or dilute the catalyst bed with inert silicon carbide (SiC) to improve heat dissipation [1].[1]

Issue C: Rapid Catalyst Deactivation

Symptom: Conversion drops from >95% to <80% within hours; pressure drop (


) across the reactor increases.[1]
Root Cause:  Coking (carbon deposition) or HF poisoning.[1] While HFC-236ea synthesis is cleaner than chlorocarbon routes, trace HF formation (from side reactions) can degrade catalyst supports (especially 

).[1]

Corrective Protocol:

  • Support Selection: Ensure you are using an HF-resistant support.[1] Activated Carbon is preferred over Alumina for this specific fluorination chemistry due to Alumina's susceptibility to fluorination (

    
    ), which alters pore structure.[1]
    
  • Regeneration Cycle:

    • Step 1: Flush with

      
       at 
      
      
      
      .[1]
    • Step 2: Treat with dilute Air/

      
       (1% 
      
      
      
      ) to burn off soft coke.[1]
    • Step 3: Re-reduce with

      
       at 
      
      
      
      before introducing HFP.[1]

Impurity Profile & Separation Strategy

Separating HFC-236ea from its byproducts requires precise distillation due to boiling point proximity.[1]

Data Table: Physicochemical Properties for Separation

ComponentChemical FormulaApprox. Boiling Point (°C)Separation Strategy
HFC-236ea (Target)

6-8°C Product Cut
HFP (Feedstock)

-29.6°CRecycle (Flash Distillation)
HFC-245eb

~23°CBottoms / Purge
HFC-254eb

HigherBottoms / Purge
HFP Dimers

50°C+Bottoms (Oil)
HF

19.5°CScrubbing (KOH) / Phase Sep

Note: HFC-236ea has a boiling point near room temperature, making it volatile.[1] Condensers must be chilled to <-20°C to prevent yield loss.[1]

FAQ: Expert Insights

Q: Can I use HFC-236cb as a precursor instead of HFP? A: Yes, via isomerization.[1] HFC-236cb (


) can be isomerized to HFC-236ea using Lewis acid catalysts (like 

or Cr-oxyfluoride).[1] However, this is an equilibrium-limited reaction and typically yields a mixture requiring difficult separation.[1] The HFP hydrogenation route is generally preferred for higher single-pass yields of 236ea [2].[1]

Q: Why is heat management cited as the #1 safety risk in this synthesis? A: The hydrogenation of fluoro-olefins is highly exothermic (


 to 

kcal/mol).[1] Inadequate heat removal leads to "runaway" temperatures.[1] This not only promotes the formation of toxic byproducts (like PFIB - perfluoroisobutylene) via pyrolysis but can also sinter the Palladium catalyst, permanently destroying its activity [1].

Q: How do I verify the purity of HFC-236ea specifically against the 236fa isomer? A: Standard GC may struggle to resolve these isomers if the column is non-polar. Use 19F-NMR spectroscopy for definitive structural validation.[1]

  • HFC-236ea: Shows a doublet of doublets for the

    
     and 
    
    
    
    groups.[1]
  • HFC-236fa: Shows a simple triplet (due to symmetry:

    
    ).[1]
    

References

  • US8496892B2 - Hydrogenation process for fluorocarbons.[1]

    • Source: Google Patents[1]

    • Context: Describes the criticality of heat management in HFP hydrogenation to prevent decomposition and over-hydrogen
    • URL
  • US20130079562A1 - Process for Isomerization of Hydrofluorocarbons.[1]

    • Source: Google Patents[1]

    • Context: Details the thermodynamic equilibrium between HFC-236 isomers and the use of Lewis acids.
    • URL
  • Gierczak, T., et al. - Atmospheric fate and greenhouse warming potentials of HFC 236fa and HFC 236ea.[1][4]

    • Source: Journal of Geophysical Research (via ResearchGate)[1][4]

    • Context: Provides physical property data and atmospheric lifetime comparisons relevant to environmental impact assessments.
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Integrity Management for 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) Systems

Role: Senior Application Scientist System Context: High-Pressure Experimental Apparatus (Solvent/Reaction Media) Target Agent: 1,1,2,2,3,3-Hexafluoropropane (CAS: 460-35-5)[1] Introduction Welcome to the integrity manage...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist System Context: High-Pressure Experimental Apparatus (Solvent/Reaction Media) Target Agent: 1,1,2,2,3,3-Hexafluoropropane (CAS: 460-35-5)[1]

Introduction

Welcome to the integrity management hub. You are likely here because your high-pressure system is exhibiting anomalous pressure drops or you have triggered a localized environmental alarm.

Crucial Physicochemical Context: Unlike its common isomer HFC-236fa (a gas at STP), 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) has a boiling point of approximately 25.3°C .[1] In a typical laboratory environment (20–22°C), it exists as a volatile liquid.[1] However, in high-pressure systems, a breach results in a flash-vaporization event .[1] The liquid escapes and instantly expands into a gas, cooling the surrounding metal significantly.[1]

This guide treats leak detection not just as a maintenance task, but as a quantitative analytical challenge.

Phase 1: Immediate Safety & Containment

Q: I suspect a leak. What is my immediate "Go/No-Go" safety protocol?

A: Do not rely on odor. HFC-236ca is odorless and chemically inert, but it is a simple asphyxiant and heavier than air.[1] It displaces oxygen in low-lying areas (floor level, cabinet bottoms).[1]

  • Check O₂ Sensors: If your lab's fixed oxygen monitor reads <19.5%, EVACUATE immediately.[1]

  • Ventilation: Engage emergency purge/fume hood boost modes.

  • Isolate: If safe, close the manual isolation valves upstream of the suspected leak to limit the inventory loss.

Phase 2: Diagnostic Methodologies

Q: Which detector technology should I use? My standard combustible gas sniffer isn't reacting.

A: Standard combustible gas detectors (catalytic beads) will fail because HFC-236ca is non-flammable. You must use a detector specific to Halogenated Hydrocarbons.

Detector Selection Matrix
FeatureHeated Diode (HD) Infrared (IR) Absorption Ultrasonic Acoustic
Mechanism Ionizes halogen atoms on a heated ceramic surface.[1]Detects IR light absorption by C-F bonds.Detects high-frequency sound waves (turbulent flow).[1]
Sensitivity High (< 3 g/year ).Moderate to High (< 5 g/year ).Low (requires turbulent gas jet).
Selectivity Low (Reacts to any halogen, moisture, or solvents).[1]High (Specific to HFCs; ignores moisture).N/A (Detects physics of flow, not chemistry).[1]
Best Use Case Pinpointing small static leaks in clean environments.Recommended: General scanning in solvent-rich labs.Large leaks in high-pressure (>50 bar) lines where "hiss" is generated.
Risk Sensor poisoning by high concentrations.[2]Higher cost; slower response time.Background noise interference.

Scientist's Recommendation: For high-pressure HFC-236ca, use an Infrared (IR) Leak Detector for general sweeping.[1] If the system is under active high pressure (>50 bar), use Ultrasonic detection to localize the "scream" of the escaping vapor before using the sniffer.

Phase 3: The "Flash-Vapor" Detection Protocol

Q: I cannot find the leak using soap solution. Why?

A: Soap testing (Bubble Method, ASTM E515) often fails with HFC-236ca because the leaking fluid flash-evaporates before a bubble can form, or the high velocity of the gas jet bursts the bubble instantly.[1]

Execute the following "Trace & Sniff" Protocol:

Step 1: System Preparation (The Nitrogen Spike)

If the system is currently depressurized or contains liquid HFC-236ca below its vapor pressure, the leak detector will struggle.

  • Drain bulk liquid if possible to save expensive isotopologues/reagents.

  • Pressurize the system with dry Nitrogen (N₂) to 1.5x the normal operating pressure (do not exceed the vessel's MAWP).

  • Why? The N₂ acts as a carrier gas, forcing the residual HFC vapor out through the micro-cracks at high velocity.[1]

Step 2: The "Verification Puff" (Self-Validation)

Never trust a silent detector.[1]

  • Take a small vial containing a drop of HFC-236ca (or a standard reference leak).

  • Pass the probe over it.[3]

  • Pass: Alarm triggers. Fail: Replace sensor/batteries.

Step 3: The Scan Pattern
  • Start Low: HFC-236ca vapor is 5.3x heavier than air.[1] Scan the bottom of the containment skid first.

  • Scan Joints: Move the probe at 2-5 cm/second around flanges, fittings, and valve stems.[1]

  • Watch for Frost: Due to the Joule-Thomson effect, a leak of liquid HFC-236ca often creates a tiny white frost spot on the metal. Look for white dust on black fittings.

Phase 4: Pressure Decay Analysis (Is it a Leak or Temperature?)

Q: My pressure is dropping overnight, but the sniffers find nothing. Is it a leak?

A: In high-pressure systems, temperature fluctuations often mimic leaks.[1] You must calculate the Isochoric Pressure Correction .

The Logic: If


 is observed, check 

.[1] According to the Ideal Gas Law (simplified for estimation) or Real Gas EOS:

[1]

If your observed


 matches the calculated 

based on the temperature drop, you do not have a leak. You have a thermal contraction.[1]
Troubleshooting Logic Diagram

LeakDiagnosis Start Start: Pressure Drop Observed CheckTemp Record System Temp (T1 to T2) Start->CheckTemp CalcExpected Calculate Expected P2 (P2 = P1 * T2/T1) CheckTemp->CalcExpected Compare Compare Observed P vs Expected P CalcExpected->Compare Match Values Match (+/- 2%) Compare->Match Within Tolerance NoMatch Observed P < Expected P Compare->NoMatch Significant Deviation Thermal Diagnosis: Thermal Contraction (No Leak) Match->Thermal LeakConfirmed Diagnosis: LEAK CONFIRMED NoMatch->LeakConfirmed SniffTest Perform IR Sniffer Test LeakConfirmed->SniffTest Found Leak Point Found? SniffTest->Found Yes Yes Found->Yes Positive Signal No No Found->No No Signal Repair Isolate & Repair Seal InternalLeak Suspect Internal Valve Passing (Check Downstream) Yes->Repair No->InternalLeak

Figure 1: Decision tree for distinguishing between thermal effects and physical leaks in high-pressure HFC systems.

Phase 5: Material Compatibility & Seal Failure

Q: I replaced the O-ring, but it leaked again after 24 hours. Why?

A: You likely encountered Explosive Decompression (ED) or Chemical Swelling .

  • Swelling: HFC-236ca is a fluorinated solvent.[1] It can cause significant swelling in standard elastomers like Buna-N (Nitrile) or Silicone .[1]

    • Solution: Use FKM (Viton™) or FFKM (Kalrez™) O-rings. These provide superior resistance to halogenated hydrocarbons.

  • Explosive Decompression: In high-pressure systems (>100 bar), the HFC gas permeates into the O-ring material. If you depressurize the system rapidly, the gas inside the rubber expands faster than it can escape, shredding the seal from the inside.[1]

    • Solution: Use high-durometer (Shore A 90) O-rings and depressurize slowly (< 10 bar/minute).

References

  • ASTM International. (2017). ASTM E479 - Standard Guide for Preparation of a Leak Testing Specification. West Conshohocken, PA.[1] [Link]

  • ASTM International. (2022). ASTM E1003 - Standard Practice for Hydrostatic Leak Testing.[1][4] West Conshohocken, PA.[1] [Link][1][4]

  • Fieldpiece Instruments. (2024). Better than Bubbles: The Ins & Outs of Electronic Leak Detectors. [Link]

  • National Institutes of Health (NIH). (n.d.). 1,1,2,2,3,3-Hexafluoropropane Compound Summary (PubChem). [Link]

  • ACHR News. (2022). How To Choose a Handheld Electronic Leak Detector. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Life During HFP Hydrogenation to HFC-236ea

Welcome to the Technical Support Center for fluorochemical synthesis. The gas-phase catalytic hydrogenation of hexafluoropropylene (HFP) to 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) is a critical, highly exothermic proce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorochemical synthesis. The gas-phase catalytic hydrogenation of hexafluoropropylene (HFP) to 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) is a critical, highly exothermic process in propellant and specialty chemical development. While Palladium (Pd) based catalysts exhibit exceptional initial activity, rapid deactivation is the primary operational bottleneck.

This guide provides field-proven troubleshooting strategies, grounded in mechanistic causality, to help researchers and scientists maximize catalyst longevity and maintain 100% conversion rates.

Part 1: Quantitative Operational Parameters

To prevent premature catalyst death, the reaction environment must be strictly controlled. The following table summarizes the optimal parameters required to balance thermodynamic efficiency with catalyst preservation [1].

ParameterAcceptable RangeOptimal TargetMechanistic Rationale
Bed Temperature 50°C – 200°C55°C – 150°CPrevents thermal sintering of Pd nanoparticles while ensuring 100% HFP conversion.
H₂ : HFP Molar Ratio 2:1 to 5:12.0:1 to 2.5:1Excess H₂ acts as a thermal diluent (heat sink) and prevents active-site coking.
Space Velocity (GHSV) 100 – 1000 h⁻¹200 – 800 h⁻¹Shortens contact time to minimize over-hydrogenation and oligomerization side reactions.
Catalyst Support Al₂O₃, C, AlF₃Carbon (C) or AlF₃Mitigates catastrophic support degradation caused by hydrofluoric acid (HF) byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: My Pd/Al₂O₃ catalyst loses surface area and activity within the first 50 hours. What is happening?

A: You are experiencing chemical corrosion of the catalyst support. During the hydrogenation of fluorocarbons, trace moisture or minor side reactions generate hydrofluoric acid (HF). Standard alumina (Al₂O₃) is highly susceptible to HF attack. The acid reacts with the support to form aluminum fluoride (AlF₃) [2]. This phase transformation destroys the mesoporous structure of the alumina, drastically reducing the surface area. Consequently, the active Pd nanoparticles either leach out of the reactor ("drainage") or become physically encapsulated.

  • The Fix: Switch to a chemically inert support such as Carbon (Pd/C) or pre-fluorinated alumina (Pd/AlF₃). Ensure your feed gases are strictly anhydrous.

Q2: The reactor is experiencing severe thermal runaways, followed by an irreversible drop in HFC-236ea selectivity. How can I control this?

A: The catalyst is undergoing thermal sintering due to unmanaged exotherms. The hydrogenation of HFP is a strongly exothermic reaction. If the heat is not rapidly dissipated, localized "hot spots" form within the catalyst bed. Temperatures exceeding 200°C cause the dispersed Pd nanoparticles to agglomerate (sinter) [1]. This reduces the active metallic surface area and alters the reaction kinetics, leading to unwanted side products.

  • The Fix: Increase the H₂ to HFP molar ratio to at least 2:1; the overdose of hydrogen carries away the heat quantity of the reaction [1]. Additionally, dilute the catalyst bed with a high-thermal-conductivity inert material (like Silicon Carbide) to eliminate hot spots.

Q3: We observe a dark, carbonaceous deposit on the spent catalyst and a gradual loss of pressure. How do we prevent coking?

A: HFP is oligomerizing on the active sites due to localized hydrogen starvation. Coking occurs when HFP molecules polymerize or carbonize on the catalyst surface instead of undergoing hydrogenation. This is typically caused by a localized deficiency of H₂ at the active sites or excessively long residence times.

  • The Fix: Maintain a Gas Hourly Space Velocity (GHSV) between 200 and 800 h⁻¹ to ensure short contact times[1]. Operating at the lower end of the optimal temperature range (55°C – 150°C) also suppresses the activation energy required for oligomerization.

Part 3: Mechanistic Visualizations

The following diagrams map the logical pathways of catalyst deactivation and the recommended experimental workflow.

Deactivation HFP HFP + H2 Feed Exotherm High Exotherm (Hot Spots) HFP->Exotherm Insufficient cooling HF HF Byproduct Formation HFP->HF Moisture presence Oligomer HFP Oligomerization HFP->Oligomer Low H2:HFP ratio Sintering Pd Nanoparticle Sintering Exotherm->Sintering Corrosion Al2O3 → AlF3 Support Degradation HF->Corrosion Coking Active Site Carbonization Oligomer->Coking Deactivation Catalyst Deactivation (Loss of Conversion) Sintering->Deactivation Corrosion->Deactivation Coking->Deactivation

Causality of Pd-catalyst deactivation during HFP hydrogenation.

Protocol Prep Catalyst Prep (Pd/C or Pd/AlF3) Load Reactor Loading (SiC Dilution) Prep->Load Purge System Purge (Anhydrous N2/H2) Load->Purge Run Steady-State Run (55-150°C) Purge->Run Validate GC Validation (>99% Selectivity) Run->Validate

Standardized workflow for self-validating catalyst evaluation.

Part 4: Self-Validating Experimental Protocol

To accurately evaluate catalyst life without introducing experimental artifacts, follow this self-validating methodology. Every step is designed to isolate the variables that cause deactivation.

Step 1: Catalyst Selection & Preparation

  • Action: Select 0.3 wt% to 1.5 wt% Pd supported on Carbon (Pd/C) or fluorinated alumina (Pd/AlF₃). Dry the catalyst at 120°C under vacuum for 4 hours.

  • Causality: Removing physisorbed water eliminates the primary source of HF generation, protecting the structural integrity of the active sites.

Step 2: Reactor Loading with Thermal Dilution

  • Action: Mix the catalyst with an inert, high-thermal-conductivity diluent (e.g., silicon carbide, SiC) at a 1:3 volume ratio. Load into a tubular fixed-bed reactor equipped with a multi-point internal thermocouple.

  • Causality: SiC acts as a thermal bridge, rapidly transferring the intense heat of the HFP hydrogenation away from the Pd nanoparticles, thereby preventing thermal sintering.

Step 3: Anhydrous Purge and Reduction

  • Action: Purge the system with ultra-high-purity (UHP) N₂ at 50 mL/min for 2 hours. Switch to UHP H₂ at 100°C for 2 hours.

  • Causality: This ensures the Pd is fully reduced to its active metallic state (Pd⁰) and strictly excludes oxygen, which could otherwise poison the catalyst or form water (leading to HF).

Step 4: Reaction Initiation & Parameter Control

  • Action: Introduce HFP and H₂ at a molar ratio of 2.5:1. Control the reactor jacket temperature to maintain an internal bed temperature between 55°C and 150°C. Set the Gas Hourly Space Velocity (GHSV) to 500 h⁻¹.

  • Causality: This specific ratio and velocity balance the thermodynamic need for heat dissipation with the kinetic need for complete HFP conversion [1].

Step 5: Self-Validation via In-Line GC

  • Action: Route the reactor effluent directly to an in-line Gas Chromatograph (GC) equipped with an FID/TCD.

  • Validation Checkpoint: The system validates its own health continuously. If HFC-236ea selectivity drops below 99% or if HFP conversion falls below 100%, immediately cross-reference the internal thermocouple data. A temperature spike indicates sintering; a pressure drop increase indicates coking.

References

  • Title: EP 3 309 138 B1 - Method for preparing fluorinated compounds Source: European Patent Office (EPO) URL: [Link]

  • Title: The catalytic decomposition of CHF3 over ZrO2-SO4 (Referencing Farris et al., Deactivation of a Pt/Al2O3 catalyst during the oxidation of hexafluoropropylene) Source: Catalysis Today / CoLab URL: [Link]

Troubleshooting

Resolving phase separation issues with R-236ea refrigerant blends

Topic: Resolving Phase Separation in 1,1,1,2,3,3-Hexafluoropropane (R-236ea) Blends Audience: Pharmaceutical Researchers & Process Engineers[1] Introduction: The Thermodynamics of Miscibility Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation in 1,1,1,2,3,3-Hexafluoropropane (R-236ea) Blends Audience: Pharmaceutical Researchers & Process Engineers[1]

Introduction: The Thermodynamics of Miscibility

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering phase separation (cloudiness, stratification, or precipitation) while using R-236ea in low-temperature reaction cooling, lyophilization circuits, or specialized solvent extractions.[1]

The Core Issue: R-236ea (


) is a hydrofluorocarbon (HFC) with a boiling point of roughly 6°C. While it is an excellent heat transfer fluid and fire suppressant, its high degree of fluorination  renders it extremely non-polar.[1] In drug development applications, phase separation typically occurs because the Gibbs Free Energy of Mixing (

)
shifts from negative (miscible) to positive (immiscible) as temperature drops.[1]

[1]

As temperature (


) decreases, the entropic contribution (

) weakens.[1] If the enthalpic penalty (

)—driven by the polarity difference between R-236ea and your co-solvent/solute—is too high, the system enters a miscibility gap , resulting in phase separation.

Diagnostic Framework: Why is my blend separating?

Before attempting a fix, use this diagnostic logic to categorize your issue.

Troubleshooting Logic Flow

(Visualizing the decision process for identifying the root cause of separation)

Troubleshooting_R236ea Start START: Observation Cloudy Cloudiness/Haze (Liquid-Liquid Separation) Start->Cloudy Precip Solid Particles (Solid-Liquid Separation) Start->Precip Layer Distinct Layers (Stratification) Start->Layer CheckTemp Check System Temp vs. Cloud Point Cloudy->CheckTemp CheckHSP Calculate Hansen Solubility Parameters Precip->CheckHSP CheckOil Check Lubricant/Oil Miscibility Layer->CheckOil CheckSolvent Check Co-solvent Ratio CheckTemp->CheckSolvent Temp is fixed Action1 Action: Increase Co-solvent (Ethanol) CheckSolvent->Action1 Ratio too low Action2 Action: Switch to High-Polarity Blend CheckHSP->Action2 Delta-P too high Action3 Action: Change Oil (POE vs Mineral) CheckOil->Action3 Immiscible Oil

Figure 1: Decision matrix for diagnosing phase instability in fluorinated refrigerant blends.[1]

Technical Solutions & Protocols

Issue A: "My blend turns cloudy when I cool it down."

Diagnosis: You have hit the Upper Critical Solution Temperature (UCST) . The R-236ea and your co-solvent (likely Ethanol or Isopropanol) are no longer miscible at this specific temperature and ratio.

The Fix: Adjust the Co-Solvent Balance. R-236ea is hydrophobic. To maintain miscibility with polar APIs or reaction intermediates, you likely added a co-solvent.[1]

  • Mechanism: The co-solvent acts as a "bridge" between the fluorinated solvent and the solute.

  • Protocol:

    • Quantify the Gap: Determine the Cloud Point (see Section 4).

    • Titration: Increase the co-solvent concentration in 5% increments.

    • Reference Data: See the table below for miscibility limits of common R-236ea blends.

Co-SolventMiscibility with R-236ea (25°C)Miscibility with R-236ea (-20°C)Recommendation
Ethanol Fully MisciblePhase Separates < 15% wt Maintain >20% wt Ethanol for low-temp stability.[1]
Isopropanol Fully MiscibleFully MiscibleBetter low-temp stability than Ethanol.
Water Immiscible Immiscible Strictly remove moisture; use molecular sieves.[1]
Acetone Fully MiscibleFully MiscibleGood for cleaning, aggressive on some plastics.[1]
Issue B: "The API is precipitating out of solution."

Diagnosis: The Hansen Solubility Parameter (HSP) distance is too large. R-236ea has a very low dispersion parameter (


) and almost zero hydrogen bonding capacity (

). If your drug molecule relies on hydrogen bonding, R-236ea acts as an anti-solvent.[1]

The Fix: The "Hansen Match" Calculation. You must calculate the "Distance" (


) between the solvent blend and your solute using the equation:


[1]
  • Target:

    
     (Interaction Radius of the solute).
    
  • Action: If precipitation occurs, you must increase the

    
     (Hydrogen Bonding) component of your blend.[1] Add n-Butanol  or DMSO  (in small quantities) to shift the blend's average HSP closer to the API.
    
Issue C: "I see distinct oil layers in my cooling loop."

Diagnosis: Lubricant Immiscibility.[1] If you are using R-236ea in a mechanical cooling loop (vapor compression), standard mineral oils are not miscible with HFCs.[1] They will separate and coat the heat exchanger, killing efficiency.

The Fix:

  • Immediate: Drain the system.

  • Replacement: Switch to Polyol Ester (POE) lubricants.[1] POEs are synthesized to be miscible with HFC refrigerants like R-236ea, ensuring oil return to the compressor.

Validation Protocol: Determination of Cloud Point

Do not rely on visual guesses. Use this protocol to scientifically validate the stability of your blend before introducing valuable drug compounds.

Experimental Setup: High-Pressure Visual Cell

(Schematic of the required validation equipment)

Visual_Cell_Setup cluster_0 Visual Cell (Sapphire) Cell Pressure Chamber (R-236ea Blend) Detector Photodetector Cell->Detector Transmitted Light Stir Magnetic Stirrer Stir->Cell Agitation Sensor RTD Temp Probe Sensor->Cell Bath Cryogenic Bath (Control Temp) Bath->Cell Cooling Fluid Laser Laser Source (Scatter Detection) Laser->Cell Incident Light

Figure 2: Experimental setup for determining the cloud point of HFC blends.[1]

Step-by-Step Protocol:

  • Preparation: Load the visual cell with your specific R-236ea/Co-solvent ratio.

  • Equilibrium: Allow the system to stabilize at 25°C under saturation pressure.

  • Ramp Down: Lower the temperature of the cryogenic bath at a rate of 1°C/min .

  • Observation: Monitor the laser transmittance.

    • Stable: Beam is clear.[1][2]

    • Onset: Beam scatters (Tyndall effect).[1] This is the Cloud Point .

  • Hysteresis Check: Once cloudy, heat the system back up. Note the temperature where it becomes clear again. The gap between these two temps is your metastable zone.

  • Guideline: Operate your process at least 5°C above the determined Cloud Point.

Frequently Asked Questions (FAQs)

Q: Can I use R-236ea as a direct replacement for R-114 in my extraction process? A: Thermodynamically, yes, their boiling points are similar (R-236ea: ~6°C vs R-114: ~4°C).[1] However, R-236ea is an HFC (Hydrofluorocarbon) while R-114 is a CFC.[1] R-236ea is more polar than R-114. You may need to adjust your co-solvent ratios slightly to account for this difference in polarity to prevent phase separation.

Q: Is R-236ea flammable when mixed with Ethanol? A: Pure R-236ea is non-flammable.[1] However, adding Ethanol introduces flammability.[1] The blend becomes flammable if the Ethanol content exceeds the Lower Flammability Limit (LFL) of the mixture. Always treat blends with >15% organic solvent as potentially flammable and use explosion-proof equipment.

Q: Why does water cause such severe separation? A: Fluorines are highly electronegative but the C-F bond is very stable and non-polarizable. Water is highly polar and relies on strong hydrogen bonding network. R-236ea cannot disrupt this network to solvate water molecules. The solubility of water in R-236ea is extremely low (<500 ppm).

References

  • National Institute of Standards and Technology (NIST). (2023). 1,1,1,2,3,3-Hexafluoropropane (R-236ea) Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for HSP calculation methodology). [Link][1]

  • CoolProp. (2023).[1] Thermodynamic Properties of R236ea. Fluid Phase Equilibria, 341:78–85.[1][4][5] [Link]

  • Steven Abbott. (2023).[1] Solvent Miscibility and HSP. Practical Solubility Science. [Link]

Sources

Optimization

Technical Support Center: 1,1,2,2,3,3-Hexafluoropropane Storage &amp; Moisture Control

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the critical workflows required to main...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the critical workflows required to maintain the integrity of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ea).

Overview & Quantitative Specifications

HFC-236ea is a highly fluorinated solvent and propellant. While chemically stable under standard conditions, trace moisture contamination during storage can render pharmaceutical-grade material completely unusable, leading to irreplaceable shortages and significant financial loss[1]. Moisture initiates a cascade of hydrolysis, producing corrosive byproducts that degrade sensitive Active Pharmaceutical Ingredients (APIs) and compromise experimental reproducibility.

Table 1: HFC-236ea Storage & Moisture Parameters
ParameterSpecification / LimitMechanistic Rationale
Critical Moisture Limit < 20 ppm (Target < 5 ppm)Adheres to AHRI 700 standards to prevent autocatalytic C-F bond cleavage[2].
Primary Desiccant 3A Molecular Sieves3Å pores trap water (2.8Å) via steric exclusion while rejecting the larger HFC molecules.
Activation Temperature 200°C – 250°CProvides the thermal energy required to vaporize adsorbed water and clear the aluminosilicate cavities[3].
Validation Method Coulometric KF TitrationEnsures a self-validating feedback loop by quantifying trace H₂O down to 1 ppm.

Troubleshooting & FAQs

Q1: Why does HFC-236ea degrade when exposed to trace moisture, and what are the downstream effects? A1: The causality lies in the interaction between water, the fluorinated alkane, and the storage vessel. When moisture exceeds 20 ppm, water molecules interact with Lewis acid sites on metal container walls, triggering a slow hydrolysis of the C-F bonds[2]. This reaction generates Hydrogen Fluoride (HF). HF is highly corrosive and autocatalytic—it etches stainless-steel storage tanks, introducing metal ions that further accelerate solvent breakdown and irreversibly degrade sensitive APIs dissolved or suspended in the solvent.

G A HFC-236ea Storage Vessel B Moisture Ingress (Humidity / Poor Seal) A->B Exposure C Water Solubilization (>20 ppm H2O) B->C Absorption D Hydrolysis Reaction (Catalyzed by Metal Walls) C->D Thermal Trigger E Hydrogen Fluoride (HF) Generation D->E C-F Cleavage F API Degradation & Equipment Corrosion E->F Acidic Attack

Caption: Pathway of moisture-induced hydrolysis and equipment degradation in HFC-236ea storage.

Q2: We used 4A molecular sieves to dry our HFC-236ea, but we observed a drop in solvent yield and purity. Why? A2: This is a classic case of pore-size mismatch. 4A molecular sieves have an effective pore opening of 4 Angstroms. While they successfully trap water, their larger cavities allow partial co-adsorption or surface interaction with the fluorinated solvent molecules. This not only reduces your recoverable solvent yield but can also provide a catalytic surface that promotes dehydrofluorination. You must strictly use 3A molecular sieves, which are synthesized by substituting potassium cations into the structure to reduce the pore size to ~3Å, perfectly excluding the solvent while capturing water.

Q3: How do we ensure our drying protocol is a self-validating system? A3: A protocol is only self-validating if it contains an internal feedback loop that proves its efficacy before the solvent is used in an experiment. Do not rely solely on the assumption that adding sieves equals dry solvent. You must extract a 1 mL aliquot using a gas-tight syringe and inject it into a Coulometric Karl Fischer (KF) titrator. If the reading is >10 ppm, the system flags a failure, prompting you to re-activate the sieves or extend the equilibration time. This closed-loop verification guarantees trustworthiness in your analytical results.

Standard Operating Procedures (SOPs)

Protocol: Activation and Application of 3A Molecular Sieves

This methodology details the preparation of high-performance drying agents to remove trace water from HFC-236ea more efficiently than traditional methods[3].

Step 1: Sieve Selection & Preparation Obtain commercial 4-8 mesh 3A molecular sieves. Transfer the required mass (typically 10% w/v relative to the solvent) into a specialized Schlenk flask[4].

Step 2: Thermal Activation (Dehydration) Connect the flask to a vacuum manifold equipped with a liquid nitrogen trap. Submerge the flask in a sand bath and heat to 200°C – 250°C under dynamic vacuum for 8 to 12 hours[4]. Causality: This high thermal energy overcomes the heat of wetting, driving off the natural water of hydration trapped within the silica-alumina tetrahedra.

Step 3: Inert Cooling Turn off the heat but maintain the vacuum until the flask reaches 50°C. Backfill the flask with ultra-high-purity (UHP) dry Nitrogen or Argon, and allow it to cool completely to room temperature[4]. Causality: Cooling under vacuum or ambient air invites immediate readsorption of atmospheric moisture; inert gas prevents this.

Step 4: Solvent Immersion & Equilibration Quickly transfer the activated sieves into the HFC-236ea storage vessel under a positive pressure of inert gas. Seal the vessel hermetically and allow the system to equilibrate for a minimum of 24 hours.

Step 5: Closed-Loop Validation Extract a sample and perform Coulometric KF Titration. The solvent is cleared for experimental use only when moisture is confirmed at <10 ppm[2].

G N1 Raw HFC-236ea (High Moisture) N4 Submerge Sieves in Solvent (24h+) N1->N4 Add to N2 Activate 3A Sieves (200-250°C, Vacuum) N3 Cool under Inert Gas (N2/Ar) N2->N3 8-12 hrs N3->N4 Transfer N5 Dry HFC-236ea (<10 ppm H2O) N4->N5 Decant/Filter

Caption: Step-by-step workflow for activating 3A molecular sieves and drying HFC-236ea.

References

  • UNEP Technology and Economic Assessment Panel (TEAP). "TEAP May 2023: Progress Report (Volume 1)". Ozone Secretariat. URL:[Link]

  • Google Patents. "WO2025019188A1 - Methods and equipment for transporting, transferring, storing and using refrigerants". Google Patents.
  • Red River. "Understanding Molecular Sieves and Their Role in Solvent Drying". Red River Team. URL: [Link]

  • University of Victoria (UVic). "Using molecular sieves for solvent drying". UVic Research. URL:[Link]

Sources

Troubleshooting

Improving thermal efficiency of ORC systems using HFC-236ea

Executive Summary You are likely utilizing HFC-236ea (1,1,1,2,3,3-Hexafluoropropane) due to its specific critical temperature ( ), which aligns well with mid-temperature waste heat sources common in pharmaceutical batch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely utilizing HFC-236ea (1,1,1,2,3,3-Hexafluoropropane) due to its specific critical temperature (


), which aligns well with mid-temperature waste heat sources common in pharmaceutical batch processing and autoclave cycles.

However, HFC-236ea presents unique challenges. It is a "dry" fluid (positive slope of the saturation vapor curve on a T-s diagram), which simplifies turbine design but complicates heat exchanger optimization. Furthermore, its high Global Warming Potential (GWP) necessitates hermetic sealing and rigorous leak detection.

This guide provides self-validating protocols to troubleshoot efficiency losses and component failures, specifically tailored for researchers in process engineering.

Module 1: Thermodynamic Cycle Optimization
Q1: My system is stable, but thermal efficiency is stuck below 10%. How do I optimize the Evaporator Pinch Point?

The Mechanism: In ORC systems, the Pinch Point Temperature Difference (PPTD) in the evaporator is the primary throttle on efficiency.[1][2] A high PPTD reduces the surface area required (lowering cost) but destroys exergy, killing thermal efficiency. For HFC-236ea, because of its low thermal conductivity compared to water, the heat transfer coefficient is the limiting factor.

The Protocol: PPTD Step-Down Analysis Follow this workflow to find the "Economic Optimization Point" where efficiency gains no longer justify the pressure drop increase.

  • Instrumentation Setup: Ensure you have RTDs (Resistance Temperature Detectors) at the working fluid inlet, working fluid outlet, heat source inlet, and heat source outlet.

  • Baseline Measurement: Record the temperature profile at steady state. Calculate current PPTD:

    
    
    (Where 
    
    
    
    represents the point of closest temperature approach, usually at the onset of evaporation).
  • Step-Down Experiment:

    • Increase working fluid mass flow rate (

      
      ) by 5%.
      
    • Allow system to stabilize (approx. 20 mins).

    • Validation Check: Monitor the Degree of Superheat . If Superheat drops

      
      , stop. You are risking liquid entry into the expander.
      
  • Data Analysis: Plot

    
     vs. PPTD.
    
    • Target: For HFC-236ea, an optimal PPTD is typically 5–7°C . If you are operating at >15°C PPTD, your evaporator is undersized or fouled.

ORC_Efficiency_Logic Start Low Thermal Efficiency (<10%) Check_PPTD Calculate Evaporator PPTD Start->Check_PPTD Decision_PPTD Is PPTD > 10°C? Check_PPTD->Decision_PPTD Action_Flow Increase Fluid Mass Flow Decision_PPTD->Action_Flow Yes (Flow limited) Action_Clean Check Heat Exchanger Fouling (k-value) Decision_PPTD->Action_Clean No (Heat Transfer limited) Check_Superheat Monitor Superheat Action_Flow->Check_Superheat Decision_Wet Superheat < 2°C? Check_Superheat->Decision_Wet Risk_Turbine STOP: Risk of Liquid Erosion Decision_Wet->Risk_Turbine Yes Optimize Record New Efficiency Point Decision_Wet->Optimize No

Figure 1: Logic flow for diagnosing low thermal efficiency via Pinch Point (PPTD) analysis.

Q2: HFC-236ea is a "Dry Fluid." Do I really need a superheater?

The Insight: Theoretically, no. A dry fluid's saturation vapor curve has a positive slope (


), meaning isentropic expansion keeps the fluid in the vapor phase. However, practical experience dictates you maintain 3–5°C of superheat. 

Why?

  • Control Stability: Without superheat, any transient drop in heat source temperature immediately sends two-phase fluid (liquid droplets) into the expander, causing catastrophic blade erosion or scroll damage.

  • Lubricant Separation: If you use an oil-lubricated expander, dissolved oil separates more easily from superheated gas than from saturated vapor.

Module 2: Component Troubleshooting
Q3: The feed pump is cavitating (loud noise/vibration). How do I fix this without replacing the pump?

The Mechanism: HFC-236ea has a high density and low viscosity. Cavitation occurs when the Net Positive Suction Head Available (NPSHa) drops below the NPSH Required (NPSHr) . This is common in lab-scale setups where the condenser is not placed high enough above the pump.

The Protocol: Subcooling Verification

  • Calculate NPSHa:

    
    
    
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Pressure at pump inlet.[3]
      
    • 
      : Saturation pressure at current temperature.
      
    • 
      : Vertical distance between condenser outlet and pump inlet.
      
  • Immediate Fix (The "Subcooling Boost"):

    • If you cannot raise the condenser (

      
      ), you must lower 
      
      
      
      by subcooling the liquid.
    • Action: Increase cooling water flow to the condenser to achieve 3–5°C of subcooling (Liquid temp should be 3–5°C below saturation temp).

  • Self-Validation:

    • Measure pump discharge pressure. If it fluctuates by >10%, cavitation is still present.

Pump_Cavitation_Workflow Symptom Pump Noise/ Pressure Fluctuation Measure Measure T_liquid and P_inlet Symptom->Measure Calc_Subcool Calculate Subcooling (T_sat - T_liquid) Measure->Calc_Subcool Decision Subcooling < 3°C? Calc_Subcool->Decision Action_Cool Increase Condenser Cooling Flow Decision->Action_Cool Yes Action_Height Raise Condenser (Increase Static Head) Decision->Action_Height No (Subcooling OK) Validation Stable Discharge Pressure? Action_Cool->Validation Action_Height->Validation Validation->Measure No Success System Optimized Validation->Success Yes

Figure 2: Workflow to eliminate pump cavitation via subcooling and static head adjustment.

Module 3: Comparative Data & Compliance

Warning: HFC-236ea has a GWP of approximately 9,810 (IPCC AR5).[4] While excellent for thermodynamics, it is strictly regulated. Ensure your experimental rig is hermetically sealed (magnetic coupling pumps recommended).

Thermodynamic Comparison Table

PropertyHFC-236ea (Current)R-245fa (Common Alt)Novec 649 (Low GWP)
Critical Temp (

)
139.3 154.0168.7
Critical Pressure (MPa) 3.50 3.651.88
Boiling Point (

)
-1.4 15.149.0
Fluid Type Dry DryDry
GWP (100-yr) ~9,810 ~8581
ODP 0 00

Note: If your heat source is >150°C, HFC-236ea is likely operating near its critical point. Ensure your cycle design accounts for "trans-critical" operation if you push pressure above 3.5 MPa.

References
  • Thermodynamic Properties & Cycle Analysis

    • Study on influence of pinch temperature difference of evaporator on performance of ORC system. (SPIE Digital Library).
  • Pump Cavit

    • Correction of cavitation with thermodynamic effect for a diaphragm pump in organic Rankine cycle systems. (ResearchGate).[5][6]

  • HFC-236ea Properties & Environmental D

    • Global Warming Potential Values (IPCC AR5).[4][7] (GHG Protocol).[7]

  • Working Fluid Ranking & Efficiency

    • Ranking of Working Fluids for Organic Rankine Cycle Applic

Sources

Optimization

Technical Support Center: Mitigation of Hydrofluoric Acid (HF) Formation in Degrading HFC-236ea

Welcome to the Technical Support Center for halogenated compound management. This resource is designed for researchers, materials scientists, and drug development professionals dealing with the thermal and catalytic degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated compound management. This resource is designed for researchers, materials scientists, and drug development professionals dealing with the thermal and catalytic degradation of HFC-236ea (1,1,1,2,3,3-hexafluoropropane).

When HFC-236ea degrades, it frequently generates hydrofluoric acid (HF), a highly toxic and corrosive byproduct that can destroy reactor components, poison catalysts, and pose severe safety risks. This guide provides diagnostic FAQs, troubleshooting workflows, and field-validated protocols to mitigate HF formation effectively.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q: Why does HFC-236ea generate hydrofluoric acid during experimental workflows? A: HFC-236ea is chemically stable under ambient conditions, but under thermal stress (>200°C) or catalytic oxidation, it undergoes dehydrofluorination. This breakdown initially forms intermediate fluorinated olefins and carbonyl fluoride (COF2). In the presence of trace moisture or humid air, COF2 rapidly hydrolyzes to yield highly corrosive hydrofluoric acid (HF) and carbon dioxide[1].

Q: How does HF formation lead to the premature deactivation of my catalytic reactors? A: HF aggressively attacks active catalyst sites and traditional support materials. For example, standard aluminum oxide (Al2O3) supports are rapidly deactivated because HF transforms the aluminum oxide into inactive aluminum trifluoride (AlF3)[2]. Furthermore, surface fluorination prevents the complete oxidative decomposition of intermediate species, blocking active metal sites and halting the reaction[3].

Q: Can I just use standard alkaline buffers to neutralize the HF? A: Classical acid acceptors and buffers used in traditional polyolefin stabilization are often ineffective against the specific acidic transformation products of fluoropolymers and HFCs[1]. Specialized fluoride scavengers (e.g., carbodiimides, calcium-based alkali salts, or engineered metal oxides) are required to permanently sequester the fluoride ion as a stable compound, such as calcium fluoride (CaF2)[4][5].

Part 2: Troubleshooting Guide

Issue 1: Rapid pH Drop and Etching of Borosilicate Glass Reactors

  • Symptom: Reactor effluent becomes highly acidic (pH < 2), and glass components exhibit a frosted, ribbed morphology.

  • Root Cause: Moisture ingress is driving the hydrolysis of HFC-236ea degradation intermediates into HF. HF reacts directly with the silica (SiO2) in the glass to form silicon tetrafluoride (SiF4) gas and water, driving a self-sustaining destructive cycle.

  • Solution: Switch to PTFE-lined or Monel reactors for high-temperature HFC workflows. Implement an in-situ acid scavenger based on carbodiimide chemistry, which binds and neutralizes both organic and inorganic acids without releasing water as a byproduct[4].

Issue 2: Catalyst Poisoning During Oxidative Decomposition

  • Symptom: HFC-236ea conversion efficiency drops significantly over a 12-hour on-stream reaction.

  • Root Cause: Anhydrous conditions lead to severe surface fluorination of the catalyst, which prevents the desorption of intermediate fluorinated byproducts (e.g., CH3F)[3].

  • Solution: Co-feed a controlled amount of water (e.g., 1 vol % H2O) into the reactant mixture. While it seems counterintuitive, water promotes the catalytic elimination of HFCs by driving the hydrolysis of intermediates before they can permanently fluorinate the catalyst surface[3].

G Start pH Drop / Etching Detected CheckH2O Analyze Moisture Levels Start->CheckH2O HighH2O High Moisture: Dehydrate System CheckH2O->HighH2O > 50 ppm LowH2O Low Moisture: Check Catalyst CheckH2O->LowH2O < 50 ppm AddScavenger Inject Carbodiimide or CaO Scavenger HighH2O->AddScavenger LowH2O->AddScavenger Monitor Monitor HF Levels (< 1 ppm) AddScavenger->Monitor

Troubleshooting Workflow for Reactor Acidification

Part 3: Experimental Protocols

Protocol A: Ex-Situ HF Scrubbing using Calcium-Based Alkali Salts

This protocol is designed to neutralize HF generated from the decomposition of HFC-236ea in downstream effluent systems.

  • Reagent Selection: Select Calcium Carbonate (CaCO3) over Calcium Hydroxide (Ca(OH)2).

    • Causality: While Ca(OH)2 acts faster initially, CaCO3 provides a more controlled, cost-effective neutralization over extended periods (>120 mins) and prevents severe alkaline spikes that can trigger secondary side reactions in the effluent[6].

  • Thermal Activation: Heat the scrubbing reactor to 40°C.

    • Causality: The precipitation of fluorine into calcium fluoride (CaF2) is an endothermic reaction. Elevating the temperature to 40°C provides the necessary activation energy to optimize the thermodynamic formation of the precipitate[6].

  • Agitation: Mechanically stir the solution at 100 rpm for 30 minutes.

    • Causality: HF neutralization is a heterogeneous reaction. Agitation overcomes the mass transfer limitations between the aqueous HF phase and the insoluble CaCO3 particles, maximizing the reactive surface area[6].

  • Settling & Phase Separation: Cease agitation and allow a 120-minute settling period.

    • Causality: CaF2 forms a dense precipitate. A 120-minute settling period ensures complete phase separation from the treated effluent[6].

  • System Validation: Extract a sample of the supernatant. Validate the protocol by confirming the pH is between 4–8 and the free fluoride concentration is < 10 ppm using a calibrated Fluoride Ion-Selective Electrode (ISE).

Protocol B: Catalytic Decomposition with Moisture Modulation

This protocol is for the direct destruction of HFC-236ea while preventing HF-induced catalyst failure.

  • Catalyst Selection: Utilize Zirconia-supported Tungsten Oxide doped with Ruthenium single atoms (Ru1–WOx/ZrO2).

    • Causality: Zirconia supports resist deep fluorination significantly better than traditional alumina. The WOx clusters provide necessary acid sites, while Ru single atoms lower the activation energy for C-F bond cleavage, reducing the required reaction temperature[3].

  • Moisture Co-feeding: Introduce exactly 1 vol % H2O into the HFC-236ea reactant gas mixture.

    • Causality: Operating under strictly anhydrous conditions leads to the accumulation of fluorinated byproducts (e.g., CH3F) that poison the catalyst. Controlled water introduction drives the catalytic hydrolysis of these intermediates, stabilizing the conversion rate over extended 25-hour on-stream reactions[3].

  • In-Situ Sequestration: Route the post-catalytic effluent through a sacrificial bed of industrial red mud (rich in Calcium Oxide, CaO).

    • Causality: The CaO reacts directly with the gaseous HF to form a chemically stable CaF2 film on the material's surface, permanently sequestering the toxic fluoride and preventing downstream environmental release[5].

G HFC HFC-236ea Degradation Thermal Thermal/Catalytic Stress HFC->Thermal COF2 Carbonyl Fluoride (COF2) Thermal->COF2 HF Hydrofluoric Acid (HF) COF2->HF Hydrolysis (with H2O) H2O Trace Moisture (H2O) H2O->HF Scavenger CaO / CaCO3 Scavenger HF->Scavenger Neutralization CaF2 Stable Calcium Fluoride (CaF2) Scavenger->CaF2 Mitigation Complete

HFC-236ea Degradation and HF Mitigation Pathway

Part 4: Quantitative Data Summaries

The following table summarizes the operational parameters and efficiencies of various HF mitigation agents used during HFC degradation workflows.

Mitigation AgentPrimary MechanismOptimal Temp (°C)Byproduct FormedHF Removal EfficiencyKey Advantage
Calcium Carbonate (CaCO3) Endothermic Precipitation40°CCalcium Fluoride (CaF2)> 95% (at 120 min)Cost-effective; prevents severe alkaline spikes[6].
Calcium Oxide (Red Mud) Direct NeutralizationAmbient to HighCalcium Fluoride (CaF2)> 99%Utilizes industrial waste; forms protective film[5].
Carbodiimides Chemical ScavengingSystem DependentInert Synthetic OilHighCompatible with POE/PVE lubricants; no water byproduct[4].
Water Co-feeding (1 vol%) Catalytic Hydrolysis> 430°CCO2 + HF (Requires downstream scrubbing)Stabilizes CatalystPrevents surface fluorination of Ru/WOx catalysts[3].

References

1.1 2.2 3. 5 4. 6 5.4 6.3

Sources

Troubleshooting

Troubleshooting gas chromatography baseline noise for fluorocarbon analysis

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of alternative fluorocarbons (AFCs). Analyzing chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs) requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of alternative fluorocarbons (AFCs). Analyzing chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs) requires highly sensitive detectors, most commonly the Electron Capture Detector (ECD) or Mass Spectrometry (MS). Due to the extreme sensitivity of the ECD to electronegative species, baseline noise is a frequent challenge that can obscure low-level signals and reduce signal-to-noise ratios.

This guide provides field-proven, self-validating protocols to isolate, diagnose, and resolve baseline anomalies, ensuring the scientific integrity of your drug development and environmental assays.

Section 1: Diagnostic Logic & Workflow

Before altering method parameters, it is critical to systematically isolate the source of the noise. The following workflow illustrates the logical progression for diagnosing baseline anomalies in a GC-ECD system.

G Start High Baseline Noise in GC-ECD Isolate Cap Detector & Monitor Start->Isolate CheckNoise Does Noise Persist? Isolate->CheckNoise DetectorIssue Detector / Electronic Issue (Ni-63 Foil, Cables) CheckNoise->DetectorIssue Yes SystemIssue Inlet / Column / Gas Issue CheckNoise->SystemIssue No Action1 Clean ECD / Check Electrometer DetectorIssue->Action1 BakeOut Bake Out Column & Run Blank SystemIssue->BakeOut CheckBleed Is Baseline Rising with Temp? BakeOut->CheckBleed ColumnBleed Column Bleed or Oxygen Leak CheckBleed->ColumnBleed Yes InletContam Inlet Contamination (Septum/Liner) CheckBleed->InletContam No (Random Spikes) Action2 Replace Traps / Trim Column ColumnBleed->Action2 Action3 Replace Septum & Liner InletContam->Action3

Caption: Diagnostic workflow for isolating GC-ECD baseline noise sources.

Section 2: Core Troubleshooting Guides

Q1: Why is my GC-ECD baseline suddenly exhibiting high-frequency noise during fluorocarbon analysis? A1: High-frequency noise in an ECD is typically electronic or detector-centric. The ECD operates by establishing a standing current via beta emission from a radioactive Ni-63 foil. When highly electronegative impurities—such as oxygen or moisture from contaminated carrier gas—enter the cell, they capture these free electrons, drastically reducing the standing current. The electrometer continuously attempts to compensate for this loss, resulting in high-frequency, erratic baseline noise[1]. Causality & Action: To validate this, isolate the detector by capping the ECD inlet. If the noise persists, the issue is within the detector itself (e.g., contaminated Ni-63 foil or failing electrometer)[2]. If the noise disappears, the source is upstream (gas supply, leaks, or column).

Q2: How do I differentiate between column bleed and inlet contamination when analyzing alternative fluorocarbons? A2: Column bleed is the thermal degradation of the polysiloxane stationary phase, releasing cyclic siloxanes into the detector. Because this degradation is temperature-dependent, the baseline will exhibit a smooth, continuous rise that mirrors the oven temperature ramp[3]. Conversely, inlet contamination (e.g., septum degradation or sample matrix residue) vaporizes inconsistently, presenting as discrete "ghost peaks" or sudden baseline drops[4]. Causality & Action: Fluorocarbon analysis often involves highly volatile compounds, meaning oven temperatures are relatively low. If you observe a rising baseline at low temperatures, it strongly indicates an oxygen leak in the carrier gas lines, which rapidly oxidizes the stationary phase rather than standard thermal bleed[5].

Q3: Why is my HFC (Hydrofluorocarbon) peak lost in the baseline noise while my CFC peaks are perfectly resolved? A3: This is a fundamental limitation of the ECD's detection mechanism. The ECD's sensitivity is exponentially proportional to the electronegativity and polarizability of the target molecule. While fluorine is highly electronegative, the C-F bond is exceptionally strong and stable, making electron capture energetically unfavorable unless multiple halogens (like chlorine in CFCs) are present to stabilize the resulting radical anion. Consequently, HFCs yield an ECD response orders of magnitude lower than CFCs[6]. Causality & Action: If analyzing HFCs, the required baseline noise threshold must be exceptionally low. If the signal-to-noise ratio (S/N) is insufficient, you must either preconcentrate the whole-air sample (10–100 L) or switch to a Mass Spectrometer (MS), which offers picogram-range detection limits for HFCs[6].

Section 3: Quantitative Data - Detector Sensitivity for Fluorocarbons

When troubleshooting baseline noise, it is critical to understand whether the issue is actual instrument noise or simply a lack of detector sensitivity for the specific fluorocarbon class.

Fluorocarbon ClassExample CompoundsGC-ECD Detection LimitGC-MS Detection LimitRelative ECD Response (vs CFC-12)
Chlorofluorocarbons (CFCs) CFC-12Picogram (pg)Picogram (pg)1.0 (Baseline Reference)
Hydrochlorofluorocarbons (HCFCs) HCFC-22, HCFC-123Picogram (pg)Picogram (pg)~0.1 (10x lower)
Hydrofluorocarbons (HFCs) HFC-134a, HFC-152aNanogram (ng) / UndetectedPicogram (pg)< 0.01 (Orders of magnitude lower)

Data synthesized from comparative detection limit studies on alternative fluorocarbons[6].

Section 4: Self-Validating Experimental Protocols
Protocol 1: Detector Isolation & Thermal Bake-Out

Self-Validating Mechanism: By physically capping the detector and monitoring the baseline, we create a closed-loop test that eliminates the column, inlet, and carrier gas from the equation. If the baseline stabilizes, the system self-validates that the ECD and electrometer are functioning correctly, definitively proving the noise originates upstream.

  • Cool Down: Cool the GC oven, inlet, and detector to safe handling temperatures (< 50°C).

  • Disconnect: Remove the analytical column from the ECD fitting.

  • Isolate: Cap the ECD inlet fitting with a blanking nut and an appropriate ferrule (e.g., graphite/Vespel).

  • Pressurize & Heat: Restore makeup gas flow (e.g., Nitrogen or Ar/CH4 at 30-50 mL/min) and heat the ECD to its maximum operating temperature (typically 300°C - 350°C, consult manufacturer limits).

  • Monitor: Monitor the baseline for 30 minutes. If the baseline is flat and noise-free, the detector is clean.

  • Bake-Out (If Necessary): If noise persists, perform a thermal bake-out at 350°C for 2-4 hours to drive off semi-volatile contaminants from the Ni-63 foil[2].

Protocol 2: Upstream Diagnostics (Column Trimming & Leak Detection)

Self-Validating Mechanism: Trimming the column and performing a blank run isolates the stationary phase's integrity. If the baseline remains noisy after trimming and leak-checking, the column's stationary phase is irreversibly degraded and must be replaced.

  • Trim Column: If the detector passes Protocol 1, reconnect the column but trim 10–30 cm from the inlet side using a ceramic scoring wafer. This removes non-volatile residues and active sites where fluorocarbons might irreversibly absorb[7].

  • Reinstall: Reinstall the column, ensuring the insertion depth matches the manufacturer's exact specifications (e.g., pushing it until it stops, then pulling back 1 mm for certain Agilent detectors)[8].

  • Leak Check: Pressurize the system with carrier gas. Use an electronic combustible gas leak detector at all injection port fittings, septum nuts, and column connections.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use standard liquid leak detectors on my GC-ECD system? A: Absolutely not. Liquid leak detectors (like soapy water) can introduce severe contamination into the gas lines. Even a microscopic amount drawn into the system will severely damage the column's liquid stationary phase and blind the ECD's radioactive foil[9]. Always use an electronic gas leak detector.

Q: Can I use standard solvents with ECD for fluorocarbons? A: No. Solvents containing halogens (e.g., methylene chloride, chloroform) will saturate the ECD, causing a massive, long-lasting baseline disturbance and potentially blinding the radioactive foil[9]. Always use high-purity, non-halogenated solvents like hexane or methanol, and ensure they are pesticide-grade.

Q: How long should a micro-ECD last before the baseline noise becomes unmanageable? A: With ultra-high purity gases and proper moisture/hydrocarbon traps, a micro-ECD can operate effectively for 4 to 10 years, or even longer (some units exceed 17 years of operation)[10]. Permanent baseline degradation over years is typically due to the natural diffusion of the radioactive Ni-63 into the foil, which permanently reduces the standing current.

References
  • Troubleshooting GC Column Baseline Issues. Restek Resource Hub.
  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Agilent Technologies / HPST.
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • GC Column Troubleshooting Guide. Phenomenex.
  • Agilent GC Troubleshooting Guide Poster. Agilent Technologies.
  • Help - Agilent GC6890 Baseline Noise on FID and ECD Detectors.
  • Comparison of Detection Limits and Relative Responses for Alternative Fluorocarbons by GC‐ECD, GCAED,and GC‐MS. DigitalCommons@USU.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • GC-ECD Baseline Noise Help.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 1,1,2,2,3,3-Hexafluoropropane

This guide provides an in-depth analysis of 1,1,2,2,3,3-hexafluoropropane (CHF₂-CF₂-CHF₂) utilizing ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 1,1,2,2,3,3-hexafluoropropane (CHF₂-CF₂-CHF₂) utilizing ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices and compares the rich, structural data from NMR with other analytical techniques.

Introduction: The Unique Challenge and Power of Fluorine NMR

1,1,2,2,3,3-Hexafluoropropane is a partially fluorinated hydrocarbon with a symmetric structure that presents a fascinating case for NMR analysis. The presence of both protons and fluorine atoms allows for a dual-pronged spectroscopic investigation. While ¹H NMR is a cornerstone of organic chemistry, ¹⁹F NMR offers distinct advantages for characterizing fluorinated molecules. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, providing excellent signal dispersion and reducing the likelihood of overlapping peaks, which is a common challenge in complex molecules.[1][2]

This guide will detail the protocols for acquiring and interpreting both ¹H and ¹⁹F NMR spectra of 1,1,2,2,3,3-hexafluoropropane, delve into the intricate spin-spin coupling patterns, and objectively compare the depth of information gained from NMR with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of acquisition parameters. The following protocols are designed to ensure high-resolution, artifact-free spectra.

Sample Preparation

The objective is to create a homogeneous, dilute solution of the analyte in a deuterated solvent. The deuterium signal is essential for the spectrometer's lock system to maintain magnetic field stability.

Step-by-Step Protocol:

  • Analyte Quantity: Accurately weigh approximately 10-20 mg of 1,1,2,2,3,3-hexafluoropropane.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for fluorinated compounds.[3][4] The solvent choice can influence peak shape and chemical shift, so consistency is key for comparative studies.[5]

  • Dissolution: Dissolve the analyte in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard can be added. For ¹⁹F NMR, compounds like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used, provided their signals do not overlap with the analyte's signals.[3][5]

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

NMR Data Acquisition

The parameters below are typical starting points for a modern high-field NMR spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹⁹F NMRRationale
Pulse Program Standard single-pulse (e.g., zg30)Standard single-pulse with ¹H decoupling (e.g., zgfhig)A simple pulse-acquire sequence is sufficient for these sensitive nuclei. ¹H decoupling in ¹⁹F NMR simplifies the spectrum by removing H-F couplings.
Spectral Width (SW) ~15 ppm~250 ppmThe ¹⁹F nucleus has a much larger chemical shift range than ¹H, requiring a wider spectral window to capture all signals.[1][3]
Transmitter Offset (O1P) Centered around ~4-5 ppmCentered around ~ -130 ppmThe offset should be placed in the middle of the expected spectral region to ensure uniform excitation.
Acquisition Time (AQ) 1-2 seconds1-2 secondsBalances resolution with experimental time.
Relaxation Delay (D1) 2-5 seconds2-5 secondsEnsures nuclei have sufficiently relaxed before the next pulse, crucial for accurate integration in quantitative studies.
Number of Scans (NS) 8-1616-64Dependent on sample concentration. ¹⁹F NMR may require more scans to achieve a similar signal-to-noise ratio as ¹H NMR for the same concentration.

Spectroscopic Analysis and Interpretation

The symmetrical structure of 1,1,2,2,3,3-hexafluoropropane (CHF₂-CF₂-CHF₂) simplifies the spectra to two unique environments for fluorine and one for hydrogen.

Caption: Molecular structure of 1,1,2,2,3,3-hexafluoropropane.

¹H NMR Spectrum Analysis

Due to the molecule's symmetry, the two protons on C1 and C3 are chemically equivalent. Their signal will be split by the fluorine atoms.

  • Chemical Shift (δ): The protons are attached to a carbon bearing two fluorine atoms, which are strongly electron-withdrawing. This deshielding effect will place the proton signal at a relatively high chemical shift, typically in the range of 5.5 - 6.5 ppm.

  • Multiplicity: The proton signal is split by:

    • Two geminal fluorine atoms (²JHF), resulting in a triplet.

    • Two vicinal fluorine atoms (³JHF), resulting in another triplet.

    • The overall pattern observed is a triplet of triplets (tt) . The magnitude of geminal H-F coupling is typically large (~50 Hz), while vicinal H-F coupling is smaller.[6][7]

¹⁹F NMR Spectrum Analysis

There are two distinct fluorine environments: the four terminal fluorine atoms (CHF₂) and the two central fluorine atoms (CF₂).

  • Terminal Fluorines (CHF₂):

    • Chemical Shift (δ): Typically expected around -135 to -145 ppm.

    • Multiplicity: The signal for these four equivalent fluorines is split by:

      • One geminal proton (²JFH), resulting in a doublet.

      • Two vicinal central fluorines (³JFF), resulting in a triplet.

    • The resulting pattern is a doublet of triplets (dt) .

  • Central Fluorines (CF₂):

    • Chemical Shift (δ): Expected in a different region, typically around -115 to -125 ppm.

    • Multiplicity: The signal for these two equivalent fluorines is split by:

      • Two vicinal protons (³JFH), resulting in a triplet.

      • Four vicinal terminal fluorines (³JFF), resulting in a quintet.

    • The overall pattern is a complex triplet of quintets (tq) .

Table 2: Summary of Predicted NMR Data for 1,1,2,2,3,3-Hexafluoropropane

NucleusEnvironmentApprox. δ (ppm)MultiplicityCoupling ToCoupling Constant (J)
¹H CH F₂5.5 - 6.5Triplet of Triplets (tt)2 x geminal F2 x vicinal F²JHF ≈ 50 Hz³JHF ≈ 5-10 Hz
¹⁹F CHF₂ -135 to -145Doublet of Triplets (dt)1 x geminal H2 x vicinal F²JFH ≈ 50 Hz³JFF ≈ 10-20 Hz
¹⁹F CF₂ -115 to -125Triplet of Quintets (tq)2 x vicinal H4 x vicinal F³JFH ≈ 5-10 Hz³JFF ≈ 10-20 Hz

graph Couplings {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#34A853", arrowhead=normal, style=dashed];

H [label="Protons (H)"]; F_term [label="Terminal Fluorines (F_term)"]; F_cent [label="Central Fluorines (F_cent)"];

H -> F_term [label="²J_HF (geminal)"]; H -> F_cent [label="³J_HF (vicinal)"]; F_term -> F_cent [label="³J_FF (vicinal)"];

// Self-referencing edges for visual grouping (not actual coupling) edge [style=invis]; H -- F_term; F_term -- F_cent; }

Caption: Spin-spin coupling network in 1,1,2,2,3,3-hexafluoropropane.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on molecular structure, other techniques offer complementary information.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H & ¹⁹F NMR Spectroscopy Nuclear spin alignment in a magnetic field.Precise atomic connectivity, stereochemistry, and quantitative analysis.[2][8]Unambiguous structure elucidation; non-destructive.Lower sensitivity compared to MS; requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point, followed by ionization and mass analysis.[9]Molecular weight and fragmentation patterns.High sensitivity; excellent for separation of volatile mixtures and impurity detection.Provides inferred, not direct, structural connectivity; isomers can be difficult to distinguish.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[9]Presence of functional groups (e.g., C-H, C-F bonds).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; not suitable for complex structure determination.
Combustion Ion Chromatography (CIC) Combustion of sample followed by ion chromatography to detect fluoride ions.[8][11]Total fluorine content.Useful for determining overall fluorination level and for mass balance studies.No structural information; does not distinguish between different fluorinated compounds.[11][12]

Conclusion

For the definitive structural characterization of 1,1,2,2,3,3-hexafluoropropane, ¹H and ¹⁹F NMR spectroscopy are the most powerful tools available. The combination of chemical shift data and the analysis of intricate, through-bond spin-spin couplings (H-F and F-F) allows for an unambiguous assignment of the molecule's constitution. While techniques like GC-MS are superior for detecting trace impurities and FTIR can quickly confirm the presence of key functional groups, neither can rival the detailed structural portrait painted by NMR. A comprehensive analysis, particularly in a drug development or quality control context, would ideally leverage the strengths of multiple techniques: NMR for primary structure confirmation, and chromatography for purity assessment.

References

  • BenchChem. (n.d.). Characterization of Fluorinated Organic Compounds.
  • BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • McNeil Group. (n.d.). NMR Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts.
  • DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC.
  • ResearchGate. (n.d.). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • PubChem. (n.d.). 1,1,2,2,3,3-Hexafluoropropane.
  • PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropane.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoropropane - Optional[19F NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexafluoropropane.
  • NIST WebBook. (n.d.). 1,1,1,2,3,3-Hexafluoropropane.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoroethyl fluoroacetate.
  • ResearchGate. (n.d.). 19F and1H NMR spectra of halocarbons.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.
  • PubMed. (1998). Vicinal fluorine-proton coupling constants.
  • NIST WebBook. (n.d.). 1,1,1,2,3,3-Hexafluoropropane Mass Spectrum.
  • SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,3,3-Hexafluoropropane Safety Data Sheet.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • Organic Chemistry Data. (2020). 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
  • PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
  • ResearchGate. (2007). Coupling of Protons with Fluorine Page.
  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[19F NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

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Comparative

Technical Guide: GC-MS Quantification of R-236ea (1,1,1,2,3,3-Hexafluoropropane)

The following technical guide details the quantification of R-236ea using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers and pharmaceutical scientists requiring high-specificity analysis, pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the quantification of R-236ea using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers and pharmaceutical scientists requiring high-specificity analysis, particularly for distinguishing R-236ea from its structural isomers.

Executive Summary & Rationale

R-236ea (CAS: 431-63-0) is a hexafluoropropane isomer used as a specialized refrigerant, propellant, and fire suppressant.[1] In pharmaceutical development (e.g., pMDI formulations or residual solvent analysis), its quantification presents a unique analytical challenge: isomer specificity .

While R-236ea has a boiling point of 6.5°C , its isomer R-236fa (1,1,1,3,3,3-hexafluoropropane) boils at -1.1°C . Standard detectors like FID (Flame Ionization Detector) rely solely on chromatographic resolution to distinguish these two. However, in complex matrices or rapid screening methods, co-elution is a significant risk.

Why GC-MS? Mass Spectrometry (MS) provides the orthogonal data necessary for confident identification. By targeting unique fragmentation ions—specifically the


 fragment (m/z 51)  present in R-236ea but absent in R-236fa—researchers can achieve absolute specificity that FID and ECD cannot guarantee.
Comparison of Analytical Platforms
FeatureGC-MS (Recommended) GC-FID GC-ECD
Primary Mechanism Mass-to-Charge SeparationCarbon Counting (Combustion)Electron Capture (Halogens)
Specificity High (Isomer differentiation via m/z)Low (Retention time only)Medium (High response to F, but RT only)
Sensitivity (LOD) Excellent (< 10 ppb in SIM mode)Good (~100 ppb)Superior (< 1 ppb for halogens)
Linearity

dynamic range

dynamic range
Limited (

)
Cost/Complexity HighLowMedium
Best Use Case Impurity profiling, Isomer confirmation Routine QC of pure raw materialsEnvironmental trace analysis

Critical Analytical Challenges

A. Volatility & Standard Preparation

R-236ea is a gas at room temperature (


) but a liquid at refrigerator temperatures (

).
  • Risk: Opening a standard vial at room temperature results in immediate fractionation and concentration loss.

  • Solution: Gravimetric preparation in chilled methanol (-20°C) .

B. Isomer Resolution

R-236ea (


) and R-236fa (

) have similar volatilities.
  • R-236ea: Asymmetric, higher dipole moment.

  • R-236fa: Symmetric, lower dipole moment.

  • Column Choice: A "624" type phase (6% Cyanopropylphenyl dimethyl polysiloxane) provides the necessary polarity interaction to retard R-236ea relative to R-236fa.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: R-236ea (purity >99%).

  • Solvent: Methanol (HPLC Grade, purged).

  • Internal Standard (ISTD): Hexafluorobenzene or R-227ea (optional, for correction of injection variability).

  • Vials: 20 mL Headspace crimp-top vials.

"Cold-Trap" Standard Preparation Workflow

This protocol ensures <1% loss of volatile analyte during prep.

G Start Start: R-236ea Cylinder/Ampoule Step2 2. Place R-236ea Source in -20°C Freezer (1 hr) Start->Step2 Step1 1. Chill Diluent (Methanol) to -20°C in Volumetric Flask Step4 4. Subsurface Injection: Inject R-236ea BELOW Methanol meniscus Step1->Step4 Step3 3. Rapid Transfer: Gastight Syringe (Chilled) Step2->Step3 Step3->Step4 Step5 5. Gravimetric Check: Weigh Flask Before & After Injection Step4->Step5 Step6 6. Dilute to Volume with Cold Methanol Step5->Step6 Finish Stock Solution Ready (Store at -20°C) Step6->Finish

Figure 1: Gravimetric "Cold-Trap" preparation method for high-volatility HFC standards.

GC-MS Instrument Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

A. Headspace Autosampler (HS)

  • Incubation Temp:

    
     (High enough to volatilize, safe for methanol).
    
  • Incubation Time: 15 minutes.

  • Sample Volume: 100 µL stock in 20 mL vial (Phase Ratio

    
     optimization).
    

B. Gas Chromatography (GC)

  • Column: DB-624 (or ZB-624),

    
    .
    
    • Note: The thick film (

      
      ) is critical for retaining volatiles and improving peak shape.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1),

    
    .
    
  • Oven Program:

    • 
       hold for 3 min (Isothermal focus).
      
    • Ramp

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      (Bake out).

C. Mass Spectrometry (MS) - SIM Mode To achieve maximum sensitivity and specificity, use Selected Ion Monitoring (SIM) rather than Full Scan.

AnalyteRetention Time (Approx)Quant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Rationale
R-236ea 4.2 min69 (

)
51 (

)
83 (

)
m/z 51 is unique to 'ea' isomer
R-236fa 3.8 min69 (

)
83 (

)
64 (

)
Lacks m/z 51 & 101
  • Dwell Time: 50 ms per ion.

  • Source Temp:

    
    .
    
  • Quad Temp:

    
    .
    

Data Interpretation & Validation

Isomer Differentiation Logic

The structural difference dictates the fragmentation:

  • R-236ea (

    
    ):  The terminal 
    
    
    
    group readily cleaves to form the m/z 51 ion.
  • R-236fa (

    
    ):  The central 
    
    
    
    group is flanked by stable
    
    
    groups. It does not easily form a difluoromethyl cation (
    
    
    ).

Validation Step: Calculate the ratio of Ion 51 / Ion 69.

  • If Ratio > 0.1

    
    R-236ea Confirmed .
    
  • If Ratio < 0.01 (Trace/Noise)

    
    R-236fa .
    
Linearity & Limits
  • Linear Range: 0.1 ppm to 100 ppm (v/v in headspace).

  • LOD (Limit of Detection): Typically ~10 ppb (using SIM).

  • Precision (RSD): < 5% at 10 ppm level.

References

  • NIST Chemistry WebBook. 1,1,1,2,3,3-Hexafluoropropane (R-236ea) Mass Spectrum & Properties.[2] National Institute of Standards and Technology.[2][3][4] [Link]

  • U.S. EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • Restek Corporation. GC Column Selection for Volatile Organics. (Technical Guide on "624" phase selectivity). [Link]

Sources

Validation

Comparative Thermodynamic Efficiency Guide: HFC-236ea vs. HFC-245fa in Organic Rankine Cycles (ORC)

Executive Summary: The Verdict In the domain of low-grade waste heat recovery (80°C – 150°C), HFC-245fa stands as the superior thermodynamic standard compared to HFC-236ea , exhibiting higher thermal efficiency potential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Verdict

In the domain of low-grade waste heat recovery (80°C – 150°C), HFC-245fa stands as the superior thermodynamic standard compared to HFC-236ea , exhibiting higher thermal efficiency potential and superior heat transfer coefficients.

While both fluids are "dry" (isentropic) working fluids suitable for Organic Rankine Cycles (ORC) to prevent turbine blade erosion, HFC-245fa’s higher critical temperature (


) allows for a broader subcritical operating range than HFC-236ea (

). HFC-236ea remains a viable candidate primarily for specific high-temperature heat pump applications or where lower saturation pressures are strictly required, but it generally suffers from lower heat transfer performance and slightly higher Global Warming Potential (GWP).

Physicochemical Profile & Critical Properties[1][2][3][4][5][6][7]

The thermodynamic ceiling of any ORC is dictated by the critical point of the working fluid. The table below synthesizes the fundamental properties determining cycle applicability.

PropertyHFC-245faHFC-236eaImpact on Efficiency
Chemical Name 1,1,1,3,3-Pentafluoropropane1,1,1,2,3,3-Hexafluoropropane
Molecular Weight 134.05 g/mol 152.04 g/mol Higher MW generally favors turbine design (lower speed).
Boiling Point (1 atm) 15.3°C~6.2°CHFC-236ea requires higher condenser pressure to condense at ambient temps.[1]
Critical Temperature (

)
154.01°C 139.29°C HFC-245fa allows efficient subcritical operation at higher source temps.[1]
Critical Pressure (

)
36.51 bar35.02 barSimilar pressure ratings for piping/vessels.[1]
GWP (100-yr) ~1,030~1,370HFC-245fa is environmentally preferable (though both are high vs. HFOs).[1]
ODP 00Both are non-ozone depleting.[1][2][3][4]
ASHRAE Safety B1 (Low Flammability, Higher Toxicity)N/A (Isomer dependent, often treated as A1/B1 equivalent)Handling protocols differ slightly.

Thermodynamic Performance Analysis

Cycle Efficiency & Work Output

The thermal efficiency (


) of an ORC is defined as the ratio of net power output to heat input.
  • HFC-245fa Dominance: For heat sources in the

    
     range, HFC-245fa consistently outperforms HFC-236ea. Because HFC-245fa has a higher 
    
    
    
    , it can absorb heat at a constant temperature (phase change) for a longer portion of the cycle before becoming superheated gas. This minimizes the "temperature glide" mismatch with the heat source, reducing exergy destruction.
  • HFC-236ea Limitations: With a

    
     of only 
    
    
    
    , HFC-236ea enters the supercritical region faster. While supercritical cycles can be efficient, they require higher pressures (pump work).[1] In subcritical operations, HFC-236ea's lower boiling point means it operates at higher reduced pressures, often leading to lower net work output per kg of fluid circulated compared to 245fa.
Heat Transfer Coefficients (HTC)

Experimental data indicates a distinct advantage for HFC-245fa regarding heat transfer, a critical factor in evaporator sizing (CAPEX).

  • Condensation: HFC-245fa exhibits higher condensation heat transfer coefficients (up to 30-40% higher in some shell-side configurations) compared to HFC-236ea.[1]

  • Evaporation: Pool boiling coefficients for HFC-245fa are generally superior.[1] HFC-236ea's higher fluorine content increases its viscosity and surface tension characteristics in a way that often impedes nucleate boiling compared to the pentafluoropropane structure of 245fa.

T-s Diagram Visualization

The following diagram illustrates the standard ORC process flow utilized for these fluids.

ORC_Process Evaporator Evaporator (Heat Addition) Expander Expander/Turbine (Work Output) Evaporator->Expander High P Vapor (Superheated) Condenser Condenser (Heat Rejection) Expander->Condenser Low P Vapor Pump Feed Pump (Work Input) Condenser->Pump Low P Liquid HeatSink Cooling Water (25°C) Condenser->HeatSink Pump->Evaporator High P Liquid HeatSource Waste Heat Source (80-150°C) HeatSource->Evaporator

Figure 1: Standard Organic Rankine Cycle (ORC) flow path. Both HFC-245fa and HFC-236ea follow this "dry fluid" expansion path, avoiding the two-phase region during expansion.

Experimental Protocol: Self-Validating ORC Test Bench

To objectively verify the efficiency differences, researchers must utilize a Self-Validating Test Bench . This protocol ensures that measurement errors (e.g., heat loss) do not skew the thermodynamic comparison.

Setup & Instrumentation
  • Evaporator: Brazed plate heat exchanger (BPHE) using thermal oil as the heat source.[1]

  • Expander: Scroll expander (volumetric efficiency

    
    ) connected to a torque transducer.
    
  • Condenser: Shell-and-tube or BPHE using a water-glycol loop.

  • Sensors: Coriolis mass flow meters (accuracy

    
    ) on both refrigerant and source/sink loops.
    
The "Energy Balance" Validation Step

Before accepting any efficiency data point, the system must pass the Energy Balance Check (


).


  • Protocol:

    • Establish steady state (temperature variance

      
       for 10 mins).
      
    • Measure Heat Source Input (

      
      ).[1]
      
    • Measure Heat Sink Rejection (

      
      ).[1]
      
    • Measure Net Power (

      
      ).[1]
      
    • Reject data if

      
      . This filters out data corrupted by ambient heat loss or sensor drift.[1]
      
Experimental Logic Flow

The following diagram details the decision logic for selecting between these fluids based on experimental constraints.

Fluid_Selection_Logic Start Start: Define Heat Source Temp (Ts) CheckTemp Is Ts > 140°C? Start->CheckTemp HighTemp High Temp Zone (Approaching Critical Points) CheckTemp->HighTemp Yes LowTemp Low Temp Zone (Ts < 100°C) CheckTemp->LowTemp No CheckTc Check Critical Temp (Tc) 245fa: 154°C | 236ea: 139°C HighTemp->CheckTc Select245 Select HFC-245fa (Subcritical Operation) CheckTc->Select245 Avoid Supercritical Instability CheckPress Check Condenser Pressure (Ambient Rejection) LowTemp->CheckPress CheckPress->Select245 Standard Efficiency Select236 Consider HFC-236ea (If higher vapor density required) CheckPress->Select236 Specific Niche Only

Figure 2: Decision matrix for fluid selection based on heat source temperature and critical point constraints.

Conclusion & Recommendation

For 90% of Organic Rankine Cycle applications targeting waste heat recovery:

  • Primary Choice: HFC-245fa .[5][1][2][3][6][7][8][9] It offers a superior balance of critical temperature, heat transfer performance, and lower GWP.

  • Secondary Choice: HFC-236ea .[10][1][7][8] Use only if the application requires specific vapor pressure characteristics that 245fa cannot meet, or in high-temperature heat pump applications replacing CFC-114 where the cycle design specifically accommodates its lower critical point.

Researchers should transition toward HFO equivalents (e.g., HFO-1233zd(E)) for future-proofing against GWP regulations, using HFC-245fa as the comparative baseline.

References

  • Honeywell Advanced Materials. (2002).[1] Enovate® 245fa Blowing Agent Technical Information. Honeywell.[5][1] Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Fluid Systems (Webbook). NIST Standard Reference Data. Link

  • Bivens, D. B., et al. (1999).[1] Transport Properties and Surface Tension of Hydrofluorocarbons HFC-236fa and HFC-245fa. 20th International Congress of Refrigeration. Link

  • U.S. EPA. (2023). Significant New Alternatives Policy (SNAP) Program: Substitutes in Refrigeration and Air Conditioning.[1] Link

  • Chen, H., et al. (2010).[1] Thermodynamic analysis of Organic Rankine Cycle using HFC-245fa, HFC-236ea, and mixtures. Journal of Energy Institute. Link

Sources

Comparative

Validating Purity Standards for Semiconductor-Grade 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca)

Topic: Content Type: Technical Comparison & Validation Guide Audience: Semiconductor Process Engineers, Analytical Chemists, and R&D Scientists. Executive Summary As semiconductor node sizes shrink below 10nm, the margin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison & Validation Guide Audience: Semiconductor Process Engineers, Analytical Chemists, and R&D Scientists.

Executive Summary

As semiconductor node sizes shrink below 10nm, the margin for error in plasma etching gases vanishes. 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca, CAS: 27070-61-7) has emerged as a critical etchant for High Aspect Ratio Contact (HARC) applications due to its unique hydrogen-to-fluorine ratio, which balances polymer passivation with etch anisotropy. However, unlike its propellant-grade isomer (HFC-236fa), semiconductor-grade HFC-236ca requires 5N (99.999%) purity to prevent etch stop and critical dimension (CD) loss.

This guide provides a definitive protocol for validating HFC-236ca purity, comparing its performance against legacy alternatives (C4F8) and next-gen gases (C4F6), and detailing a self-validating analytical workflow.

Part 1: Comparative Performance Analysis

The Role of HFC-236ca in HARC Etching

In dielectric etching, the competition between etching (by F radicals) and passivation (by C-F polymer deposition) determines the profile.

  • Legacy (C4F8): High F/C ratio. Fast etch rate but poor selectivity to masks (Amorphous Carbon Layers - ACL) in ultra-deep holes.

  • HFC-236ca: The presence of hydrogen scavenges fluorine (forming HF), effectively lowering the F/C ratio in the plasma. This promotes a robust sidewall passivation layer, essential for maintaining vertical profiles in high-aspect-ratio features (>40:1).

Performance & Environmental Comparison

The following table contrasts HFC-236ca with industry standards. Note the trade-off: HFC-236ca offers superior selectivity control compared to C4F8 but requires stricter moisture control due to H-bonding susceptibility.

FeatureHFC-236ca (1,1,2,2,3,[1]3)C4F8 (Octafluorocyclobutane)C4F6 (Hexafluoro-1,3-butadiene)
Primary Application HARC Etch (High Selectivity)General Dielectric EtchUltra-High Aspect Ratio / Low GWP
Selectivity (Oxide:Mask) High (Strong Polymerization)ModerateVery High
Etch Rate ModerateHigh Moderate
Global Warming Potential (100yr) ~1,300 - 2,600 (Mid-Range)*~9,540 (High)< 1 (Low)
Critical Impurity Risk Isomers (fa/ea) & MoistureAir leaks (N2/O2)Polymerization in cylinder
Purity Standard >99.999% (5N) >99.999% (5N)>99.999% (5N)

*Note: GWP values for HFC-236 isomers vary by source; HFC-236ca is significantly lower than the "fa" isomer (~9810) but higher than unsaturated fluorocarbons.

Part 2: The Validation Protocol (SOP)

The "Isomer Trap"

The synthesis of HFC-236ca often involves hydrogenation of hexafluoropropylene or reduction of chlorofluorocarbons. This creates specific impurities that standard GC methods miss:

  • Isomeric Contamination: HFC-236fa (1,1,1,3,3,[2][3]3) and HFC-236ea (1,1,1,2,3,3). These have different boiling points and plasma breakdown energies, causing "micro-trenching" defects.

  • Acidity (HF): Residual from synthesis; causes corrosion in gas delivery lines.

Analytical Workflow

To validate 5N purity, a multi-detector approach is mandatory. A single TCD (Thermal Conductivity Detector) is insufficient for sub-ppm isomer detection.

Required Instrumentation:

  • GC-MS (Gas Chromatography - Mass Spec): For organic impurities and isomer differentiation.

  • CRDS (Cavity Ring-Down Spectroscopy): For moisture (<100 ppb detection).

  • GC-PDHID (Pulsed Discharge Helium Ionization Detector): For trace permanent gases (O2, N2, CO2).

Experimental Diagram: Closed-Loop Validation System

The following diagram illustrates the self-validating sample flow, ensuring no atmospheric contamination biases the moisture reading.

G cluster_logic Validation Logic Cylinder HFC-236ca Source Cylinder Purifier Point-of-Use Purifier (Optional) Cylinder->Purifier Raw Gas MFC Mass Flow Controller Purifier->MFC Controlled Flow Manifold Distribution Manifold MFC->Manifold CRDS CRDS (H2O < 100ppb) Manifold->CRDS Stream A GC_MS GC-MS (Organics/Isomers) Manifold->GC_MS Stream B GC_PDHID GC-PDHID (O2, N2, CO) Manifold->GC_PDHID Stream C Scrubber Exhaust Scrubber CRDS->Scrubber GC_MS->Scrubber GC_PDHID->Scrubber

Caption: Figure 1. Parallel analytical workflow for HFC-236ca validation. Stream splitting allows simultaneous quantification of moisture (CRDS), isomers (GC-MS), and permanent gases (PDHID).

Step-by-Step Validation Methodology
Phase A: Sampling Integrity
  • Objective: Prevent atmospheric moisture intrusion (HFC-236ca is not hygroscopic, but lines are).

  • Protocol:

    • Use electropolished stainless steel (EP-SS) lines (Ra < 5 µin).

    • Bake out sample lines at 120°C for 4 hours under N2 purge.

    • Perform "Pressure-Cycle-Purge" (10 cycles) before opening the cylinder valve.

Phase B: Isomer Quantification (GC-MS)
  • Why: Isomers have identical molecular weights (152.04 g/mol ) but different fragmentation patterns and retention times.

  • Column: Porous Layer Open Tubular (PLOT) Q column, 30m x 0.32mm.

  • Method:

    • Oven Ramp: Hold 40°C (5 min) → Ramp 10°C/min → Hold 200°C.

    • Identification:

      • HFC-236ca: Retention ~12.5 min. Key Ion: 51 m/z (CHF2+).

      • HFC-236fa: Retention ~10.2 min. Key Ion: 69 m/z (CF3+).

    • Acceptance Criteria: Total isomers < 10 ppm.

Phase C: Trace Moisture (CRDS)
  • Why: H2O reacts with HFC-236ca in plasma to form HF, etching the chamber walls and adding metal contamination.

  • Method: Cavity Ring-Down Spectroscopy tuned to 1392 nm (water absorption band).

  • Acceptance Criteria: < 100 ppb (parts per billion). Note: Standard FTIR is often limited to 1 ppm; CRDS is required for 5N grade.

Part 3: Interpreting the Data

When reviewing Certificates of Analysis (CoA) or raw data, look for these specific "red flags" that indicate process instability:

ImpurityDetection MethodLimit (5N)Impact on Process
HFC-236fa GC-MS< 10 ppmShifts etch rate; alters polymer C/F ratio.
Moisture (H2O) CRDS< 0.1 ppmForms HF; causes "micro-masking" defects.
Acidity (as HF) Ion Chromatography< 0.1 ppmCorrodes gas lines; particle generation.
Nitrogen (N2) GC-PDHID< 10 ppmDilutes plasma density; reduces etch rate.

Scientist's Insight: If you observe a high "Acidity" value but low "Moisture," the degradation likely occurred during synthesis or storage (hydrolysis), not during sampling. If both are high, you have a leak in your delivery system.

References

  • SEMI F57-0312 , "Specification for High Purity Polymer Materials and Components Used in Ultrapure Water and Liquid Chemical Distribution Systems." SEMI Standards. Link

  • Kim, J. et al. (2022). "Effect of hydrofluorocarbon structure of C3H2F6 isomers on high aspect ratio etching of silicon oxide." Sungkyunkwan University / Applied Science and Convergence Technology. Link

  • EPA (2024). "Global Warming Potentials of Hydrofluorocarbons (HFCs)." Greenhouse Gas Protocol. Link

  • NIST Chemistry WebBook. "1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) Spectra and Properties." Link

  • SEMI C3.56-0618 , "Specification for Hexafluoro-1,3-Butadiene (C4F6), 99.999% Quality." (Used as comparative baseline for fluorocarbon purity protocols). Link

Sources

Validation

Performance benchmarking of R-236ea against R-134a in high-temperature heat pumps

This guide provides a rigorous performance benchmarking of R-236ea (1,1,1,2,3,3-hexafluoropropane) against the industry-standard R-134a (1,1,1,2-tetrafluoroethane), specifically for High-Temperature Heat Pump (HTHP) appl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous performance benchmarking of R-236ea (1,1,1,2,3,3-hexafluoropropane) against the industry-standard R-134a (1,1,1,2-tetrafluoroethane), specifically for High-Temperature Heat Pump (HTHP) applications.

Executive Summary: The Thermodynamic Crossover

For researchers and process engineers, the choice between R-134a and R-236ea is not merely about efficiency; it is a binary decision dictated by the Critical Point (


) .
  • R-134a is the dominant medium-temperature refrigerant (

    
    ). However, it becomes thermodynamically unstable and inefficient as it approaches its critical temperature of 101.06°C .
    
  • R-236ea is a high-temperature specialist (

    
    ). It enables heat recovery up to 120°C–130°C , a range where R-134a physically cannot condense.
    

This guide benchmarks the trade-offs: R-236ea extends the thermal envelope but sacrifices Volumetric Heating Capacity (VHC), requiring larger compressor displacements.

Thermodynamic Profile & Theoretical Limits

The fundamental performance ceiling is defined by the fluid properties.

PropertyR-134a (Baseline)R-236ea (High-Temp)Implication
Critical Temperature (

)
101.1°C 139.3°C R-134a cannot operate in subcritical cycles above ~90°C sink.
Critical Pressure (

)
40.6 bar35.0 barR-236ea operates at lower pressures, reducing vessel stress.
Normal Boiling Point (NBP) -26.1°C+6.2°CR-236ea requires vacuum operation if evaporating below 6°C.
GWP (AR4) 14301370Both are high-GWP HFCs; containment is critical.
Safety Class (ASHRAE) A1 (Non-flammable)A1 (Non-flammable)Safe for industrial environments.
Experimental Methodology (Self-Validating Protocol)

To replicate these findings, use the following Enthalpy-Difference Method compliant with ISO 917 / ASHRAE 23 . This protocol ensures internal consistency by cross-referencing mass flow measurements with compressor energy balance.

3.1 Experimental Setup Diagram

HTHP_Setup Comp Compressor (Semi-Hermetic) Cond Condenser (Coriolis Mass Flow) Comp->Cond Discharge (P2, T2) Exp Expansion Valve (Electronic) Cond->Exp Liquid Line (P3, T3, m_dot) Evap Evaporator (Source Control) Exp->Evap Two-Phase Evap->Comp Suction (P1, T1) DAQ DAQ System (P, T, Power) DAQ->Comp kW DAQ->Cond m_dot

Figure 1: Schematic of the vapor compression test rig with sensor nodes for enthalpy validation.

3.2 Step-by-Step Benchmarking Protocol
  • System Evacuation: Pull vacuum to <50 Pa to remove non-condensables (critical for R-236ea due to low-pressure operation).

  • Charge Determination: Charge system with R-134a to optimal subcooling (5K). Record mass. Repeat for R-236ea.

  • Steady-State Criteria: Maintain Source/Sink temperatures within ±0.1°C for 30 minutes.

  • Data Acquisition:

    • Measure Mass Flow (

      
      ) via Coriolis meter.
      
    • Measure Compressor Power (

      
      ).
      
    • Calculate Enthalpy (

      
      ) at suction (1) and discharge (2) using Refprop/CoolProp.
      
  • Validation Check (Energy Balance):

    
    
    
    • If Error > 5%, recalibrate sensors or check for heat loss.

Performance Benchmarking Data

The following data compares the two refrigerants in their respective optimal envelopes.

Scenario A: Medium Temperature (The Overlap)
  • Condition: Evaporator 40°C / Condenser 80°C.

  • Objective: Determine if R-236ea is viable as a drop-in for R-134a.

MetricR-134a R-236ea Delta Analysis
COP (Heating) 4.25 4.10-3.5%R-134a is slightly more efficient in this range.
Discharge Pressure 26.3 bar13.8 bar -47%R-236ea exerts significantly less mechanical stress.
VHC (kJ/m³) 3,850 1,420-63% Critical: R-236ea requires a compressor ~2.7x larger to deliver the same heat.
Scenario B: High Temperature (The R-236ea Advantage)
  • Condition: Evaporator 60°C / Condenser 110°C.

  • Objective: Industrial Waste Heat Recovery (Steam Generation).

MetricR-134a R-236ea Analysis
Feasibility Impossible Viable R-134a is supercritical (

); it cannot condense.
COP (Heating) N/A3.25 Excellent efficiency for this temperature lift (50K).
Discharge Temp N/A122°CWithin safety limits for POE lubricants.
Pressure Ratio N/A~4.5Moderate ratio, preserving compressor bearing life.
Selection Logic & Signaling Pathway

Use this decision logic to select the correct fluid for your specific thermal load.

Selection_Logic Start Define Target Sink Temp (T_sink) Check1 Is T_sink > 90°C? Start->Check1 R134a Select R-134a (High VHC, Compact System) Check1->R134a No (Medium Temp) Check2 Is T_sink > 130°C? Check1->Check2 Yes (High Temp) R236ea Select R-236ea (Low Pressure, High Temp) Check2->R236ea No (90-130°C) NextGen Consider R-1233zd(E) or R-1336mzz(Z) Check2->NextGen Yes (>130°C)

Figure 2: Decision matrix for refrigerant selection based on target heating temperature.

Conclusion & Recommendations
  • Do not use R-236ea for standard applications (

    
    ):  The 63% loss in Volumetric Heating Capacity (VHC) means you will need a vastly oversized compressor, increasing CAPEX unnecessarily.
    
  • Use R-236ea for High-Lift Applications: When the target temperature exceeds 95°C, R-236ea is one of the few HFC options that remains subcritical and safe (A1).

  • Lubricant Compatibility: Both refrigerants are compatible with Polyolester (POE) oils. However, at 120°C discharge temperatures with R-236ea, ensure the oil viscosity grade is sufficient (e.g., ISO VG 68 or 100) to maintain film thickness.

References
  • Kazachki, G. S., Gage, C. L., & Hendriks, R. V. (1996). Alternatives to CFC-114 in High-Temperature Heat Pumps: Compressor Performance with HFC-236ea and HFC-236fa. U.S. Environmental Protection Agency (EPA).

  • Arpagaus, C., et al. (2018). High temperature heat pumps: Market overview, state of the art, research status, refrigerants, and application potentials. Energy, 152, 985-1010.

  • NIST Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) . Thermophysical Properties of R-134a and R-236ea. National Institute of Standards and Technology.[1]

  • Bobbo, S., et al. (2000). Vapor-Liquid Equilibrium Measurements for the System Propane + R-236ea. Fluid Phase Equilibria.

Sources

Comparative

Experimental Validation of Vapor-Liquid Equilibrium (VLE) Models for HFC-236ea: A Comparative Guide

Executive Summary 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) is a specialized fluorocarbon utilized in high-temperature heat pumps, advanced cooling cycles, and as a potential component in pressurized metered-dose inhaler...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) is a specialized fluorocarbon utilized in high-temperature heat pumps, advanced cooling cycles, and as a potential component in pressurized metered-dose inhaler (pMDI) propellant blends. Because pure fluids are rarely used in isolation, understanding the phase behavior of HFC-236ea when mixed with co-solvents or other refrigerants is paramount.

This guide provides researchers, thermal engineers, and drug development professionals with an objective comparison of thermodynamic models used to predict the Vapor-Liquid Equilibrium (VLE) of HFC-236ea mixtures. Furthermore, it details the self-validating experimental protocols required to generate the high-fidelity


 (Pressure-liquid fraction-vapor fraction) data necessary for model validation.

The Causality of VLE in Application Performance

Why is VLE modeling critical for these specific fields? The answer lies in the causality between thermodynamic phase behavior and end-user performance:

  • Drug Development (pMDIs): In medical aerosols, the propellant blend must maintain a constant vapor pressure throughout the lifespan of the canister. If a binary propellant mixture exhibits high non-ideality (deviating significantly from Raoult's Law), the more volatile component will deplete faster. This fractionation alters the aerosol plume's velocity and droplet size distribution over time, directly compromising the uniformity of the delivered drug dose. Accurate VLE data dictates the exact co-solvent ratios required to achieve an azeotropic or near-azeotropic state, ensuring consistent dosing.

  • Thermal Engineering: In refrigeration and heat pumps, the VLE defines the temperature glide during evaporation and condensation. Miscalculating the bubble point (where the first bubble of vapor forms) or dew point (where the first drop of liquid condenses) leads to suboptimal compressor sizing, reduced Coefficient of Performance (COP), and potential mechanical failure due to liquid slugging.

Baseline thermodynamic properties and critical parameters for HFC-236ea were robustly established by [1], providing the foundational coefficients necessary for advanced Equation of State (EOS) modeling.

Experimental Methodology: A Self-Validating Protocol

To objectively compare predictive models, one must first generate trustworthy experimental data. The Static-Analytic Method is the gold standard for VLE measurement because it acts as a self-validating system. Every step is designed to eliminate specific thermodynamic artifacts.

Step-by-Step Protocol
  • Cell Evacuation & Degassing: The equilibrium cell is evacuated to

    
     Pa. The pure HFC-236ea and its binary counterpart undergo repeated freeze-pump-thaw cycles. Causality:  Trace non-condensable gases (like atmospheric nitrogen) will artificially inflate the measured equilibrium pressure, violating the Gibbs phase rule for a binary system and skewing the entire dataset.
    
  • Gravimetric Loading: Components are introduced into the cell using high-precision syringe pumps on analytical balances. Causality: This establishes the global overall composition (

    
    ), which serves as a mandatory mass-balance check against the subsequently measured liquid (
    
    
    
    ) and vapor (
    
    
    ) fractions.
  • Isothermal Equilibration: The cell is submerged in a thermostatic liquid bath controlled to

    
     K, while a magnetic stirrer vigorously agitates the mixture. Causality:  Vapor pressure is exponentially dependent on temperature (Clausius-Clapeyron relation); even a 
    
    
    
    K fluctuation destroys data integrity. Stirring overcomes mass transfer resistance at the vapor-liquid interface, ensuring true chemical potential equality between phases.
  • Isobaric Phase Sampling: A capillary sampler (e.g., ROLSI - Rapid On-Line Sampler-Injector) extracts micro-volumes of the vapor and liquid phases. Causality: Traditional sampling valves cause localized pressure drops, forcing the liquid to flash (boil) during extraction and destroying the equilibrium state. Micro-capillary sampling preserves the thermodynamic state.

  • Gas Chromatography (GC) Analysis: The extracted samples are flashed directly into a GC carrier gas stream to determine the exact mole fractions (

    
     and 
    
    
    
    ).
  • Thermodynamic Consistency Verification: The resulting

    
     data is subjected to a point-to-point test (e.g., Van Ness test). If the derived activity coefficients do not satisfy the Gibbs-Duhem equation, the data flags itself as invalid, indicating calibration drift or incomplete equilibration.
    

VLE_Workflow Start 1. Cell Evacuation & Degassing (Removes non-condensables) Load 2. Gravimetric Loading (Establishes global mass balance) Start->Load Equilibrate 3. Isothermal Equilibration (±0.01 K Control & Stirring) Load->Equilibrate Sample 4. Isobaric Phase Sampling (Micro-capillary extraction) Equilibrate->Sample Analyze 5. Gas Chromatography (Phase Composition Analysis) Sample->Analyze Validate 6. Thermodynamic Consistency (Gibbs-Duhem Verification) Analyze->Validate

Caption: Workflow of the Static-Analytic VLE Measurement Protocol.

Comparative Data Presentation: Thermodynamic Models

Once the


 data is captured, it must be correlated using an Equation of State (EOS). The choice of EOS depends heavily on the molecular interactions of the blend.

For standard hydrofluorocarbon blends, [2] demonstrated that the Carnahan-Starling-De Santis (CSD) EOS provides superior accuracy for systems like HFC-32 + HFC-236ea and HFC-125 + HFC-236ea compared to simpler cubic equations. Furthermore, highly accurate


 measurements by [3] confirmed the superheated vapor behavior necessary for tuning these models.

The table below objectively compares the predictive performance of three standard models when applied to HFC-236ea binary mixtures:

Table 1: Performance Comparison of VLE Models for HFC-236ea Binary Systems
Thermodynamic ModelMixing RuleTarget Application / Blend TypeAAD Pressure (%)AAD Vapor Mole Fraction (

)
Computational Cost
Peng-Robinson (PR) van der Waals (vdW)General Refrigeration (Low Polarity)1.20 - 1.800.005 - 0.010Low
Carnahan-Starling-De Santis (CSD) StandardHigh-Precision Fluorocarbons0.40 - 0.800.002 - 0.005Moderate
PC-SAFT 1-parameterComplex Propellants (e.g., with Ethanol)0.20 - 0.50< 0.002High

Note: AAD = Average Absolute Deviation. Lower values indicate higher model accuracy compared to experimental baselines.

Model Selection Logic
  • Peng-Robinson (PR): Best for rapid, low-cost simulations where HFC-236ea is mixed with simple alkanes. It struggles with highly polar interactions.

  • CSD EOS: The industry standard for pure and blended fluorocarbons. It utilizes a hard-sphere repulsive term that perfectly captures the dense liquid phase of heavy molecules like HFC-236ea.

  • PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): Required for drug development applications where HFC-236ea is blended with associating co-solvents (like ethanol) to dissolve active pharmaceutical ingredients (APIs). PC-SAFT explicitly accounts for hydrogen bonding.

Model_Decision Input HFC-236ea Binary P-x-y Isotherms Check Molecular Interaction Assessment Input->Check PR_vdW Peng-Robinson (PR) Low Polarity Blends Check->PR_vdW Simple CSD CSD EOS Standard Fluorocarbons Check->CSD Halogenated PCSAFT PC-SAFT EOS Associating Co-solvents Check->PCSAFT H-Bonding

Caption: Thermodynamic Modeling Decision Tree for HFC-236ea Mixtures.

Conclusion

For both thermal engineering and pharmaceutical aerosol design, the successful deployment of HFC-236ea relies entirely on the accuracy of its VLE models. While the Peng-Robinson EOS provides a functional baseline, the CSD EOS is strictly recommended for fluorocarbon-fluorocarbon blends to prevent phase fractionation. For complex pMDI formulations involving alcohols, researchers must upgrade to PC-SAFT to maintain dosing integrity. Regardless of the model chosen, validation against static-analytic experimental data remains the ultimate arbiter of thermodynamic truth.

References

  • Bobbo, S., Fedele, L., Scattolini, M., & Camporese, R. (2000). Vapor+Liquid Equilibrium Measurements and Correlation of the Binary Refrigerant Mixtures Difluoromethane (HFC-32)+1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) and Pentafluoroethane (HFC-125)+1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) at 288.6, 303.2, and 318.2 K. International Journal of Thermophysics, 21(3), 781-791. URL:[Link]

  • Defibaugh, D. R., Gillis, K. A., Moldover, M. R., Schmidt, J. W., & Weber, L. A. (1996). Thermodynamic properties of CF3CHFCHF2, 1,1,1,2,3,3-hexafluoropropane. Fluid Phase Equilibria, 122(1-2), 131-155. URL:[Link]

  • Di Nicola, G., & Giuliani, G. (2000). Vapor Pressure and P-V-T Measurements for 1,1,1,2,3,3-Hexafluoropropane (R-236ea). Journal of Chemical & Engineering Data, 45(6), 1075-1079. URL:[Link]

Sources

Validation

Toxicity comparison between 1,1,2,2,3,3-Hexafluoropropane and Halon alternatives

Technical Comparison Guide: 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) vs. Halon Alternatives Executive Summary This guide provides a technical analysis of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) , evaluating its toxico...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) vs. Halon Alternatives

Executive Summary

This guide provides a technical analysis of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) , evaluating its toxicological profile against established Halon 1301 alternatives (HFC-227ea, HFC-236fa) and its potential relevance in drug development.

While HFC-236fa (1,1,1,3,3,3-hexafluoropropane) has become the commercial standard for fire suppression (FE-36) due to its superior stability and safety profile, the isomer HFC-236ca presents a distinct physicochemical profile. Current toxicological data indicates that while HFC-236ca shares the "low toxicity" characteristic of the fluoropropane class, it lacks the extensive safety validation of HFC-227ea and HFC-236fa, particularly regarding cardiac sensitization thresholds required for occupied spaces or pharmaceutical propellant applications.

Chemical Identity & Isomer Distinction

Precise isomeric identification is critical in fluorocarbon toxicology. The "236" series shares the formula C₃H₂F₆ but differs significantly in fluorine arrangement, affecting metabolic stability and toxicity.

Common NameIsomer StructureChemical NameCAS NumberPrimary Application
HFC-236ca CHF₂-CF₂-CHF₂ 1,1,2,2,3,3-Hexafluoropropane 680-00-2 Research / Niche Solvent
HFC-236faCF₃-CH₂-CF₃1,1,1,3,3,3-Hexafluoropropane690-39-1Fire Suppression (FE-36)
HFC-236eaCF₃-CHF-CHF₂1,1,1,2,3,3-Hexafluoropropane431-63-0Intermediate / Refrigerant
HFC-227eaCF₃-CHFCF₃1,1,1,2,3,3,3-Heptafluoropropane431-89-0MDI Propellant / Fire Suppression (FM-200)

Comparative Toxicological Profile

The following table synthesizes experimental data. Note the distinction between the commercially exhaustive data for HFC-236fa/HFC-227ea and the specific data for HFC-236ca.

Table 1: Toxicity & Safety Metrics

ParameterHFC-236ca (1,1,2,2,3,3)HFC-236fa (Standard)HFC-227ea (FM-200)Halon 1301 (Baseline)
Acute Inhalation (Rat) LC₅₀ > 50,000 ppm (Est.)*> 457,000 ppm (4h)> 800,000 ppm (4h)> 800,000 ppm (15 min)
Cardiac Sensitization (NOAEL) Data Limited 100,000 ppm105,000 ppm50,000 ppm
Cardiac Sensitization (LOAEL) Data Limited150,000 ppm> 105,000 ppm75,000 ppm
Primary Hazard Eye/Skin Irritant (Liquid)Simple AsphyxiantSimple AsphyxiantAsphyxiant / Cardiotoxin
Medical Use (MDI) Not ApprovedInvestigationalFDA Approved N/A

*Note: Specific LC50 for HFC-236ca is often cited as "relatively low toxicity" in patent literature (e.g., US5759430A), but lacks the standardized GLP datasets of HFC-236fa. **Note: HFC-236ea (a close isomer) has a much lower NOAEL (~35,000-50,000 ppm), suggesting asymmetry in the molecule may increase cardiotoxicity risks compared to the symmetric HFC-236fa.

Mechanism of Toxicity: Cardiac Sensitization

The primary safety limiter for fluorocarbons is cardiac sensitization —the heart's increased sensitivity to circulating catecholamines (adrenaline) in the presence of the chemical, leading to fatal arrhythmias.

  • HFC-236fa/HFC-227ea : High stability prevents rapid metabolism; high NOAELs allow use in occupied spaces.

  • HFC-236ca : The presence of hydrogen on the terminal carbons (CHF₂) rather than a central methylene (as in fa) alters lipophilicity and potential interaction with cardiac ion channels.

Experimental Protocols (Methodology)

To validate the safety of HFC-236ca or its alternatives, researchers utilize standardized protocols.

Protocol A: Cardiac Sensitization (Beagle Dog Model)

Standard: EPA / OECD Guidelines

  • Subject Selection : Healthy male Beagle dogs (n=6 per group).

  • Instrumentation : Continuous ECG monitoring.

  • Baseline Challenge : Administer intravenous epinephrine (adrenaline) at 8 µg/kg to establish a baseline non-arrhythmogenic response.

  • Exposure Phase :

    • Animal is exposed to the test gas (e.g., HFC-236ca at 50,000 ppm) via face mask for 5 minutes to reach arterial equilibrium.

  • Challenge Phase :

    • While still inhaling the gas, the same epinephrine dose (8 µg/kg) is administered.

  • Endpoint Evaluation :

    • Negative : Normal sinus rhythm.

    • Positive (Sensitization) : Multiple ventricular premature contractions (VPCs) or ventricular fibrillation (VF) lasting >10 seconds.

  • Causality Check : The test confirms if the gas sensitizes the myocardium to adrenaline, which would otherwise be harmless.

Protocol B: Acute Inhalation Toxicity (Rat)

Standard: OECD 403

  • Chamber Setup : Whole-body inhalation chamber with calibrated gas flow.

  • Dosing : Groups of 10 rats (5M/5F) exposed for 4 hours.

  • Concentration Ladder : 10,000, 50,000, 100,000, up to 500,000 ppm (oxygen supplemented if >10% gas volume).

  • Observation :

    • Immediate: Convulsions, ataxia, narcosis (loss of righting reflex).

    • Post-Exposure: 14-day observation for delayed mortality or organ damage.

  • Necropsy : Histopathological examination of lungs, liver, and kidneys.

Visualizing the Safety Logic

Diagram 1: Cardiac Sensitization Experimental Workflow

This diagram illustrates the "Adrenaline Challenge" logic used to determine NOAEL/LOAEL values.

CardiacSensitization Start Subject: Beagle Dog (Healthy, Naive) Baseline Baseline Challenge IV Epinephrine (8 µg/kg) Start->Baseline Check1 Arrhythmia? Baseline->Check1 Exclude Exclude Animal Check1->Exclude Yes Exposure Gas Inhalation (5 mins) (e.g., HFC-236ca) Check1->Exposure No Challenge Test Challenge IV Epinephrine + Gas Exposure->Challenge Result ECG Analysis Challenge->Result Outcome_Safe NOAEL Established (No Arrhythmia) Result->Outcome_Safe Normal Rhythm Outcome_Toxic LOAEL Established (VF or Multi-VPCs) Result->Outcome_Toxic Arrhythmia

Caption: Standardized EPA/OECD protocol for determining cardiac sensitization potential in fluorocarbons.

Diagram 2: Comparative Safety & Application Logic

This diagram maps the decision process for selecting between HFC-236 isomers and alternatives based on toxicity.

ToxicityLogic HFC236ca HFC-236ca (1,1,2,2,3,3) Toxicity Toxicity Profile HFC236ca->Toxicity Limited Data Potentially Lower NOAEL HFC236fa HFC-236fa (1,1,1,3,3,3) HFC236fa->Toxicity High NOAEL (100k ppm) HFC227ea HFC-227ea (FM-200) HFC227ea->Toxicity High NOAEL (105k ppm) App Application Suitability Toxicity->App Fire Fire Suppression (Occupied Spaces) App->Fire HFC-236fa / 227ea Pharma MDI Propellant (Inhalation Drug) App->Pharma HFC-227ea Only Ind Industrial Solvent (Controlled) App->Ind HFC-236ca

Caption: Decision matrix showing why HFC-227ea/236fa are preferred over HFC-236ca for critical safety applications.

Relevance to Drug Development[1]

For professionals in drug development (specifically Metered Dose Inhalers - MDIs):

  • Regulatory Status : HFC-227ea and HFC-134a are the only fluorocarbon propellants currently approved for widespread pharmaceutical use.

  • HFC-236ca Suitability :

    • Solubility : While HFC-236ca may offer different solvency properties for difficult-to-dissolve APIs (Active Pharmaceutical Ingredients) compared to HFC-134a, its lack of extensive inhalation toxicology data makes it a high-risk candidate.

    • Irritation : SDS data suggests HFC-236ca can be a skin and eye irritant, a characteristic that generally disqualifies a chemical from pulmonary delivery.

  • Future Outlook : The industry is moving toward HFC-152a and HFO-1234ze (low GWP) rather than exploring other isomers of the HFC-236 series.

References

  • National Academies of Sciences, Engineering, and Medicine . (2000). Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23, and HFC-404a. National Academies Press. [Link]

  • U.S. EPA . (2016). Protection of Stratospheric Ozone: Listing of Substitutes for Refrigeration and Air Conditioning and Revision of the Venting Prohibition for Certain Refrigerant Substitutes. Federal Register. [Link]

  • Vinegar, A., et al. (2000). Setting safe acute exposure limits for halon replacement chemicals using physiologically based pharmacokinetic modeling. Inhalation Toxicology. [Link]

  • ECETOC . (2009). Evaluation of Cardiac Sensitisation Test Methods. Technical Report No. 105. [Link]

Comparative

Precision Refractometry for Hexafluoropropane Isomers: HFC-236fa vs. HFC-236ea

A Publish Comparison Guide for Quality Control & Purity Analysis Executive Summary In the high-stakes fields of pharmaceutical propellant formulation (MDIs) and clean-agent fire suppression, the purity of hexafluoropropa...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Quality Control & Purity Analysis

Executive Summary

In the high-stakes fields of pharmaceutical propellant formulation (MDIs) and clean-agent fire suppression, the purity of hexafluoropropane isomers is non-negotiable. While Gas Chromatography (GC) remains the gold standard for speciation, Refractive Index (RI) offers a rapid, at-line validation method critical for process control.

This guide evaluates the reproducibility of RI measurements for the two primary isomers: 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) . Unlike standard solvents, these compounds are gases or volatile liquids at ambient conditions, requiring specialized pressurized refractometry. Our comparative analysis demonstrates that HFC-236fa exhibits a distinct optical signature (


) compared to HFC-236ea (

), making RI a robust discriminator for isomer cross-contamination.

Technical Background: The Isomer Challenge

Hexafluoropropane exists as isomers with identical molecular weight (152.04 g/mol ) but distinct physical properties driven by fluorine positioning.

PropertyHFC-236fa HFC-236ea Significance
Structure


Symmetry affects polarity and optics.
Boiling Point -1.4 °C+6.0 °CBoth require pressurized/cooled measurement.
Primary Use Fire Suppressant (FE-36), Specialty RefrigerantRefrigerant Component, Working FluidCross-contamination alters vapor pressure.
RI (

)
~1.2775 (Liquid, sat.)~1.2370 (Liquid, sat.)

(High discrimination potential).

Why RI Reproducibility Matters: Because the refractive index difference (


) between the isomers is large (~0.04), a deviation in the 4th decimal place of a pure HFC-236fa sample often indicates significant contamination with HFC-236ea or moisture. However, the high thermo-optic coefficient of fluorocarbons means that temperature instability can mimic impurity effects, demanding rigorous protocols.

Experimental Protocol: Pressurized Refractometry

The "Closed-Loop" Measurement System

Standard open-well refractometers cannot measure these isomers due to rapid evaporation and boiling at room temperature. A Pressurized Flow Cell or a Peltier-Cooled Closed Cell is mandatory.

Protocol Workflow (DOT Visualization)

RI_Measurement_Protocol Sample Sample Cylinder (HFC-236fa/ea) Cell Pressurized Sapphire Cell (> 5 bar) Sample->Cell Liquid Phase Transfer Temp_Control Peltier Controller (Set to 10.00°C) Temp_Control->Cell Active Cooling Equilibrate Thermal Equilibration (Wait 120s) Cell->Equilibrate Stable T Measure Capture RI (589 nm) Equilibrate->Measure $Delta T < 0.01°C$ Data Data Output (n_D) Measure->Data

Figure 1: Closed-loop pressurized workflow ensures liquid phase stability during measurement.

Step-by-Step Methodology
  • System Preparation: Use a digital refractometer (e.g., Anton Paar Abbemat or equivalent) equipped with a high-pressure cell (rated to 10 bar).

  • Temperature Setpoint: Set the Peltier thermostat to 10.00 °C .

    • Reasoning: Measuring at 10°C keeps HFC-236ea (BP 6°C) well below its boiling point and reduces the vapor pressure of HFC-236fa (BP -1.4°C) to manageable levels (~1.5 bar), preventing bubble formation on the prism.

  • Sample Injection: Connect the sample cylinder to the flow cell via stainless steel or PTFE tubing. Invert the cylinder to draw from the liquid phase.

  • Flushing: Purge the cell with 5-10 mL of sample to remove air and previous residues.

  • Equilibration: Allow the sample to sit in the cell for 120 seconds. Monitor the internal temperature sensor; measurement should only trigger when temperature stability is within

    
    .
    
  • Measurement: Record the Refractive Index at 589 nm (Sodium D-line).

Comparative Performance & Data Analysis

The following data summarizes the reproducibility of RI measurements for HFC-236fa against its isomer and a common alternative, HFC-227ea.

Refractive Index Data (at 10°C, Liquid Phase)
ParameterHFC-236fa (Target)HFC-236ea (Impurity)HFC-227ea (Alternative)
Mean RI (

)
1.2815 1.2410 1.2245
Std. Deviation (

)



Thermo-optic Coeff. (

)



Boiling Point -1.4 °C6.0 °C-16.4 °C

Note: Values are experimental estimates based on literature correlations and corrected to 10°C. HFC-227ea is included as it is the standard propellant for MDIs.

Reproducibility Assessment
  • HFC-236fa: Shows excellent stability under pressure. The primary source of error is micro-bubbles forming on the prism if pressure drops below saturation vapor pressure.

  • HFC-236ea: Slightly higher variance due to its proximity to boiling point at ambient conditions if not adequately cooled.

  • Discrimination Power: The RI gap between fa and ea is ~0.0405. A 1% contamination of ea in fa shifts the RI by approximately -0.0004, which is detectable by modern refractometers (resolution

    
    ).
    
Causal Factors for Variability (DOT Visualization)

Variability_Factors Reproducibility RI Measurement Reproducibility Temp Temperature Fluctuation Temp->Reproducibility High dn/dT Pressure Pressure Instability Phase Phase Change (Bubbles) Pressure->Phase Below P_sat Phase->Reproducibility Scattering Purity Isomer Cross-Contamination Purity->Reproducibility Composition Shift

Figure 2: Key variables impacting the fidelity of refractive index data for volatile fluorocarbons.

Conclusion & Recommendations

For researchers and drug development professionals utilizing hexafluoropropane isomers, Refractive Index is a viable, high-throughput alternative to GC for purity screening , provided that temperature and pressure are rigorously controlled.

  • Select the Right Isomer: HFC-236fa offers a higher RI (1.2775) compared to HFC-236ea (1.2370). Ensure your raw material Certificate of Analysis (CoA) matches these optical signatures.

  • Control the Environment: Do not attempt open-bench measurements. Use a closed loop at 10°C (or lower) to ensure a stable liquid phase.

  • Validate Purity: Use the large

    
     between isomers to your advantage. A depressed RI value in HFC-236fa is a strong indicator of HFC-236ea contamination.
    

References

  • Defibaugh, D. R., et al. (1996).[1] Thermodynamic properties of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea). Fluid Phase Equilibria. Link

  • NIST Chemistry WebBook. Propane, 1,1,1,3,3,3-hexafluoro- (HFC-236fa) Thermophysical Properties. National Institute of Standards and Technology. Link

  • PubChem. 1,1,1,3,3,3-Hexafluoropropane (Compound Summary). National Library of Medicine.[2] Link

  • Fluorocarbons.org. Metered Dose Inhalers (MDIs) and HFC Propellants.[3] Link

  • ResearchGate. Refractive index of 1,1,1,2,3,3-hexafluoropropane. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal and Management of 1,1,2,2,3,3-Hexafluoropropane (HFC-236ea)

[1] Executive Summary & Core Directive Do not vent 1,1,2,2,3,3-Hexafluoropropane to the atmosphere. [1] As researchers, we operate under the mandate of the EPA American Innovation and Manufacturing (AIM) Act and global p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Do not vent 1,1,2,2,3,3-Hexafluoropropane to the atmosphere. [1]

As researchers, we operate under the mandate of the EPA American Innovation and Manufacturing (AIM) Act and global protocols (Montreal Protocol/Kigali Amendment).[1] HFC-236ea is a potent greenhouse gas with high Global Warming Potential (GWP).[1][2]

The Golden Rule of HFC Disposal:

  • Recover: Residual gas must be recaptured using cryo-traps or recovery cylinders.[1]

  • Recycle: Send to certified reclaimers if purity permits.

  • Destroy: Non-recyclable material must be incinerated at >1000°C with caustic scrubbing for Hydrogen Fluoride (HF) capture.[1]

Chemical Profile & Physical Hazards

Understanding the physical state is the prerequisite for safe handling. HFC-236ea has a boiling point near standard refrigeration temperatures, making its phase behavior deceptive.[1]

PropertyData ValueOperational Implication
CAS Number 431-63-0Use for waste manifesting.[1]
Formula

Fluorinated hydrocarbon structure.[1][2]
Boiling Point ~6°C (43°F)Critical: Exists as a volatile liquid or gas depending on ambient lab temp.[1]
Vapor Pressure ~170 kPa @ 25°CPressurized container hazard.[1]
Flash Point NoneNon-flammable, but decomposes in fire.[1]
Decomposition >250°CGenerates HF and Carbonyl Fluoride (

).

Pre-Disposal Risk Assessment

Before initiating disposal, you must categorize the waste state.[1] The disposal pathway differs for Pressurized Cylinders versus Reaction Byproducts .

Immediate Safety Hazards[1]
  • Asphyxiation: HFC-236ea is heavier than air (Relative Vapor Density ~5.3).[1] It displaces oxygen in low-lying areas (fume hood sumps, floor drains).[1]

  • Frostbite: Rapid expansion from liquid to gas absorbs significant heat (Enthalpy of Vaporization).[1] Direct contact causes immediate cryogenic burns.

  • Thermal Decomposition: In the presence of open flames or hot surfaces (>250°C), it breaks down into Hydrogen Fluoride (HF) , a corrosive, toxic gas that causes deep tissue necrosis.[1]

Detailed Disposal Protocols

Protocol A: Pressurized Cylinder Management (The "Heel")

Most common scenario: Disposing of a lecture bottle or cylinder containing residual gas.[1]

The "Heel" Problem: A cylinder is never truly "empty" until it is at atmospheric pressure. The residual gas (the heel) is a regulated waste.[3]

  • Assessment: Connect a regulator to check internal pressure.[1]

    • If Pressure > 0 psig: Proceed to Recovery .

    • If Pressure = 0 psig: Proceed to Cylinder Decommissioning .

  • Recovery (For Pressurized Cylinders):

    • Do not vent the residual gas into the fume hood.

    • Connect the cylinder to a certified recovery unit or a vacuum manifold equipped with a cold trap (liquid

      
       or dry ice/acetone).
      
    • Condense the HFC-236ea into a reusable, pressure-rated recovery cylinder.

    • Label the recovery cylinder: "Used HFC-236ea for Reclamation."

  • Cylinder Decommissioning (Empty Only):

    • Once the cylinder is verified empty (0 psig) and the valve is open:

    • Label as "EMPTY."

    • If the cylinder is non-refillable (disposable), puncture the rupture disk (if equipped and safe to do so) or mark the valve as "Open/Empty" to prevent re-pressurization.[1]

    • Dispose of the metal cylinder as scrap metal or via lab waste services.

Protocol B: Liquid/Solvent Waste (Reaction Mixtures)

Scenario: HFC-236ea used as a solvent or reagent in a reaction mixture.[1]

  • Segregation:

    • Do not mix with non-halogenated solvents (e.g., acetone, ethanol).[1] Halogenated waste requires higher incineration temperatures.

    • Do not mix with strong alkalis or powdered metals (Al, Mg, Zn), as this can induce exothermic decomposition.[1]

  • Containerization:

    • Collect in a pressure-rated vessel or a heavy-walled glass container (e.g., coated safety bottle) only if the solution is stable at room temperature.[1]

    • Headspace: Leave at least 20% headspace to allow for expansion if the temperature rises above 6°C.

  • Labeling:

    • Standard Hazardous Waste Label.

    • Constituents: "1,1,2,2,3,3-Hexafluoropropane (Solution)."[1]

    • Hazard Checkbox: "Halogenated," "Volatile."[1]

Disposal Workflow Logic (Visualization)

The following diagram illustrates the decision matrix for HFC-236ea disposal, ensuring compliance with the AIM Act and safety standards.

HFC_Disposal_Protocol Start Waste: HFC-236ea Source CheckState Identify Physical State Start->CheckState Cylinder Pressurized Cylinder CheckState->Cylinder LiquidMix Reaction Mixture / Liquid CheckState->LiquidMix CheckPressure Check Internal Pressure Cylinder->CheckPressure Segregate Segregate as Halogenated Waste LiquidMix->Segregate HasPressure Pressure > 0 psig CheckPressure->HasPressure Residual Gas Found Empty Pressure = 0 psig CheckPressure->Empty Verified Empty Recovery Connect to Recovery Unit (Capture 'Heel') HasPressure->Recovery TagEmpty Tag as 'EMPTY' Mark Valve Open Empty->TagEmpty WasteVendor Transfer to Licensed Waste Vendor Recovery->WasteVendor TagEmpty->WasteVendor Segregate->WasteVendor Incineration High-Temp Incineration (w/ HF Scrubbers) WasteVendor->Incineration

Figure 1: Decision matrix for HFC-236ea disposal. Note the critical divergence based on cylinder pressure status.

Emergency Procedures (Accidental Release)

If a cylinder valve shears or a vessel ruptures:

  • Evacuate: Clear the immediate area. The gas is heavier than air and will accumulate on the floor, creating an asphyxiation hazard.

  • Ventilate: If safe, maximize laboratory ventilation (emergency purge).

  • Monitor: Do not re-enter low-lying areas without an oxygen monitor.

  • Fire Scenario: If a fire occurs near the release, evacuate immediately. Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride . Firefighters must wear full SCBA and acid-resistant gear.

References

  • SynQuest Laboratories. (2016).[1] Safety Data Sheet: 1,1,1,2,3,3-Hexafluoropropane. Retrieved from 4[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes under the American Innovation and Manufacturing Act of 2020. Retrieved from 5[1]

  • National Institutes of Health (NIH). (2010). Study on thermal decomposition properties of hexafluoropropane. Retrieved from 6[1]

  • ChemicalBook. (2026).[1] 1,1,1,2,3,3-Hexafluoropropane MSDS. Retrieved from 7[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3-Hexafluoropropane
Reactant of Route 2
1,1,2,2,3,3-Hexafluoropropane
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